molecular formula C4H6ClN5 B3024778 4-Chloro-6-hydrazinylpyrimidin-5-amine CAS No. 42786-59-4

4-Chloro-6-hydrazinylpyrimidin-5-amine

Cat. No.: B3024778
CAS No.: 42786-59-4
M. Wt: 159.58 g/mol
InChI Key: ROYDODCAYOBXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-hydrazinylpyrimidin-5-amine is a useful research compound. Its molecular formula is C4H6ClN5 and its molecular weight is 159.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-hydrazinylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-3-2(6)4(10-7)9-1-8-3/h1H,6-7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYDODCAYOBXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278437
Record name 4-Chloro-6-hydrazinylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42786-59-4
Record name 42786-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-hydrazinylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Chloro-6-hydrazinylpyrimidin-5-amine" synthesis from dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 4-Chloro-6-hydrazinylpyrimidin-5-amine

Foreword: The Strategic Importance of Pyrimidine Scaffolds

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of targeted therapeutics. Their structural resemblance to the nucleobases of DNA and RNA allows them to function as privileged structures, interacting with a wide array of biological targets. Among these, this compound stands out as a critical bifunctional intermediate. Its unique arrangement of a nucleophilic hydrazine group, a reactive chloro leaving group, and an adjacent amine provides a versatile platform for constructing complex fused-ring systems, most notably pyrazolo[3,4-d]pyrimidines, which are central to the development of kinase inhibitors and other targeted agents.

This guide provides a comprehensive, technically-grounded overview of the regioselective synthesis of this compound from 4,6-dichloro-5-aminopyrimidine. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Part 1: The Mechanistic Foundation - Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the carbon atoms, particularly C2, C4, and C6, susceptible to attack by nucleophiles.

In our substrate, 4,6-dichloro-5-aminopyrimidine, the two chlorine atoms at the C4 and C6 positions are excellent leaving groups. The reaction is initiated by the attack of the potent nucleophile, hydrazine, on one of these electrophilic carbon centers. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyrimidine ring. The subsequent expulsion of the chloride ion re-aromatizes the ring to yield the product.

Causality of Regioselectivity: A key challenge in reactions with di-substituted substrates is achieving mono-substitution. In this synthesis, regioselectivity is controlled through several factors:

  • Stoichiometry: Employing a carefully controlled molar equivalent (typically 1.0 to 1.1 eq.) of hydrazine is paramount. A large excess would inevitably lead to the formation of the di-substituted byproduct, 4,6-dihydrazinylpyrimidin-5-amine.

  • Electronic Deactivation: The introduction of the first electron-donating hydrazinyl group (-NHNH₂) at the C6 position partially deactivates the pyrimidine ring towards further nucleophilic attack. This makes the substitution of the second chlorine atom at the C4 position kinetically less favorable than the first, allowing for the isolation of the mono-substituted product under controlled conditions.

  • Temperature Control: Lower reaction temperatures (e.g., 0-10 °C) decrease the reaction rate, providing a wider kinetic window to favor mono-substitution over di-substitution.

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Products DCP 4,6-dichloro-5-aminopyrimidine ATTACK Nucleophilic Attack DCP->ATTACK Substrate HYD Hydrazine (N₂H₄) HYD->ATTACK Nucleophile MC Meisenheimer Complex (Intermediate) ATTACK->MC Forms LG_LEAVES Leaving Group Expulsion (Chloride ion) MC->LG_LEAVES Stabilized Intermediate Rearomatizes PRODUCT This compound LG_LEAVES->PRODUCT Yields BYPRODUCT Chloride Ion (Cl⁻) LG_LEAVES->BYPRODUCT Releases

Part 2: Precursor Synthesis - Preparation of 4,6-dichloro-5-aminopyrimidine

The commercial availability of the starting material, 4,6-dichloro-5-aminopyrimidine, can be limited. Therefore, a reliable synthesis from a more accessible precursor is often necessary. A common and effective route involves the reduction of 4,6-dichloro-5-nitropyrimidine.

Precursor_Synthesis start 4,6-dichloro-5-nitropyrimidine reaction Nitro Group Reduction start->reaction reagents Reagents: - Iron Powder (Fe) - Acetic Acid (AcOH) or HCl reagents->reaction workup Work-up: 1. Filtration 2. Extraction 3. Crystallization reaction->workup product 4,6-dichloro-5-aminopyrimidine workup->product

Experimental Protocol: Reduction of 4,6-dichloro-5-nitropyrimidine [1]

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid.

  • Reagent Addition: Add iron powder to the acetic acid and stir to create a suspension.

  • Substrate Addition: Slowly add solid 4,6-dichloro-5-nitropyrimidine to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess iron and iron salts.

    • Evaporate the filtrate under reduced pressure to remove the acetic acid.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-dichloro-5-aminopyrimidine.[2]

Part 3: Core Synthesis - this compound

This section details the primary synthesis, which must be performed with careful attention to stoichiometry and temperature to ensure high yield and purity.

ReagentFormulaMW ( g/mol )Molar Eq.Notes
4,6-dichloro-5-aminopyrimidineC₄H₃Cl₂N₃163.991.0Starting material
Hydrazine MonohydrateN₂H₄·H₂O50.061.05Nucleophile. Toxic.
Ethanol (200 Proof)C₂H₅OH46.07-Reaction Solvent

Table 1: Key Reagents for the Core Synthesis.

Detailed Step-by-Step Experimental Protocol:

  • Reactor Charging: Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, with 4,6-dichloro-5-aminopyrimidine (1.0 eq.) and ethanol.

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a slight positive pressure throughout the reaction.

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Nucleophile Addition: Add hydrazine monohydrate (1.05 eq.) to the dropping funnel. Add the hydrazine dropwise to the cold, stirred reaction mixture over a period of 30-45 minutes. Crucial Step: Maintain the internal temperature below 10 °C during the addition to control the exotherm and minimize di-substitution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Then, let the mixture slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of the starting material.

  • Product Isolation (Work-up):

    • Upon completion, cool the reaction mixture again in an ice bath.

    • Slowly add cold deionized water to the flask to precipitate the product.

    • Stir the resulting slurry for 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the obtained white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

Part 4: Product Characterization and Purity Assessment

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.[3]

AnalysisExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~8.0 (s, 1H, C2-H), ~5.5-6.0 (br s, 2H, C5-NH₂), ~4.0-4.5 (br s, 3H, -NHNH₂)
¹³C NMR (DMSO-d₆)δ (ppm): Signals corresponding to the four distinct pyrimidine carbons.
Mass Spec (ESI+) m/z: Calculated for C₄H₆ClN₅ [M+H]⁺ = 160.04. Observe the characteristic ~3:1 isotopic pattern for [M+H]⁺ and [M+2+H]⁺ due to ³⁵Cl/³⁷Cl.
Melting Point Literature values should be consulted for comparison.
Appearance White to off-white crystalline solid.

Table 2: Expected Analytical Data for Product Validation.

Part 5: Safety and Handling

Chemical synthesis requires rigorous adherence to safety protocols. All operations should be conducted by trained personnel within a certified chemical fume hood.

  • Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. Avoid inhalation, ingestion, and skin contact. Always use appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.

  • Dichloropyrimidines: These compounds are irritants and potentially harmful. Handle with care, avoiding dust inhalation and skin contact.

  • Solvents: Ethanol is flammable. Ensure no ignition sources are present.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Neutralize hydrazine-containing waste streams before disposal.

References

An In-Depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Chloro-6-hydrazinylpyrimidin-5-amine, a heterocyclic compound of interest to researchers and scientists in the field of drug discovery and development. As a substituted pyrimidine, this molecule holds potential as a versatile building block in the synthesis of novel bioactive compounds. This document, intended for a technical audience, consolidates the currently available information and highlights areas where further experimental investigation is critically needed.

Molecular and Physicochemical Profile

This compound is a substituted pyrimidine with the chemical formula C₄H₆ClN₅ and a molecular weight of 159.58 g/mol .[1] The structural features, including a chloro group, a hydrazinyl moiety, and an amine group on the pyrimidine ring, suggest a molecule with multiple reactive sites, making it a potentially valuable intermediate in medicinal chemistry.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name This compoundAChemBlock
CAS Number 42786-59-4[1]
Molecular Formula C₄H₆ClN₅[1]
Molecular Weight 159.58 g/mol [1]
SMILES NNC1=C(N)C(Cl)=NC=N1AChemBlock

A thorough search of available scientific literature and chemical databases did not yield experimentally determined values for key physicochemical properties such as melting point, boiling point, and pKa. This data gap represents a significant hurdle in the comprehensive characterization of this compound and underscores the need for further experimental work.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Solubility and Spectroscopic Analysis

Solubility Profile

Experimentally determined solubility data for this compound in common laboratory solvents is not currently available in the public domain. However, based on its structure, which contains both polar (amine, hydrazine) and non-polar (chlorinated pyrimidine ring) moieties, its solubility is expected to vary across a range of solvents.

Proposed Experimental Protocol for Solubility Determination:

A standardized protocol to determine the thermodynamic solubility of this compound would involve the following steps:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO, etc.) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: While a specific IR spectrum for the target molecule is unavailable, the NIST WebBook provides a spectrum for the closely related compound, 5-Pyrimidinamine, 4-chloro-6-formylhydrazino-.[2] This spectrum can serve as a valuable reference for identifying characteristic functional group vibrations. Key expected vibrational frequencies for this compound would include N-H stretching from the amine and hydrazine groups, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons of the amine and hydrazine groups, as well as the aromatic proton on the pyrimidine ring. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

  • UV-Vis Spectroscopy: The UV-Vis spectrum would be useful for characterizing the electronic transitions within the molecule and for developing quantitative analytical methods.

Synthesis and Reactivity

A specific, detailed, and peer-reviewed synthesis protocol for this compound has not been identified in the surveyed literature. However, general synthetic strategies for related chlorinated and hydrazinyl-substituted pyrimidines often involve multi-step processes starting from readily available pyrimidine precursors. These syntheses can involve nucleophilic substitution reactions to introduce the chloro, amino, and hydrazinyl functionalities.

The reactivity of this compound is predicted to be dictated by its functional groups. The chlorine atom is a potential leaving group for nucleophilic substitution reactions, allowing for the introduction of various other functionalities at the 4-position. The amino and hydrazinyl groups are nucleophilic and can participate in a range of reactions, including condensation with carbonyl compounds and acylation reactions.

Safety and Handling

A comprehensive safety profile for this compound is not available. However, based on the safety data for related compounds, it is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Applications in Drug Discovery and Future Research

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, with numerous examples of approved drugs possessing a pyrimidine core. The presence of multiple reactive sites on this compound makes it an attractive scaffold for the synthesis of compound libraries for screening against various biological targets.[3]

The future direction for research on this compound should prioritize the full experimental determination of its physicochemical properties. A detailed investigation into its synthesis and reactivity would also be highly valuable to the scientific community, potentially unlocking its utility as a key building block in the development of new therapeutic agents.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in drug discovery. However, a critical lack of experimentally determined physicochemical data currently limits its full exploitation. This technical guide has summarized the available information and has outlined the necessary experimental work required to build a comprehensive understanding of this promising molecule.

References

4-Chloro-6-hydrazinylpyrimidin-5-amine (CAS 42786-59-4): A Linchpin Intermediate for the Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinylpyrimidin-5-amine, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, safety and handling protocols, and, most critically, its strategic application as a precursor to the pyrazolo[3,4-d]pyrimidine scaffold. This purine analog framework is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for its use.

Compound Profile and Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of three key functional groups: a chloro group, a hydrazinyl group, and an amine group. This specific arrangement makes it an exceptionally valuable precursor for constructing fused heterocyclic systems.

Table 1: Chemical Identifiers and Properties

Property Value
CAS Number 42786-59-4[1]
IUPAC Name This compound
Molecular Formula C₄H₆ClN₅[1][2]
Molecular Weight 159.58 g/mol [1][2]
Density 1.649 g/cm³[2]
Boiling Point 342.7°C at 760 mmHg[2]

| SMILES | NNC1=C(N)C(Cl)=NC=N1[1] |

Strategic Importance in Medicinal Chemistry: The Pyrazolo[3,4-d]pyrimidine Scaffold

The primary significance of this compound lies in its role as a direct precursor to the pyrazolo[3,4-d]pyrimidine nucleus. This bicyclic heterocycle is a structural analog of purine, allowing its derivatives to interact with a wide array of biological targets that recognize purine-based substrates, such as ATP-binding sites in kinases.[3]

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated a vast spectrum of biological activities and are a subject of intense research in drug discovery.[3][4] Notable therapeutic applications include:

  • Antitumor Agents: Many derivatives function by inhibiting specific enzymes crucial for cancer cell proliferation, such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and cyclin-dependent kinases.[4][5]

  • Antiviral and Antimicrobial Activity: The scaffold has been incorporated into compounds showing efficacy against various viruses and bacteria.[3]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have shown potential in modulating inflammatory pathways.[3]

The utility of this compound stems from its pre-configured arrangement of reactive sites, which facilitates a direct and efficient cyclization to this high-value scaffold.

Core Reactivity: Intramolecular Cyclization Pathway

The power of this intermediate is its ability to undergo a facile intramolecular cyclization. The hydrazinyl group acts as a dinucleophile. The terminal nitrogen of the hydrazine attacks an electrophilic carbon, which is typically introduced via a co-reactant, while the adjacent nitrogen attacks the C4 position of the pyrimidine ring, displacing the chloro group to form the fused pyrazole ring. This annulation reaction is the cornerstone of its synthetic utility.

G reactant This compound + Electrophilic C1 source (e.g., Triethyl orthoformate) intermediate Acyclic Intermediate (Post-condensation) reactant->intermediate Condensation (e.g., Acid catalyst) product 4-Chloropyrazolo[3,4-d]pyrimidine Derivative intermediate->product Intramolecular Cyclization (Heat, -EtOH, -HCl)

Caption: Key reaction pathway from the starting pyrimidine to the fused pyrazolo[3,4-d]pyrimidine core.

Application Workflow: Synthesis of a 4-Substituted-1H-pyrazolo[3,4-d]pyrimidine

This section provides a detailed, step-by-step methodology for a typical application of this compound: its condensation and cyclization to form a pyrazolo[3,4-d]pyrimidine derivative. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Objective: To synthesize a model 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative via cyclization.

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol (Anhydrous)

  • Ammonia solution (e.g., 7N in Methanol)

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

    • Add anhydrous ethanol to create a slurry (approx. 0.2 M concentration). The use of anhydrous solvent is critical to prevent hydrolysis of the orthoformate.

  • Reagent Addition:

    • Add triethyl orthoformate (1.5 eq) to the slurry via syringe.

    • Add the catalytic amount of p-TSA (0.1 eq). The acid catalyst facilitates the initial condensation between the hydrazine and the orthoformate.

  • Cyclization Reaction:

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the intermediate, followed by the cyclized product. This step can take 4-12 hours.

  • In-situ Amination:

    • After confirming the consumption of the starting material via TLC, cool the reaction mixture to room temperature.

    • Carefully add the ammonia solution (e.g., 7N in MeOH, 5.0 eq) to the reaction mixture. This step performs a nucleophilic aromatic substitution (SNAr), replacing the chloro group at the 4-position with an amino group.

    • Allow the mixture to stir at room temperature overnight.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add water to the residue, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Purification and Characterization:

    • Dry the crude product under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Isolation & Purification a Combine Reactants: - this compound - Triethyl orthoformate - p-TSA in Ethanol b Heat to Reflux (4-12 hours) a->b c Monitor by TLC b->c d Cool to RT c->d Reaction Complete e Add Ammonia Solution Stir Overnight d->e f Concentrate Solvent e->f g Precipitate with Water f->g h Filter & Wash Solid g->h i Dry & Characterize h->i

Caption: A typical experimental workflow for synthesizing a pyrazolo[3,4-d]pyrimidine derivative.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in accordance with good industrial hygiene and safety practices.[6]

Table 2: Safety and Handling Precautions

Precaution Category Recommendation Rationale
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[6] To minimize inhalation of dust or vapors.[1]
Personal Protective Equipment (PPE) - Tightly fitting safety goggles.[6] - Chemical-resistant gloves (e.g., nitrile). - Lab coat. To prevent contact with eyes and skin, as the compound may cause irritation.[6][7]
Handling Procedures Avoid formation of dust and aerosols.[6] Use non-sparking tools. Minimizes inhalation risk and potential ignition sources.[6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] Immediate irrigation is crucial to mitigate eye irritation.
First Aid (Skin) Wash with plenty of soap and water. Take off contaminated clothing.[7] To remove the compound and prevent prolonged skin irritation.

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] | Prevents degradation from moisture and air, ensuring compound stability. |

Conclusion

This compound is more than a mere chemical reagent; it is a strategic asset in the field of drug discovery. Its pre-organized reactive centers provide a direct and efficient route to the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure known for its potent and diverse biological activities. Understanding the reactivity, handling requirements, and synthetic applications of this key intermediate empowers researchers to accelerate the development of novel therapeutics targeting a range of human diseases.

References

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Chloro-6-hydrazinylpyrimidin-5-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of a chloro, an amino, and a hydrazinyl group on the pyrimidine core imparts a unique and nuanced reactivity profile. This guide provides an in-depth exploration of the reactivity of the hydrazine moiety, influenced by the electronic and steric landscape of the molecule. We will delve into the key transformations, including cyclization reactions to form fused heterocycles, condensation reactions with carbonyl compounds, and other notable chemical behaviors. This document is intended to be a comprehensive resource, grounded in established chemical principles and supported by experimental evidence, to empower researchers in harnessing the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleic acids and its ability to engage in a multitude of biological interactions. The title compound, this compound, emerges as a particularly interesting synthon due to its trifunctional nature. The interplay between the electron-withdrawing chloro group, the electron-donating amino group, and the nucleophilic hydrazinyl group creates a rich chemical landscape ripe for exploration.

The primary focus of this guide is the hydrazine group , a moiety known for its potent nucleophilicity and its capacity to participate in a variety of transformative reactions. Understanding the factors that govern its reactivity in this specific molecular context is paramount for its effective utilization in complex synthetic endeavors.

Structural and Electronic Landscape: Modulating Hydrazine Reactivity

The reactivity of the hydrazine group in this compound is not considered in isolation. It is intrinsically linked to the electronic and steric effects exerted by the adjacent chloro and amino substituents on the pyrimidine ring.

  • Electronic Effects : The pyrimidine ring is inherently electron-deficient. The 4-chloro group further enhances this electron deficiency through its inductive electron-withdrawing effect (-I). Conversely, the 5-amino group acts as an electron-donating group (+M effect) through resonance, which can somewhat counteract the electron-withdrawing nature of the ring and the chloro substituent. This electronic push-pull dynamic finely tunes the nucleophilicity of the hydrazine group. The amino group's electron donation can increase the electron density on the pyrimidine ring, which in turn can slightly enhance the nucleophilicity of the attached hydrazine group compared to a pyrimidine with only electron-withdrawing substituents.

  • Steric Considerations : The 5-amino group is relatively small and is not expected to pose significant steric hindrance to the approach of reagents to the neighboring 6-hydrazinyl group. However, in reactions involving bulky electrophiles, some steric impediment cannot be entirely ruled out.

dot graph "Electronic_Influences" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

Pyrimidine [label="Pyrimidine Ring\n(Electron Deficient)", fillcolor="#4285F4", pos="0,0!"]; Chloro [label="4-Chloro Group\n(-I Effect)", fillcolor="#EA4335", pos="-2,1.5!"]; Amino [label="5-Amino Group\n(+M Effect)", fillcolor="#34A853", pos="2,1.5!"]; Hydrazine [label="6-Hydrazinyl Group\n(Nucleophilic Center)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"];

Chloro -> Pyrimidine [label="Increases Electrophilicity"]; Amino -> Pyrimidine [label="Decreases Electrophilicity"]; Pyrimidine -> Hydrazine [label="Modulates Nucleophilicity"]; } Figure 1: A diagram illustrating the key electronic influences on the reactivity of the hydrazine group.

Key Reaction Pathways of the Hydrazine Group

The versatile reactivity of the hydrazine group in this compound is most prominently demonstrated in its propensity to undergo cyclization and condensation reactions.

Intramolecular Cyclization: A Gateway to Fused Heterocyclic Systems

One of the most synthetically valuable transformations of this compound is its conversion into fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their structural analogy to purines, which allows them to act as inhibitors for a variety of enzymes.[1]

The general mechanism involves an initial condensation of the hydrazine group with a suitable one-carbon electrophile, such as an orthoester or formic acid, followed by an intramolecular cyclization with the adjacent 5-amino group.

3.1.1. Reaction with Orthoesters

The reaction of this compound with triethyl orthoformate is a classic method for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. The reaction typically proceeds by heating the reactants in a suitable solvent.

dot graph "Orthoester_Cyclization" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

Start [label="4-Chloro-6-hydrazinyl-\npyrimidin-5-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Triethyl Orthoformate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Formimidate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Chloro-1H-pyrazolo[3,4-d]-\npyrimidin-6-amine", fillcolor="#34A853"];

Start -> Intermediate [label="Condensation"]; Reagent -> Intermediate; Intermediate -> Product [label="Intramolecular Cyclization"]; } Figure 2: A workflow for the synthesis of pyrazolo[3,4-d]pyrimidines using orthoesters.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in an excess of triethyl orthoformate (5-10 eq.).

  • Reaction Conditions : Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

  • Purification : Collect the solid by filtration, wash with a cold solvent such as ethanol or diethyl ether, and dry under vacuum to afford the desired product. Further purification can be achieved by recrystallization if necessary.

ReagentMolar RatioSolventTemperatureReaction TimeYield (%)
Triethyl orthoformate5-10 eq.NeatReflux2-4 hHigh
Formic AcidExcessNeat or High-boiling solventReflux4-8 hModerate to High

Table 1: Typical reaction conditions for the cyclization of this compound.

Condensation with Aldehydes and Ketones: Formation of Hydrazones

The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a fundamental transformation in organic chemistry and provides a straightforward method for introducing diverse substituents onto the pyrimidine core. The formation of these hydrazones is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, followed by dehydration.

General Reaction Scheme:

The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further synthetic manipulations.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Reactant Preparation : Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound : Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • Catalysis : Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

  • Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating for a period ranging from 30 minutes to several hours. Monitor the reaction by TLC.

  • Isolation : Upon completion, the hydrazone product often precipitates. If not, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by chromatography or recrystallization.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the hydrazine group also allows for acylation and sulfonylation reactions with acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions lead to the formation of stable acylhydrazides and sulfonylhydrazides, respectively. These derivatives can exhibit interesting biological properties or serve as intermediates for further transformations.

Characterization of this compound

While a comprehensive set of publicly available spectroscopic data for this compound is limited, its characterization would rely on standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the amino protons, the hydrazine protons, and the pyrimidine ring proton. The chemical shifts of the amino and hydrazine protons can be broad and their positions may vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct signals for the four carbon atoms of the pyrimidine ring.

  • Mass Spectrometry : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the amino and hydrazine groups, as well as vibrations associated with the pyrimidine ring.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its hydrazine group. The ability to readily form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, makes it a valuable precursor in the development of novel therapeutic agents. Furthermore, the straightforward condensation with carbonyl compounds and reactions with acylating and sulfonylating agents open up avenues for the creation of diverse molecular libraries for screening purposes.

Future research in this area could focus on exploring novel cyclization reactions to access a wider range of fused heterocyclic systems. Additionally, the investigation of metal-catalyzed cross-coupling reactions at the chloro position, while preserving the integrity of the hydrazine and amino groups, could unlock new synthetic pathways. A deeper understanding of the structure-activity relationships of derivatives of this compound will undoubtedly continue to fuel innovation in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-6-hydrazinylpyrimidin-5-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticipated solubility of 4-Chloro-6-hydrazinylpyrimidin-5-amine and a robust framework for its experimental determination. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower your research and development endeavors.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a heterocyclic compound with a molecular structure suggesting its potential as a scaffold in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and the appended functional groups—a chloro moiety, a hydrazinyl group, and an amino group—offer multiple points for hydrogen bonding and potential chemical reactivity. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Solubility dictates the feasibility of its synthesis, purification, formulation, and, ultimately, its bioavailability. Poor solubility can be a significant bottleneck in the drug discovery pipeline, making a thorough understanding of this physicochemical property essential.

Predicted Solubility Profile of this compound

In the absence of specific experimental data for this compound, we can predict its solubility based on its structural features. The molecule possesses both hydrogen bond donors (the amino and hydrazinyl groups) and acceptors (the nitrogen atoms in the pyrimidine ring and the amino/hydrazinyl groups), as well as a polar C-Cl bond. This combination of functional groups suggests a nuanced solubility profile.

The presence of the amine and hydrazinyl groups, capable of forming strong hydrogen bonds, indicates a likely affinity for polar protic and aprotic solvents. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as donors. The chloro group adds to the molecule's polarity but also introduces a degree of lipophilicity.

Based on these structural characteristics, the following solubility trends are anticipated:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the molecule by accepting hydrogen bonds and through dipole-dipole interactions.

  • Moderate to Good Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can both donate and accept hydrogen bonds, facilitating dissolution.

  • Lower Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and Tetrahydrofuran (THF). While some interaction is possible, the overall solvation may be less efficient.

  • Poor to Insoluble: Anticipated in nonpolar solvents such as hexane, toluene, and dichloromethane. The significant polarity of the target molecule makes it unlikely to dissolve in these lipophilic media.

The following table summarizes the predicted solubility and the rationale based on solvent properties.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very HighStrong hydrogen bond accepting capabilities and high polarity effectively solvate the amine and hydrazinyl groups.
Polar Protic Methanol, EthanolModerate to GoodCapable of both donating and accepting hydrogen bonds, leading to favorable interactions with the solute.
Intermediate Polarity Acetone, Ethyl AcetateLow to ModerateLimited hydrogen bonding capability and lower polarity result in less effective solvation of the highly polar functional groups of the analyte.
Nonpolar Hexane, ToluenePoor to Insoluble"Like dissolves like" principle suggests that the highly polar analyte will have minimal interaction with nonpolar solvent molecules, leading to very low solubility.

Experimental Protocol for Solubility Determination

To validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound.

Materials and Equipment
  • This compound (purity >95%)

  • A range of common organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • HPLC with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is highly soluble, such as DMSO).

    • Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the filtered supernatant from the saturated solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and determine the concentration of the dissolved compound using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Experimental workflow for thermodynamic solubility determination.

Causality Behind Experimental Choices

  • Thermodynamic vs. Kinetic Solubility: This protocol is designed to measure thermodynamic solubility, which represents the true equilibrium state and is crucial for understanding the compound's behavior in a stable formulation. Kinetic solubility, while faster to measure, can often overestimate the true solubility and may not be representative of long-term stability.[1]

  • Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a true equilibrium. Shorter times may not be sufficient for some compound-solvent systems.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

  • Quantification Method: HPLC-UV is a highly specific and sensitive method for quantifying the concentration of the dissolved analyte, minimizing interference from any potential impurities.

Interpreting the Results: A Logic Diagram

The interpretation of the solubility data can be guided by the principles of intermolecular forces. The following diagram illustrates the relationship between the functional groups of this compound and the properties of the solvents.

G

Caption: Relationship between solute/solvent properties and solubility.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While the predicted solubility profile serves as a valuable starting point, rigorous experimental validation is paramount. The detailed protocol provided herein offers a self-validating system for generating reliable and reproducible solubility data.

Future work should focus on expanding the range of solvents tested, including biorelevant media, and investigating the effect of pH on aqueous solubility, given the presence of basic amino and hydrazinyl groups. Such data will be invaluable for guiding the formulation and development of this promising compound for preclinical and clinical studies.

References

chemical structure and IUPAC name of 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine: A Key Intermediate in Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The document delineates its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, emphasizing the mechanistic rationale behind the procedural steps. The guide further explores the compound's chemical reactivity, focusing on its utility as a precursor for fused ring systems, particularly the biologically significant pyrazolo[3,4-d]pyrimidine scaffold. Applications in the development of therapeutic agents, such as kinase inhibitors, are discussed. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine that serves as a highly versatile intermediate in organic synthesis. Its unique arrangement of functional groups—an amine, a chloro group, and a hydrazinyl moiety—on a pyrimidine core makes it an ideal starting material for constructing more complex heterocyclic systems.[1][2]

The fundamental properties of this compound are summarized below, providing essential data for its use in experimental settings.

PropertyValueReference(s)
IUPAC Name This compound[2][3]
CAS Number 42786-59-4[2][4]
Molecular Formula C₄H₆ClN₅[2]
Molecular Weight 159.58 g/mol [2][3]
Physical Form Powder[3]
Melting Point 180-184 °C[3]
SMILES NNC1=C(N)C(Cl)=NC=N1[2]
InChI Key ROYDODCAYOBXEU-UHFFFAOYSA-N[3]

Chemical Structure and Reactivity Insights

The structure of this compound is characterized by a pyrimidine ring substituted with three key functional groups that dictate its reactivity.

Figure 1: 2D Chemical Structure of this compound.

Mechanistic Considerations:

  • Electrophilic Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density of the carbon atoms. This makes the ring susceptible to nucleophilic attack, particularly at the halogen-substituted C4 position.

  • Leaving Group Ability: The chloro group at the C4 position is a competent leaving group, making this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.[4][5] The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine ring itself.

  • Nucleophilic Hydrazinyl Group: The terminal amino group of the hydrazinyl moiety (-NHNH₂) is a potent nucleophile. This group, in conjunction with the adjacent C5-amine, is strategically positioned to participate in intramolecular cyclization reactions. This is the key feature exploited in the synthesis of fused heterocyclic systems.[6][7]

  • The C5-Amine Group: The primary amine at the C5 position is a moderately activating, electron-donating group. While it can influence the overall electron density of the ring, its most critical role is as a nucleophile in cyclization reactions, often in concert with the hydrazinyl group.

This unique combination of a reactive electrophilic site (C4-Cl) and two proximal nucleophilic sites (-NHNH₂ and -NH₂) makes this molecule an ideal precursor for constructing pyrazolo[3,4-d]pyrimidine scaffolds.

Synthesis Protocol: A Representative Method

The most common and logical synthesis of this compound involves the regioselective nucleophilic substitution of a chlorine atom from a dichlorinated precursor with hydrazine. The following protocol is a representative method adapted from standard procedures for similar pyrimidine substitutions.[8]

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 4,6-dichloropyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approx. 10-15 mL per gram of starting material).

  • Hydrazine Addition: Cool the suspension in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: The regioselectivity occurs because the C4 and C6 positions in the starting material are electronically similar. However, the addition of one equivalent of hydrazine leads to the desired monosubstituted product. Using a large excess of hydrazine could lead to the formation of the di-hydrazinyl byproduct.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath for 1 hour to facilitate precipitation. If precipitation is incomplete, slowly add cold deionized water until a significant amount of solid has formed.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual impurities.

  • Drying and Purification: Dry the product under vacuum at 40-50 °C. The resulting solid is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization from ethanol or an ethanol/water mixture can be performed.

Spectroscopic and Analytical Characterization

Analysis TechniqueExpected Observations
¹H NMR (In DMSO-d₆) Expect multiple broad singlets for the exchangeable protons of the amine (-NH₂) and hydrazinyl (-NHNH₂) groups, likely in the range of 4.0-8.0 ppm. A singlet for the C2 proton on the pyrimidine ring is expected further downfield, typically >8.0 ppm.
¹³C NMR (In DMSO-d₆) Expect four distinct carbon signals. The C4 and C6 carbons attached to the chloro and hydrazinyl groups would appear around 155-165 ppm. The C5 carbon attached to the amine group would be more shielded (~110-125 ppm), and the C2 carbon would be in the range of 150-160 ppm.
Mass Spec (EI) The molecular ion peak [M]⁺ should be observed at m/z 159, with a characteristic [M+2]⁺ peak at m/z 161 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
FT-IR Characteristic N-H stretching bands for the primary amine and hydrazine groups in the region of 3200-3500 cm⁻¹. C=N and C=C stretching vibrations for the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. A C-Cl stretching band may be visible in the fingerprint region (600-800 cm⁻¹).

Applications in Drug Discovery: Gateway to Pyrazolo[3,4-d]pyrimidines

The primary application of this compound in drug discovery is its use as a key precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.[9] This fused heterocyclic system is a well-known "privileged scaffold" and is isosteric to purine, allowing it to interact with a wide range of biological targets, particularly protein kinases.[9][10]

The synthesis involves a cyclocondensation reaction where the hydrazinyl and amino groups of the starting material react with a reagent containing two electrophilic centers.

Figure 3: Synthetic utility of this compound in the formation of biologically active pyrazolo[3,4-d]pyrimidines.

General Procedure for Cyclization:

  • A mixture of this compound (1.0 eq) and a suitable one-carbon electrophile (e.g., triethyl orthoformate or formic acid) is heated, often in a high-boiling solvent or neat.

  • The reaction proceeds via an initial reaction at the more nucleophilic terminal nitrogen of the hydrazine, followed by intramolecular cyclization involving the C5-amine, and subsequent aromatization to yield the pyrazolo[3,4-d]pyrimidine ring system.

  • The chloro-substituent at what is now the 4-position of the new scaffold can then be further functionalized via SNAr reactions to build molecular diversity and target specific enzymes.[10]

This strategy has been successfully employed to synthesize potent inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Src family kinases, highlighting the compound's value in developing targeted cancer therapies.[9][10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1][6] Prevent dust formation during handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect the spilled material using non-sparking tools.[1] Dispose of the waste in accordance with local regulations.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1] Firefighters should wear self-contained breathing apparatus.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Hydrazinylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and approved therapeutic agents.[1][2] The incorporation of a hydrazinyl moiety into the pyrimidine ring gives rise to a class of compounds known as substituted hydrazinylpyrimidines, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.

Introduction: The Versatility of the Hydrazinylpyrimidine Scaffold

The pyrimidine ring is a fundamental component of genetic material, making its derivatives prime candidates for interacting with various biological systems.[1][3] The addition of a hydrazinyl group (-NH-NH2) introduces a versatile synthetic handle and a key pharmacophoric element, enabling the generation of diverse chemical libraries with a wide array of biological activities.[2] Hydrazone derivatives, formed by the reaction of the hydrazinyl group with aldehydes or ketones, are particularly noteworthy for their extensive pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4][5][6] This guide will systematically explore the evidence supporting the therapeutic potential of substituted hydrazinylpyrimidines.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted hydrazinylpyrimidines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG-2), lung (A549), and colon (HT-29).[7] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which hydrazinylpyrimidines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.[7] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[8][9]

Key kinase targets for hydrazinylpyrimidine derivatives include:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are pivotal in tumor growth and angiogenesis.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[7]

  • c-Src Tyrosine Kinase: Overexpression of c-Src is linked to cancer progression and metastasis.[7]

The following diagram illustrates the general mechanism of kinase inhibition by substituted hydrazinylpyrimidines.

G cluster_0 Kinase Active Site ATP ATP Phosphorylated_Substrate Phosphorylated Substrate ATP->Phosphorylated_Substrate γ-phosphate transfer Substrate Substrate Protein Substrate->Phosphorylated_Substrate Hydrazinylpyrimidine Substituted Hydrazinylpyrimidine Inactive_Kinase Inactive Kinase Hydrazinylpyrimidine->Inactive_Kinase Binds to ATP pocket

Caption: Kinase inhibition by substituted hydrazinylpyrimidines.

Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Pyrazolo[1,5-a] pyrimidinesMCF-7 (Breast)16.61 - 19.67[3]
Pyrazolo[1,5-a] pyrimidinesHepG-2 (Liver)14.32 - 19.24[3]
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11 µM[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5.0 x 10^4 cells per well in 100 µL of culture medium.[11]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the substituted hydrazinylpyrimidine compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations typically ranging from 5 to 100 µg/mL. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like 5-FU or doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

G A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Substituted Hydrazinylpyrimidine Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria and fungi presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[1][12] Substituted hydrazinylpyrimidines have demonstrated promising activity against a broad spectrum of pathogens.

Spectrum of Activity

Hydrazinylpyrimidine derivatives have shown efficacy against:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[13][14]

  • Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[13][14]

  • Fungal Strains: Such as Aspergillus niger, Aspergillus flavus, and Candida albicans.[13][14][15]

Interestingly, some studies suggest that these compounds may exhibit greater activity against Gram-negative bacteria compared to Gram-positive bacteria.[13]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted Pyrimidine DerivativesS. aureus16.26[16]
Substituted Pyrimidine DerivativesB. subtilis17.34[16]
Substituted Pyrimidine DerivativesE. coli17.34[16]
Thienopyrimidine DerivativesS. aureus1.2 - 105[12]
Isoxazolyl pyrido[2,3-d]pyrimidineP. aeruginosa7[12]
Pyrano[2,3-d]pyrimidineB. subtilis0.097[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the substituted hydrazinylpyrimidine compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria). Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal (kills the microorganism) or static (inhibits growth), subculture a small aliquot from the wells with no visible growth onto an agar plate. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells is the MBC/MFC.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[4] Hydrazone derivatives, including those derived from hydrazinylpyrimidines, have shown potential as anti-inflammatory agents.[4][5][17]

Mechanism of Action: COX Inhibition

A key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[18] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily involved in inflammation.[18] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[18] Some pyrimidine derivatives have demonstrated selective COX-2 inhibitory activity.[19]

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the site of inhibition by substituted hydrazinylpyrimidines.

G cluster_0 COX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inactive_COX2 Inactive COX-2 Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Leads to Hydrazinylpyrimidine Substituted Hydrazinylpyrimidine Hydrazinylpyrimidine->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by substituted hydrazinylpyrimidines.

In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[4]

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (e.g., Swiss albino mice or Wistar rats) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the substituted hydrazinylpyrimidine compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 25 and 50 mg/kg).[4] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like diclofenac sodium or indomethacin.[4]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Structure-Activity Relationships (SAR) and Future Directions

Understanding the relationship between the chemical structure of hydrazinylpyrimidines and their biological activity is crucial for the rational design of more potent and selective drug candidates.[20][21]

Key SAR Insights:

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity.

  • Substituents on the Hydrazone Moiety: For hydrazone derivatives, modifications to the aldehyde or ketone precursor can dramatically alter the pharmacological profile. For example, the presence of electron-donating groups like hydroxyl (-OH) can enhance antioxidant activity.[7] Aromatic substitutions on the N5 position of a pyrazolo[3,4-d]pyrimidine core have been shown to favor anticancer activity.[10]

  • Amide Functionality: The presence of an amide group can be beneficial for antimicrobial activity.[15]

Future Perspectives:

The versatile nature of the substituted hydrazinylpyrimidine scaffold offers immense opportunities for further drug discovery. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogs with systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of cancer, infectious diseases, and inflammation to assess their therapeutic potential and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of hydrazinylpyrimidines with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

Conclusion

Substituted hydrazinylpyrimidines represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them an exciting area for continued research and development. The experimental protocols and SAR insights provided in this guide offer a framework for researchers to explore and unlock the full potential of this promising class of molecules in the quest for novel and effective therapies.

References

An In-depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinylpyrimidin-5-amine, a versatile heterocyclic building block, and its analogs. We delve into its synthesis, chemical reactivity, and diverse biological activities, with a particular focus on its role as a precursor for potent kinase inhibitors. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, structure-activity relationship insights, and a thorough survey of the existing literature.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous approved drugs with a wide range of therapeutic applications, from anticancer and antiviral agents to cardiovascular and central nervous system drugs. The strategic functionalization of the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the design of potent and selective therapeutic agents.

Among the vast landscape of pyrimidine derivatives, this compound stands out as a particularly valuable and versatile intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic hydrazine moiety, and an amino group—provides multiple handles for chemical modification, making it an ideal starting material for the synthesis of diverse and complex molecular architectures. This guide will explore the synthesis, chemical transformations, and the significant biological potential of this key building block and its derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available precursors. The most common approach involves the initial construction of a di-chlorinated pyrimidine ring, followed by a selective nucleophilic substitution to introduce the hydrazine group.

A plausible and commonly employed synthetic route starts with the reduction of a nitro group to an amine. For instance, the reduction of 4,6-dichloro-5-nitropyrimidine to 4,6-dichloro-5-aminopyrimidine can be achieved using various reducing agents, with iron powder in the presence of an acid like acetic acid or hydrochloric acid being a classical and effective method.[2]

Following the formation of the 5-amino-4,6-dichloropyrimidine intermediate, the next crucial step is the selective introduction of the hydrazinyl group. This is typically achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by hydrazine hydrate. The reaction conditions, such as temperature and solvent, are critical to favor monosubstitution and prevent the formation of di-substituted byproducts.

Experimental Protocol: Synthesis of 4,6-dichloro-5-aminopyrimidine

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Suspend 4,6-dichloro-5-nitropyrimidine in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux.

  • Slowly add glacial acetic acid or concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the crystals of 4,6-dichloro-5-aminopyrimidine by filtration, wash with cold water, and dry.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-dichloro-5-aminopyrimidine

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 4,6-dichloro-5-aminopyrimidine in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The hydrazine moiety is a potent nucleophile, readily reacting with various electrophiles, while the chlorine atom can be displaced by other nucleophiles under appropriate conditions. This dual reactivity makes it a cornerstone for the construction of fused heterocyclic systems.

Formation of Pyrazolo[3,4-d]pyrimidines: A Gateway to Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is a well-established pharmacophore in the design of kinase inhibitors. The reaction typically involves the condensation of the hydrazinylpyrimidine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

The initial condensation occurs between the hydrazine group and one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, often acid- or base-catalyzed, leads to the formation of the pyrazole ring fused to the pyrimidine core. The remaining chlorine atom at the 4-position of the pyrimidine ring can then be further functionalized, for example, through Suzuki coupling or nucleophilic substitution, to introduce various substituents and build a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., β-ketoester, diketone)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., p-toluenesulfonic acid, piperidine)

Procedure:

  • Dissolve this compound and the 1,3-dicarbonyl compound in a suitable solvent.

  • Add a catalytic amount of acid or base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

The biological significance of this compound is primarily realized through its conversion into more complex heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold.

Kinase Inhibition: A Major Therapeutic Target

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrazolo[3,4-d]pyrimidine core, readily accessible from this compound, has been extensively explored as a scaffold for the development of potent and selective kinase inhibitors.

Numerous studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit a variety of kinases, including:

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Their aberrant activation is implicated in various cancers.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key driver of cell proliferation and is a validated target in several cancer types.

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibitors are being investigated as anticancer agents.

The structure-activity relationship (SAR) of these inhibitors has been extensively studied. The substituents at various positions of the pyrazolo[3,4-d]pyrimidine ring significantly influence their potency and selectivity. For instance, the nature of the substituent at the 4-position, introduced by displacing the chlorine atom, is often crucial for engaging with the hinge region of the kinase active site.

Antimicrobial and Other Biological Activities

While the primary focus has been on kinase inhibition, pyrimidine and fused pyrimidine derivatives have also demonstrated a broad spectrum of other biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The structural diversity that can be generated from this compound suggests that its analogs could be valuable leads in these therapeutic areas as well. Further screening of compound libraries derived from this scaffold against a wider range of biological targets is warranted.

Structure-Activity Relationship (SAR) of Analogs

The development of potent and selective drugs relies heavily on understanding the relationship between the chemical structure of a molecule and its biological activity. For analogs derived from this compound, particularly the pyrazolo[3,4-d]pyrimidine series, several key SAR trends have been observed.

PositionSubstituent Effect on Kinase Inhibitory Activity
C4 (from Cl) Introduction of anilino or other aromatic groups often crucial for hinge-binding and potency. The substitution pattern on the aromatic ring can modulate selectivity.
N1 of Pyrazole Bulky alkyl or aryl groups can influence selectivity and pharmacokinetic properties.
C3 of Pyrazole Substitution at this position can impact potency and interactions with the solvent-exposed region of the kinase.
C6 of Pyrimidine Modifications at this position are generally less explored but can affect overall molecular properties.

Table 1: General Structure-Activity Relationship Trends for Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and rich reactivity provide access to a wide array of complex heterocyclic compounds, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone in the design of kinase inhibitors. The continued exploration of the chemical space around this core structure holds significant promise for the discovery of novel therapeutic agents for cancer and other diseases. Future research should focus on the development of more efficient and greener synthetic methodologies, the expansion of the biological screening of its analogs to a wider range of targets, and the use of computational tools to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 4-Chloro-6-hydrazinylpyrimidin-5-amine (CAS No. 42786-59-4). As a Senior Application Scientist, the following content is synthesized from established safety protocols for structurally related hazardous compounds, emphasizing a proactive and informed approach to laboratory safety. The causality behind each procedural recommendation is explained to foster a comprehensive understanding of the associated risks.

Compound Profile and Hazard Identification

This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of various heterocyclic compounds, including purine analogs which are of significant interest in medicinal chemistry.[1][2][3][4] Its molecular structure, featuring a chlorinated pyrimidine ring and a hydrazinyl group, dictates its reactivity and toxicological profile.

Inferred Potential Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[9] Hydrazine and its derivatives are known to be corrosive and can cause severe damage to the skin and eyes.[6] They are also potential carcinogens and reproductive toxins.[6]

  • Irritation: Expected to cause skin and serious eye irritation.[9]

  • Sensitization: May cause an allergic skin reaction.[9]

Physicochemical Data Summary
PropertyValueSource
CAS Number 42786-59-4--INVALID-LINK--
Molecular Formula C₄H₆ClN₅--INVALID-LINK--
Molecular Weight 159.58 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 184 °C--INVALID-LINK--
Boiling Point 255.4±50.0 °C (Predicted)--INVALID-LINK--
Density 1.87±0.1 g/cm³ (Predicted)--INVALID-LINK--
Solubility Likely insoluble in water--INVALID-LINK--
pKa 6.90±0.70 (Predicted)--INVALID-LINK--

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is critical.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[11]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield, especially when there is a risk of splashing.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[12][13] Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A lab coat, preferably flame-resistant, and closed-toe shoes are required.[12][14]

  • Respiratory Protection: If there is a risk of aerosol or dust formation that cannot be controlled by a fume hood, a NIOSH-approved respirator should be used.[5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Start: Prepare to Handle Compound ppe_check Verify Availability and Condition of PPE start->ppe_check don_ppe Don PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat ppe_check->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff PPE in Correct Order handle_compound->doff_ppe dispose_gloves Dispose of Contaminated Gloves as Hazardous Waste doff_ppe->dispose_gloves wash_hands Wash Hands Thoroughly dispose_gloves->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for donning and doffing PPE.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to prevent accidental exposure and maintain compound integrity.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[11]

  • Static Discharge: Use non-sparking tools and take precautionary measures against static discharges.[11]

  • Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]

  • Transfers: When transferring the compound, use appropriate tools and techniques to minimize the risk of spills.

Storage:

  • Container: Store in a tightly closed, properly labeled container.[11]

  • Location: Keep in a cool, dry, and well-ventilated area.[11]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and metals.[15]

  • Security: The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

A well-defined emergency plan is essential for responding effectively to accidental exposures or spills.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[12]

  • Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[13]

Emergency_Response cluster_emergency Emergency Response Workflow spill Spill or Exposure Occurs assess Assess the Situation spill->assess evacuate Evacuate and Alert Others assess->evacuate Major Spill first_aid Administer First Aid assess->first_aid Exposure spill_response Initiate Spill Response assess->spill_response Minor Spill report Report Incident to EHS evacuate->report seek_medical Seek Medical Attention first_aid->seek_medical spill_response->report seek_medical->report end End: Area is Safe report->end

Caption: General emergency response workflow.

Experimental Workflow: Synthesis of a Purine Analog

This compound is a valuable precursor for synthesizing purine analogs. The following is a generalized, illustrative workflow for such a synthesis, emphasizing the integration of safety measures at each step.

Step-by-Step Methodology:

  • Reaction Setup:

    • Ensure the reaction is performed in a clean, dry, and inert atmosphere-equipped reaction vessel within a chemical fume hood.

    • Charge the vessel with the appropriate solvent and other reagents.

  • Addition of this compound:

    • Weigh the required amount of the compound in the fume hood, minimizing dust generation.

    • Slowly add the solid to the reaction mixture with stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction mixture using appropriate and compatible reagents.

    • Perform any necessary extractions in a separatory funnel within the fume hood.

  • Purification:

    • Purify the crude product using techniques such as column chromatography or recrystallization. All purification steps should be conducted in a well-ventilated area or fume hood.

  • Product Isolation and Drying:

    • Isolate the purified product and dry it under vacuum.

Synthesis_Workflow cluster_synthesis Purine Analog Synthesis Workflow start Start: Reaction Setup in Fume Hood add_reagent Add this compound start->add_reagent run_reaction Run Reaction Under Inert Atmosphere add_reagent->run_reaction monitor Monitor Reaction Progress (TLC/LC-MS) run_reaction->monitor monitor->run_reaction Incomplete workup Reaction Work-up and Extraction monitor->workup Complete purify Purify Product (Chromatography/Recrystallization) workup->purify isolate Isolate and Dry Final Product purify->isolate end End: Purified Purine Analog isolate->end

Caption: Illustrative workflow for purine analog synthesis.

Waste Disposal

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, labeled waste containers for solid and liquid waste.[12]

  • Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and absorbent materials should be collected in a designated solid hazardous waste container.[12]

  • Liquid Waste: Unused solutions, reaction mixtures, and rinsates should be collected in a designated liquid hazardous waste container.[5]

  • Container Management: Ensure waste containers are compatible with the chemical, kept closed when not in use, and stored in a designated satellite accumulation area.[5]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[12]

Conclusion

While this compound is a valuable research chemical, its potential hazards necessitate a rigorous and informed approach to safety. By understanding the inferred risks based on its chemical structure and adhering to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning any new experimental work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines using 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, primarily due to its structural resemblance to endogenous purines.[1] This structural mimicry allows compounds bearing this heterocyclic system to interact with a wide array of biological targets, often by competing with purine-based ligands. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Their utility as kinase inhibitors, in particular, has been a major focus of research, leading to the development of potent drug candidates.[2][4][5]

This application note provides a comprehensive guide for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines, a key intermediate for further chemical elaboration, utilizing the readily accessible starting material, 4-Chloro-6-hydrazinylpyrimidin-5-amine. We will delve into the mechanistic underpinnings of the core cyclization reaction, provide detailed, step-by-step protocols for synthesis with various one-carbon electrophiles, and discuss crucial aspects of purification, characterization, and troubleshooting.

Reaction Mechanism: Intramolecular Cyclocondensation

The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound proceeds via an intramolecular cyclocondensation reaction. The reaction is initiated by the condensation of the more nucleophilic terminal nitrogen of the hydrazinyl group with a suitable one-carbon electrophile, such as an orthoester, formic acid, or an aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring fused to the pyrimidine core.

Reaction_Mechanism reagents This compound + One-Carbon Electrophile (e.g., Triethyl Orthoformate) intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate2->product Dehydration

Figure 1: General mechanism for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Triethyl Orthoformate≥98%Commercially AvailableUse freshly opened bottle.
Formic Acid≥98%Commercially AvailableCorrosive. Handle with care.
Aldehydes (e.g., Benzaldehyde)Reagent GradeCommercially AvailablePurity should be checked.
EthanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
DioxaneAnhydrousCommercially AvailableHigh-boiling point solvent.[6]
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine using Triethyl Orthoformate

This protocol is a reliable method for the synthesis of the parent 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Triethyl orthoformate serves as a source of a single carbon atom at the formyl oxidation state.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of triethyl orthoformate (10-20 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product often precipitates out upon cooling.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol or diethyl ether to remove any residual triethyl orthoformate and other impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.

Protocol_1_Workflow start Start setup Combine this compound and Triethyl Orthoformate start->setup reflux Reflux for 4-6 hours setup->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash purify Recrystallize or Column Chromatography wash->purify end End: Pure Product purify->end

Figure 2: Workflow for the synthesis using triethyl orthoformate.

Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine using Formic Acid

Formic acid provides an alternative and often more economical one-carbon source for the cyclization.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in an excess of formic acid (10-20 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully into ice-cold water.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess formic acid.

  • Purification: The crude product can be dried and then purified by recrystallization from ethanol or another suitable solvent.

Protocol 3: Synthesis of 3-Substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidines using Aldehydes

This protocol allows for the introduction of a substituent at the 3-position of the pyrazolo[3,4-d]pyrimidine core by using a corresponding aldehyde.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Reaction: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid if using ethanol as a solvent). Heat the mixture to reflux for 6-12 hours. The intermediate hydrazone may be observable by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Isolation: The crude product is isolated by filtration or after removal of the solvent.

  • Purification: Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization Data

The synthesized pyrazolo[3,4-d]pyrimidine derivatives should be characterized by standard analytical techniques.

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)Mass Spec (m/z)
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine13.29 (s, 1H), 8.33 (s, 1H)[7]Expected signals in the aromatic region[M+H]+ 155.0[8]
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine8.23 (s, 2H, pyrazolo and pyrimidine H)[4]Aromatic signals, C=O at 161.09[4]Varies with derivative

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Troubleshooting

Troubleshooting start Problem low_yield Low Yield start->low_yield side_products Side Products start->side_products cause1 Incomplete Reaction low_yield->cause1 cause2 Degradation of Starting Material low_yield->cause2 cause3 Loss during Work-up/Purification low_yield->cause3 cause4 Incorrect Stoichiometry side_products->cause4 cause5 Over-reaction or Decomposition side_products->cause5 solution1 Increase reaction time or temperature cause1->solution1 solution2 Use fresh reagents, inert atmosphere cause2->solution2 solution3 Optimize extraction and chromatography cause3->solution3 solution4 Verify reagent amounts cause4->solution4 solution5 Lower temperature, monitor closely cause5->solution5

References

Application Note: 4-Chloro-6-hydrazinylpyrimidin-5-amine as a Versatile Precursor for the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. The pyrimidine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors due to its ability to mimic the adenine base of ATP and form key hydrogen bonds within the enzyme's hinge region. This application note provides a detailed guide on the strategic use of 4-chloro-6-hydrazinylpyrimidin-5-amine, a highly functionalized precursor, for the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This fused heterocyclic system is a potent bioisostere of purine and forms the core of numerous clinically relevant kinase inhibitors. We will explore the chemical logic behind the precursor's design, present a general synthetic workflow, provide a detailed experimental protocol for the synthesis of a representative scaffold, and tabulate data on inhibitors derived from this core structure.

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[1] A significant portion of successful kinase inhibitors are ATP-competitive, designed to occupy the adenosine binding pocket. The pyrimidine ring is a foundational component in many such drugs, as its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, effectively mimicking the interactions of adenine with the "hinge region" of the kinase.[2][3][4]

Among the various pyrimidine-based scaffolds, the pyrazolo[3,4-d]pyrimidine core is particularly noteworthy.[5] This fused ring system is a structural analog of purine and is found in numerous inhibitors targeting a wide range of kinases, including Src, Abl, and cyclin-dependent kinases (CDKs).[6][7][8] The development of efficient and modular synthetic routes to this scaffold is therefore of high importance to medicinal chemists.

The Precursor: Properties and Strategic Advantages of this compound

This compound (CAS: 42786-59-4) is a purpose-built precursor for generating pyrazolo[3,4-d]pyrimidine libraries.[9] Its utility stems from the strategic arrangement of its functional groups, each serving a distinct and crucial role in the synthetic sequence.

  • Chemical Structure:

    • Formula: C₄H₆ClN₅[9]

    • Molecular Weight: 159.58 g/mol [9]

    • IUPAC Name: this compound[9]

  • Strategic Rationale:

    • Adjacent Hydrazinyl and Amino Groups: The vicinal arrangement of the C6-hydrazinyl and C5-amino groups is the key feature of this precursor. This 1,2-diamine equivalent is perfectly poised for facile cyclization reactions to form a fused five-membered ring. The hydrazine moiety, being a potent bis-nucleophile, readily reacts with 1,3-dielectrophiles to construct the pyrazole ring system.[5][10]

    • Reactive Chloro Group: The chlorine atom at the C4 position serves as a versatile synthetic handle. As a good leaving group, it is susceptible to nucleophilic aromatic substitution (SNAr).[11][12] This allows for the late-stage introduction of a wide variety of side chains (e.g., anilines, aliphatic amines), which is critical for modulating inhibitor potency, selectivity, and pharmacokinetic properties.[13]

    • Pyrimidine Core: The intrinsic pyrimidine ring provides the foundational pharmacophore for hinge-binding interactions with the target kinase.[14]

Synthetic Strategy: A Two-Stage Approach to Kinase Inhibitor Scaffolds

The conversion of this compound into a diverse library of potential kinase inhibitors follows a logical and efficient two-stage workflow: (1) Pyrazole Ring Annulation to form the core scaffold, followed by (2) SNAr Diversification to build out the final molecules.

G cluster_0 Overall Synthetic Workflow Precursor 4-Chloro-6-hydrazinyl- pyrimidin-5-amine Core 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Core Scaffold) Precursor->Core Step 1: Pyrazole Annulation Final Diverse Kinase Inhibitors Core->Final Step 2: SNAr Diversification (e.g., with R-NH2) G cluster_1 Illustrative Cyclization Mechanism start Precursor intermediate Condensation Intermediate start->intermediate + Reagent (e.g., HC(OEt)3) - EtOH product Pyrazolo[3,4-d]pyrimidine Core intermediate->product Intramolecular Cyclization - EtOH, - NH3

References

Application Notes & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines via Reaction of 4-Chloro-6-hydrazinylpyrimidin-5-amine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, often considered a bioisostere of purines.[1] This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antiviral, and anti-inflammatory properties.[3][4] Notably, pyrazolo[3,4-d]pyrimidines are key components in targeted cancer therapies, acting as inhibitors of enzymes like cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK).[5][6][7]

The synthesis of this important scaffold can be efficiently achieved through the cyclocondensation reaction of a substituted hydrazine with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[8][9] This application note provides a detailed guide to the reaction of 4-Chloro-6-hydrazinylpyrimidin-5-amine with various dicarbonyl compounds, a robust and versatile method for generating a library of substituted pyrazolo[3,4-d]pyrimidines. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss characterization and troubleshooting techniques.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound proceeds via a well-established cyclocondensation pathway. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9]

The reaction between this compound and a generic 1,3-dicarbonyl compound can be visualized as follows:

  • Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine group attacks one of the carbonyl carbons of the dicarbonyl compound.

  • Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Dehydration and Aromatization: Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

The regioselectivity of the reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl group first) can be influenced by the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound.[10][11]

reaction_mechanism reagents This compound + 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate reagents->intermediate1 Nucleophilic Attack & Dehydration intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrazolo[3,4-d]pyrimidine intermediate2->product Dehydration & Aromatization

Caption: Generalized Knorr Pyrazole Synthesis Workflow.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

General Protocol for the Synthesis of Substituted 4-Chloro-1H-pyrazolo[3,4-d]pyrimidines

This general procedure can be adapted for various 1,3-dicarbonyl compounds. Specific examples with acetylacetone and ethyl acetoacetate are provided below.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., a few drops of concentrated HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.

  • If using an acid catalyst, add it to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 1: Synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine from Acetylacetone

protocol1_workflow start Start: Dissolve Reactants reflux Reflux Reaction Mixture start->reflux Add Acetylacetone & Catalyst monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Collect Precipitate by Filtration cool->filter purify Purify by Recrystallization filter->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Protocol 1.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.73 g, 10 mmol) and ethanol (40 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Add acetylacetone (1.1 g, 11 mmol) to the flask, followed by 2-3 drops of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4-Chloro-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-5-ol from Ethyl Acetoacetate

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.73 g, 10 mmol) and glacial acetic acid (30 mL).

  • Add ethyl acetoacetate (1.43 g, 11 mmol) to the mixture.

  • Heat the reaction at reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-5-ol.

Characterization of Products

The synthesized pyrazolo[3,4-d]pyrimidine derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[2]

  • Melting Point: To assess the purity of the crystalline product.

CompoundDicarbonyl PrecursorExpected ¹H NMR Signals (indicative)Expected Mass (M+)
4-Chloro-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidineAcetylacetoneSinglets for two methyl groups, a signal for the pyrimidine proton.210.62
4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-5-olEthyl AcetoacetateA singlet for the methyl group, signals for the pyrimidine and OH protons.212.60

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Incorrect reaction conditions- Decomposition of starting material or product- Increase reaction time or temperature.- Use a catalyst if not already done.- Check the purity of starting materials.- Use a milder solvent.
Formation of multiple products - Side reactions- Regioisomer formation- Optimize reaction conditions (temperature, solvent, catalyst).- Use a more selective dicarbonyl compound if possible.- Purify the desired product using column chromatography.
Difficulty in product isolation - Product is soluble in the reaction solvent- Remove the solvent under reduced pressure and attempt to triturate the residue with a non-polar solvent.- Perform an extraction if the product is soluble in an organic solvent immiscible with the reaction medium.

Conclusion

The reaction of this compound with dicarbonyl compounds is a powerful and straightforward method for the synthesis of a diverse range of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are of significant interest in drug discovery and medicinal chemistry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this important area of heterocyclic chemistry.

References

Application Notes & Protocols: Analytical Methods for Monitoring Reactions of 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for monitoring the progress of chemical reactions involving 4-Chloro-6-hydrazinylpyrimidin-5-amine. This key heterocyclic building block is pivotal in the synthesis of various high-value pharmaceutical compounds, particularly purine analogs and other condensed pyrimidine systems.[1][2][3] Accurate and reliable reaction monitoring is critical for optimizing reaction conditions, maximizing yield, ensuring purity, and identifying potential byproducts. This guide offers detailed, field-tested protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.

Introduction: The Strategic Importance of Monitoring

This compound is a trifunctional molecule featuring an amine, a hydrazine, and a chloro group, making it a versatile precursor for constructing complex heterocyclic scaffolds. Reactions often involve cyclization, where the amine and hydrazine moieties react with a suitable electrophile to form a new fused ring, such as in the synthesis of pyrazolo[3,4-d]pyrimidines.[1] Given the multiple reactive sites, these syntheses can yield a mixture of products, isomers, and unreacted starting materials. Therefore, a multi-faceted analytical approach is not just beneficial but necessary for effective process control.

The selection of an analytical method is contingent on the specific information required at each stage of the reaction process. The workflow below illustrates an integrated strategy for comprehensive reaction analysis.

Reaction_Monitoring_Workflow cluster_Reaction Reaction Phase cluster_Analysis Analytical Phase A Reaction Setup (Starting Material + Reagents) B In-Process Control (IPC) Time-Point Sampling A->B Reaction Progress C Qualitative Screening (TLC) B->C Rapid Check D Quantitative Analysis (HPLC) B->D Conversion & Purity Data C->B Feedback for Optimization E Identity Confirmation (LC-MS) D->E Peak Identification F Structural Elucidation (NMR, Final Product) D->F Final Purity Assay

Caption: General workflow for monitoring a pyrimidine synthesis reaction.

Thin-Layer Chromatography (TLC): For Rapid, Qualitative Screening

Principle of Application: TLC is an invaluable first-line technique for its speed, low cost, and simplicity.[4][5] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6] For reactions involving this compound, TLC provides immediate qualitative feedback on the consumption of the starting material and the formation of new products, making it ideal for determining reaction initiation and endpoint.[7]

Detailed Protocol for TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Preparation:

    • Starting Material (SM) Standard: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., methanol, THF) to make a ~1 mg/mL solution.

    • Reaction Mixture (RM): At each time point, withdraw a small aliquot (~5-10 µL) from the reaction and dilute it with 0.5 mL of a suitable solvent.

  • Spotting: Using a capillary tube, spot the SM standard and the RM sample on the origin line. Keep spots small and concentrated. A co-spot (spotting both SM and RM in the same lane) is highly recommended to confirm spot identity by observing if the Rf value matches.

  • Development:

    • Prepare a developing chamber (e.g., a beaker with a watch glass cover) containing a suitable mobile phase. A piece of filter paper can be added to saturate the chamber atmosphere.

    • Causality: The choice of mobile phase is critical. The starting material is quite polar due to the amine and hydrazine groups. The product is often less polar. Start with a moderately polar system like Ethyl Acetate/Hexane (7:3) or Dichloromethane/Methanol (95:5) . Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

    • Place the TLC plate in the chamber and allow the solvent front to ascend to about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Air dry the plate.

    • Visualize under a UV lamp at 254 nm. Pyrimidine and purine rings are strongly UV-active. Circle the visible spots.

    • For non-UV active byproducts, use a chemical stain such as potassium permanganate (KMnO₄) or iodine vapor. The hydrazine group of the starting material may react with certain stains.

Data Interpretation & Troubleshooting
ObservationInterpretation
Spot for SM diminishes over time.The reaction is progressing.
A new spot (product) appears.Product is forming. Its Rf value indicates its polarity relative to the SM.
Multiple new spots appear.Formation of byproducts or isomers.
Streaking of spots.[7]Sample is too concentrated, or the mobile phase is inappropriate. Dilute the sample or adjust solvent polarity.
SM and Product spots have similar Rf values.The chosen mobile phase is not providing adequate separation. Systematically test different solvent systems.

High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis

Principle of Application: HPLC offers high-resolution separation and is the cornerstone for quantitative analysis, enabling precise determination of reaction conversion, product purity, and the relative amounts of impurities.[8] A reversed-phase (RP-HPLC) method is typically employed, where separation is based on the hydrophobic/hydrophilic interactions of the analytes with a nonpolar stationary phase (like C18) and a polar mobile phase.[9]

Detailed Protocol for HPLC Method Development
  • Instrumentation & Columns:

    • System: An HPLC system with a UV detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase Preparation:

    • Causality: The amine and hydrazine groups are basic and can interact with residual silanols on the silica backbone of the column, causing peak tailing. Using a buffered mobile phase at a controlled pH is essential for good peak shape and reproducible retention times.[10]

    • Mobile Phase A: Water with 0.1% Formic Acid or 20 mM Ammonium Acetate buffer (pH adjusted to ~4.0).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Sample Preparation:

    • Prepare a stock solution of a reference standard for the starting material and, if available, the final product (~0.1 mg/mL).

    • Quench reaction aliquots by diluting them significantly in the mobile phase to stop the reaction and prevent precipitation. A typical dilution is 10 µL of reaction mixture into 1 mL of 50:50 Water:Acetonitrile.

    • Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm or 270 nm, as pyrimidine systems typically show strong absorbance here.

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A gradient is recommended to resolve compounds with different polarities.

      • Time 0 min: 95% A, 5% B

      • Time 20 min: 5% A, 95% B

      • Time 25 min: 5% A, 95% B

      • Time 26 min: 95% A, 5% B

      • Time 30 min: 95% A, 5% B

  • Data Analysis:

    • Identify peaks by comparing retention times with reference standards.

    • Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by using area percent normalization (assuming all components have a similar response factor at the chosen wavelength).

    • % Purity (Area %): (Area of Product Peak / Total Area of All Peaks) x 100.

Hypothetical HPLC Data for a Time-Course Experiment
Time (hours)Retention Time SM (min)Area % SMRetention Time Product (min)Area % Product
04.598.5-0
24.565.212.832.1
44.531.712.865.8
84.55.312.891.5
244.5< 1.012.895.4

LC-MS and NMR: For Identity and Structural Confirmation

Principle of Application: While HPLC provides quantitative data, it does not confirm the identity of the peaks. Coupling HPLC with Mass Spectrometry (LC-MS) provides the molecular weight of the eluting compounds, serving as powerful confirmation.[11] For final, unambiguous structural proof, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[12][13]

Protocol for LC-MS Analysis
  • Method: Use the developed HPLC method. Ensure the mobile phase buffer is volatile (e.g., formic acid, ammonium acetate, ammonium formate) and compatible with MS.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The amine and hydrazine groups are readily protonated.

  • Data Interpretation:

    • Starting Material (C₄H₆ClN₅): Expected [M+H]⁺ = 160.04 (for ³⁵Cl isotope).

    • Hypothetical Product (Pyrazolopyrimidine, C₁₀H₈ClN₅): Expected [M+H]⁺ = 234.05 (for ³⁵Cl isotope).

    • The presence of a peak with the correct mass-to-charge ratio (m/z) at the product's retention time confirms its identity.

Protocol for NMR Analysis
  • Sample Preparation: Purify the final product using column chromatography or recrystallization. Dissolve ~5-10 mg in a suitable deuterated solvent, typically DMSO-d₆.

  • Causality: DMSO-d₆ is often chosen because its residual solvent peak does not obscure most analyte signals, and it allows for the observation of exchangeable N-H protons from the amine and pyrazole ring.[14]

  • Key Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Look for the disappearance of the broad hydrazine (NH-NH₂) signals and the appearance of new aromatic or aliphatic protons from the reactant used for cyclization.

    • ¹³C NMR: Confirms the carbon skeleton of the new structure.

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Peaks corresponding to N-H (or O-H) protons will broaden or disappear, confirming their identity.[15]

A Note on Method Validation

For applications in regulated environments such as pharmaceutical development, the analytical methods themselves must be validated to ensure they are fit for purpose.[16][17] This documented process provides evidence that the method is accurate, precise, specific, linear, and robust.[18][19] While a full validation protocol is beyond the scope of this note, it is a critical consideration for any method intended for routine quality control.

Method_Validation_Parameters center Validated Analytical Method A Accuracy (Closeness to true value) center->A B Precision (Repeatability) center->B C Specificity (Analyte vs. Impurities) center->C D Linearity & Range (Response vs. Concentration) center->D E Robustness (Resilience to small changes) center->E F LOD / LOQ (Sensitivity) center->F

Caption: Key parameters for analytical method validation.

Conclusion

Effectively monitoring reactions involving this compound requires an integrated suite of analytical techniques. TLC serves as a rapid scouting tool, HPLC provides the quantitative backbone for process optimization and purity assessment, while LC-MS and NMR offer definitive structural confirmation. By understanding the principles behind each method and applying these detailed protocols, researchers can gain precise control over their synthetic processes, leading to higher quality products and more efficient development cycles.

References

Mastering the Purification of Pyrazolo[3,4-d]pyrimidines Derived from 4-Chloro-6-hydrazinylpyrimidin-5-amine: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors. The synthesis of these vital molecules, particularly from precursors like 4-Chloro-6-hydrazinylpyrimidin-5-amine, often yields a crude product containing a mixture of the desired compound, unreacted starting materials, and various byproducts. Achieving the high purity essential for accurate biological evaluation and downstream applications necessitates robust and efficient purification strategies.

This comprehensive guide, designed from the perspective of a senior application scientist, provides an in-depth exploration of the techniques and protocols for the successful purification of pyrazolo[3,4-d]pyrimidines. We will delve into the rationale behind methodological choices, offering not just step-by-step instructions but also the scientific principles that ensure reproducible and reliable results.

The Synthetic Landscape and the Purification Imperative

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound typically involves a cyclization reaction with a one-carbon source, such as triethyl orthoformate or formic acid. This reaction, while generally effective, can lead to the formation of several impurities that complicate the purification process.

Synthesis and Impurities cluster_impurities Potential Impurities This compound This compound Cyclization Cyclization This compound->Cyclization + Triethyl Orthoformate or Formic Acid Desired Pyrazolo[3,4-d]pyrimidine Desired Pyrazolo[3,4-d]pyrimidine Cyclization->Desired Pyrazolo[3,4-d]pyrimidine Potential_Impurities Potential_Impurities Cyclization->Potential_Impurities Side Reactions Unreacted Starting Material Unreacted Starting Material Isomeric Byproducts Isomeric Byproducts Hydrolysis Products Hydrolysis Products Over-alkylation/acylation Products Over-alkylation/acylation Products

Figure 1: A conceptual workflow illustrating the synthesis of pyrazolo[3,4-d]pyrimidines and the generation of common impurities.

Understanding the nature of these potential impurities is paramount for selecting the most effective purification strategy. Common contaminants include:

  • Unreacted Starting Materials: Residual this compound and the cyclizing agent.

  • Isomeric Byproducts: The possibility of forming different regioisomers of the pyrazolo[3,4-d]pyrimidine ring system.

  • Hydrolysis Products: If water is present in the reaction, hydrolysis of the chloro or other reactive groups can occur.

  • Side-Reaction Products: Undesired reactions can lead to a variety of other structurally related compounds.

Given the often-similar polarities of the desired product and these impurities, a multi-step purification approach is frequently necessary to achieve the requisite >98% purity for drug development applications.

A Tiered Approach to Purification

A systematic and tiered approach to purification, starting with simpler, bulk methods and progressing to more refined techniques, is often the most efficient strategy.

Purification_Workflow start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization Initial Bulk Purification column_chromatography Column Chromatography recrystallization->column_chromatography For removal of closely related impurities end Pure Compound (>98%) recrystallization->end If sufficient purity is achieved prep_hplc Preparative HPLC column_chromatography->prep_hplc For challenging separations (isomers) column_chromatography->end If sufficient purity is achieved prep_hplc->end

Figure 2: A decision-tree workflow for the purification of pyrazolo[3,4-d]pyrimidines.

Application Protocol 1: Recrystallization - The First Line of Defense

Recrystallization is a powerful and economical technique for the initial purification of crystalline pyrazolo[3,4-d]pyrimidines, capable of removing a significant portion of impurities. The success of this method hinges on the careful selection of a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain either highly soluble or insoluble.

Rationale: This technique leverages differences in solubility between the product and impurities. As a hot, saturated solution cools, the decreased solubility of the target compound forces it to crystallize out, leaving soluble impurities behind in the mother liquor. Insoluble impurities can be removed by hot filtration.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of the crude material (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water) dropwise while heating and agitating.

    • Identify a solvent or solvent system that dissolves the compound when hot but yields crystals upon cooling.

  • Dissolution:

    • Transfer the bulk of the crude material to an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid bumping.

  • Hot Filtration (if necessary):

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Solvent System Typical Observations Suitability
EthanolGood solubility when hot, moderate to good crystal formation upon cooling.Often a good starting point.
MethanolSimilar to ethanol, may offer slightly different solubility profiles.A viable alternative to ethanol.
Ethanol/WaterHighly tunable polarity. Can be effective for a range of purities.Excellent for optimizing crystal yield.
AcetonitrileCan be effective for less polar impurities.Worth screening.
Toluene/Acetic AcidMentioned in literature for related compounds.[1]Useful for specific impurity profiles.

Table 1: Common Recrystallization Solvents for Pyrazolo[3,4-d]pyrimidines.

Application Protocol 2: Column Chromatography - For More Demanding Separations

When recrystallization fails to provide the desired level of purity, or when dealing with non-crystalline materials, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

Rationale: The choice of stationary and mobile phases is critical. For pyrazolo[3,4-d]pyrimidines, which are often moderately polar, silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar and a more polar solvent, is optimized to achieve differential migration of the components of the mixture down the column.

Step-by-Step Protocol:

  • TLC Analysis:

    • Before performing column chromatography, it is essential to determine the optimal mobile phase using Thin Layer Chromatography (TLC).

    • Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

    • Visualize the spots using a UV lamp (254 nm), as the aromatic nature of the pyrazolo[3,4-d]pyrimidine core often allows for UV visualization.[1] Staining with iodine vapor can also be effective.

  • Column Packing:

    • Choose an appropriate size column based on the amount of material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel using either a dry packing or slurry packing method. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a strong, volatile solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase. A shallow gradient of increasing polarity (e.g., starting with a lower concentration of the polar solvent and gradually increasing it) can often provide better separation than an isocratic (constant solvent composition) elution.[2]

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Alumina (neutral or basic)Can be beneficial if the compound is sensitive to the acidic nature of silica or for separating certain isomers.[2]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems with tunable polarity.
Elution Mode Gradient ElutionOften provides superior resolution compared to isocratic elution, especially for complex mixtures.

Table 2: Recommended Starting Conditions for Column Chromatography.

Application Protocol 3: Preparative HPLC - The Ultimate Purification Tool

For the most challenging separations, such as the resolution of closely related isomers or the removal of trace impurities to achieve >99% purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers the highest resolution and is readily scalable.

Rationale: Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material. Reverse-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is particularly effective for the purification of many organic molecules, including pyrazolo[3,4-d]pyrimidines.

Step-by-Step Protocol:

  • Analytical Method Development:

    • Develop an analytical scale HPLC method to achieve baseline separation of the desired compound from its impurities.

    • A good starting point for a reverse-phase method is a C18 column with a mobile phase of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Optimize the gradient to maximize resolution.

  • Method Scaling:

    • Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, gradient time, and injection volume to accommodate the larger column dimensions.

    • The sample should be dissolved in a solvent that is compatible with the mobile phase, and the solution should be filtered before injection.

  • Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of the desired compound. Automated fraction collectors triggered by UV absorbance are commonly used.

  • Purity Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile based, to obtain the final, highly pure product.

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min20-70% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Detection 254 nm254 nm

Table 3: Typical HPLC Parameters for Purification of Pyrazolo[3,4-d]pyrimidine Analogs.

Purity Assessment: A Self-Validating System

The trustworthiness of any purification protocol lies in the rigor of its purity assessment. A combination of orthogonal analytical techniques should be employed to ensure the final compound is free of impurities.

Purity_Assessment pure_compound Purified Compound hplc HPLC-UV/MS pure_compound->hplc Quantitative Purity nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr Structural Integrity & Absence of Impurity Signals ms High-Resolution Mass Spectrometry pure_compound->ms Correct Molecular Weight elemental_analysis Elemental Analysis pure_compound->elemental_analysis Correct Elemental Composition final_purity Purity Confirmed

Figure 3: A multi-pronged approach to purity assessment, forming a self-validating system.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. An analytical HPLC chromatogram should show a single major peak, with the area of this peak relative to the total area of all peaks indicating the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information and can reveal the presence of impurities, even those that are not UV-active. The absence of unexpected signals is a strong indicator of purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.

  • Elemental Analysis: Provides the elemental composition of the compound, which should match the theoretical values for the desired molecular formula.

By employing these rigorous purification and analytical techniques, researchers can be confident in the quality of their pyrazolo[3,4-d]pyrimidine compounds, paving the way for reliable and reproducible biological data and advancing the development of new therapeutics.

References

Application Notes and Protocols: The Versatility of 4-Chloro-6-hydrazinylpyrimidin-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine ring system stands out as a cornerstone scaffold, integral to the structure of DNA and RNA and present in numerous FDA-approved drugs.[1][2] Its inherent ability to engage in hydrogen bonding and other crucial molecular interactions makes it an attractive starting point for the design of novel therapeutics. Within this vast chemical space, 4-Chloro-6-hydrazinylpyrimidin-5-amine (CAS: 42786-59-4) emerges as a particularly valuable and versatile building block.[3] This trifunctional molecule, featuring a reactive chlorine atom, a nucleophilic hydrazinyl group, and an amino moiety, offers a rich platform for the synthesis of diverse heterocyclic systems, most notably fused pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines.[4]

These pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention for their potent biological activities, particularly as inhibitors of protein kinases—enzymes that are often dysregulated in cancer and other diseases.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications of this compound, its synthetic utility, and protocols for the generation and evaluation of its derivatives as potential therapeutic agents.

The Chemical Logic: Why this compound is a Powerful Synthetic Intermediate

The synthetic potential of this compound is rooted in the distinct reactivity of its three functional groups. This allows for a modular and strategic approach to library synthesis, enabling the exploration of structure-activity relationships (SAR).

  • The Hydrazinyl and Amino Groups: These adjacent nitrogenous groups are perfectly poised for intramolecular cyclocondensation reactions. The hydrazinyl moiety, being a potent nucleophile, can readily react with a wide range of electrophiles to form fused heterocyclic systems. This is the primary pathway to the medicinally important pyrazolo[3,4-d]pyrimidine core.[4][5]

  • The Chloro Group: Positioned on the pyrimidine ring, the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the introduction of a vast array of side chains and functional groups, providing a critical handle for modulating the potency, selectivity, and pharmacokinetic properties of the final compounds. This late-stage diversification is a cornerstone of modern medicinal chemistry.

  • Bioisosterism: The resulting pyrazolo[3,4-d]pyrimidine scaffold is a classic example of a bioisostere for the natural purine ring system. This structural mimicry allows these synthetic compounds to compete with endogenous ligands, such as ATP in the case of kinase inhibitors, leading to potent biological effects.[4]

The strategic combination of these reactive sites allows for the construction of complex molecules with multiple points of diversity, a key strategy in lead optimization.[6][7]

Diagram 1: Reactivity and Synthetic Potential of the Scaffold

G Synthetic Utility of this compound A This compound B Intramolecular Cyclocondensation (Hydrazinyl + Amino Groups) A->B + Electrophile (e.g., orthoesters, acids) D Nucleophilic Aromatic Substitution (Chloro Group) A->D Direct S(N)Ar C Pyrazolo[3,4-d]pyrimidine Core B->C C->D S(N)Ar Reaction F Bioactive Kinase Inhibitors (e.g., EGFR, Aurora, Src) D->F E Diverse Functional Groups (Amines, Alkoxides, etc.) E->D

Caption: Synthetic pathways originating from this compound.

Core Application: Development of Protein Kinase Inhibitors

A primary application of this compound is in the synthesis of potent anti-cancer agents that function by inhibiting protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold derived from it has proven to be a "privileged structure" for targeting the ATP-binding site of numerous kinases.[8]

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.

  • Aurora Kinases: These are critical regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Pyrimidine-based compounds are actively being investigated as Aurora kinase inhibitors.[1][2][9]

  • Src and Abl Tyrosine Kinases: Dual inhibitors of these kinases have been developed, with implications for chronic myelogenous leukemia (CML) and other cancers.[10]

The general principle behind their mechanism of action involves the pyrimidine-derived core acting as a scaffold that mimics the adenine base of ATP. The substituents, introduced via SNAr reactions at the chloro-position, then occupy adjacent hydrophobic pockets in the kinase domain, enhancing both potency and selectivity.

Table 1: Examples of Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ClassTarget Kinase(s)Reported ActivityReference(s)
Phenylpyrazolo[3,4-d]pyrimidinesEGFR, VEGFR-2Potent antiproliferative activity in MCF-7, HCT116, and HepG2 cell lines.
4-Anilino-pyrazolo[3,4-d]pyrimidinesEGFR (WT & T790M)IC50 values in the nanomolar to low micromolar range.
Pyrazolo[3,4-d]pyrimidin-4-onesGeneral AnticancerIC50 of 11 µM against MCF7 human breast cancer cell line for lead compound.
Substituted PyrazolopyrimidinesSrc, AblPotent dual kinase inhibition with antiproliferative activity.[11]

Diagram 2: General Mechanism of Kinase Inhibition

G ATP-Competitive Kinase Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolo[3,4-d]pyrimidine Inhibitor hinge Hinge Region (Backbone H-bonds) hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold Pyrimidine Core (H-bond Acceptor/Donor) scaffold->hinge Forms H-bonds (mimics Adenine) substituent Substituent (R-group) (from SNAr reaction) substituent->hydrophobic Occupies pocket, confers selectivity

Caption: Interaction of a pyrazolo[3,4-d]pyrimidine inhibitor with a kinase active site.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of bioactive compounds derived from this compound. These are representative procedures based on established chemical transformations for this class of compounds.

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Library Core

This protocol describes a two-step synthesis of a versatile pyrazolo[3,4-d]pyrimidine intermediate, which can then be used for library generation. The first step is a cyclocondensation to form the fused ring system, followed by conversion of the chloro-substituent to an amino group.

Part A: Cyclocondensation to form 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Causality: This reaction utilizes the adjacent amino and hydrazinyl groups to form the pyrazole ring upon reaction with an orthoester, which serves as a one-carbon electrophile. The chloro-substituent is retained for subsequent functionalization.

  • Materials:

    • This compound (1.0 eq)

    • Triethyl orthoformate (5.0 eq)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Ethanol, anhydrous

    • Standard glassware for reflux

  • Procedure:

    • Suspend this compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add triethyl orthoformate to the suspension.

    • Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • The product often precipitates upon cooling. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove excess reagents.

    • Dry the product under vacuum to yield 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Self-Validation/Controls:

    • TLC Analysis: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting material and the appearance of a new, less polar product spot.

    • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and Mass Spectrometry. The disappearance of the NH2 and NHNH2 protons and the appearance of a new pyrazole proton signal are indicative of successful cyclization.

Part B: Nucleophilic Aromatic Substitution with a Primary Amine

  • Causality: The electron-withdrawing pyrimidine ring activates the C4-chloro substituent for SNAr. A selected primary amine displaces the chloride to generate the final substituted product.

  • Materials:

    • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (from Part A, 1.0 eq)

    • Desired primary amine (e.g., 4-chloroaniline, 1.2 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

    • Isopropanol or n-Butanol

    • Standard glassware for reflux

  • Procedure:

    • Dissolve 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine in isopropanol in a round-bottom flask.

    • Add the desired primary amine and the base (DIPEA or TEA).

    • Heat the mixture to reflux (typically 80-120 °C) for 8-16 hours. Monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, collect it by filtration and wash with a small amount of cold isopropanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivative.

  • Self-Validation/Controls:

    • Characterization: Full characterization (NMR, MS) is essential to confirm the structure and purity. High-resolution mass spectrometry should confirm the expected molecular formula.

    • Purity Assessment: Use HPLC to determine the purity of the final compound, which should typically be >95% for biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a target kinase, using EGFR as an example.

  • Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a luminescence-based system where the amount of ATP remaining after the reaction is quantified. Less ATP remaining indicates higher kinase activity.

  • Materials:

    • Recombinant human EGFR enzyme

    • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

    • ATP

    • Synthesized inhibitor compounds dissolved in DMSO

    • Staurosporine or a known EGFR inhibitor (e.g., Erlotinib) as a positive control

    • Kinase assay buffer (containing MgCl2, DTT, etc.)

    • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

    • White, opaque 96- or 384-well microplates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction: a. Prepare a master mix containing the kinase buffer, EGFR enzyme, and substrate. b. Add the master mix to the wells containing the compounds. c. Prepare an ATP solution in kinase buffer. Add this to all wells to initiate the kinase reaction. d. Incubate the plate at room temperature (e.g., 25-30 °C) for a specified time (e.g., 60 minutes).

    • Signal Detection: a. Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction. b. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate reader.

  • Data Analysis and Interpretation:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" or positive control (high concentration) as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

  • Self-Validation/Controls:

    • Positive Control: The known inhibitor (e.g., Erlotinib) must show an IC50 value within the expected range, validating the assay's performance.

    • Z'-factor: Calculate the Z'-factor for the assay plates using the high and low controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Diagram 3: Experimental Workflow for Synthesis and Evaluation

G Workflow: From Synthesis to Biological Evaluation A Start: 4-Chloro-6-hydrazinyl- pyrimidin-5-amine B Step 1: Cyclocondensation (Protocol 1A) A->B C Intermediate: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C D Step 2: Library Synthesis (S(N)Ar Reaction - Protocol 1B) C->D E Final Compounds: Substituted Pyrazolopyrimidines D->E F Purification & QC (Chromatography, HPLC, MS, NMR) E->F G Step 3: Biological Screening (Kinase Assay - Protocol 2) F->G H Data Analysis: IC50 Determination G->H I Lead Identification & SAR H->I

Caption: A comprehensive workflow from the starting material to lead identification.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry, providing efficient access to the privileged pyrazolo[3,4-d]pyrimidine scaffold. Its trifunctional nature allows for the strategic and diverse synthesis of compound libraries, particularly for the discovery of novel protein kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Future work in this area will likely focus on expanding the diversity of substituents, exploring new cyclization partners for the hydrazinyl moiety, and applying these scaffolds to a broader range of biological targets beyond kinases, such as phosphodiesterases and adenosine receptors.

References

The Strategic Synthesis of Novel Pyrazolo[3,4-d]pyrimidines and Triazolo[4,5-d]pyrimidines from 4-Chloro-6-hydrazinylpyrimidin-5-amine: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the core of essential biomolecules and a plethora of synthetic drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The fusion of a pyrimidine ring with other heterocyclic systems, such as pyrazole or triazole, gives rise to bicyclic scaffolds like pyrazolo[3,4-d]pyrimidines and triazolo[4,5-d]pyrimidines. These fused systems are of particular interest as they act as purine bioisosteres, enabling them to interact with a variety of biological targets, including protein kinases, which are pivotal in cancer and inflammatory diseases.[4][6][7]

This application note provides a comprehensive guide to the design and synthesis of novel pyrazolo[3,4-d]pyrimidine and triazolo[4,5-d]pyrimidine derivatives, utilizing the versatile and reactive starting material, 4-chloro-6-hydrazinylpyrimidin-5-amine. We will delve into the strategic considerations behind the synthetic pathways and provide detailed, field-proven protocols for the synthesis and characterization of these promising heterocyclic compounds.

The Pivotal Starting Material: this compound

The choice of this compound as the synthetic precursor is strategic. The molecule possesses three key reactive sites: the amino group, the hydrazinyl moiety, and an electrophilic carbon atom attached to the chlorine. This trifecta of reactivity allows for a diverse range of chemical transformations, making it an ideal starting point for the construction of various fused heterocyclic systems. The presence of the chloro group is particularly advantageous, as it can be readily displaced by nucleophiles in the final stages of a synthetic sequence, allowing for the introduction of a wide array of functional groups to modulate the biological activity of the target compounds.

Synthetic Strategy: A Bifurcated Approach to Novel Heterocycles

Our synthetic strategy from this compound is bifurcated, leading to two distinct classes of bioactive heterocycles: pyrazolo[3,4-d]pyrimidines and triazolo[4,5-d]pyrimidines. The key to this divergent synthesis lies in the choice of the cyclizing agent, which selectively reacts with the amino and hydrazinyl groups of the starting material.

Synthetic_Strategy start This compound reagent1 One-Carbon Source (e.g., Triethyl Orthoformate) start->reagent1 Cyclization reagent2 One-Carbon Source (e.g., Carboxylic Acids) start->reagent2 Cyclization pyrazolo Pyrazolo[3,4-d]pyrimidines triazolo Triazolo[4,5-d]pyrimidines reagent1->pyrazolo reagent2->triazolo

Figure 1: A bifurcated synthetic strategy from this compound.

Part 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Significance and Applications

Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases.[2][4][8] Their structural similarity to purines allows them to act as competitive inhibitors of enzymes such as kinases and dihydrofolate reductase (DHFR).[9] Several pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent anticancer and antimicrobial agents.[2][3][5][10][11]

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the cyclization of this compound using triethyl orthoformate, a common and efficient one-carbon source for the formation of a pyrazole ring.

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (10 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/hexane gradient to afford the desired 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • Triethyl orthoformate: Serves as a source of a single carbon atom required to form the pyrazole ring. Its excess usage drives the reaction to completion.

  • p-Toluenesulfonic acid: Acts as an acid catalyst to facilitate the cyclization reaction.

  • Anhydrous ethanol: A suitable solvent for this reaction, as it is polar enough to dissolve the starting material and has a boiling point appropriate for refluxing conditions.

  • Column chromatography: A standard purification technique to isolate the target compound from any unreacted starting materials or byproducts.

Characterization of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Analytical Technique Expected Observations
¹H NMR Aromatic protons in the pyrimidine and pyrazole rings, and a broad singlet for the N-H proton.
¹³C NMR Signals corresponding to the carbon atoms of the fused heterocyclic system.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.
IR Spectroscopy Characteristic peaks for N-H stretching and C=N stretching vibrations.

Part 2: Synthesis of Triazolo[4,5-d]pyrimidine Derivatives

Significance and Applications

Triazolo[4,5-d]pyrimidines, also known as 8-azapurines, are another class of purine analogs with a broad range of biological activities. They have been investigated as anticancer agents, kinase inhibitors, and antiviral compounds.[1][6][12] The introduction of a third nitrogen atom in the five-membered ring can significantly alter the electronic properties of the molecule, leading to different biological target specificities compared to their pyrazolo[3,4-d]pyrimidine counterparts.

Experimental Protocol: Synthesis of 7-Chloro-3H-[1][2][7]triazolo[4,5-d]pyrimidine

This protocol describes the synthesis of the triazolo[4,5-d]pyrimidine core through the cyclization of this compound with formic acid.

Materials:

  • This compound (1.0 eq)

  • Formic acid (excess)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend this compound in an excess of formic acid.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 7-chloro-3H-[1][2][7]triazolo[4,5-d]pyrimidine.

Causality Behind Experimental Choices:

  • Formic acid: Acts as both the solvent and the reagent, providing the single carbon atom necessary for the formation of the triazole ring.

  • Refluxing: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

  • Neutralization: Quenches the excess formic acid and facilitates the precipitation of the product.

  • Extraction and Recrystallization: Standard workup and purification procedures for isolating and purifying the solid product.

Characterization of 7-Chloro-3H-[1][2][7]triazolo[4,5-d]pyrimidine
Analytical Technique Expected Observations
¹H NMR Signals for the aromatic protons of the pyrimidine and triazole rings, and a broad N-H signal.
¹³C NMR Resonances for the carbon atoms in the fused bicyclic system.
Mass Spectrometry A molecular ion peak consistent with the theoretical molecular weight.
IR Spectroscopy Absorption bands corresponding to N-H and C=N bonds.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine cluster_1 Synthesis of Triazolo[4,5-d]pyrimidine start_p This compound C₄H₆ClN₅ reagent_p Triethyl Orthoformate p-TsOH, EtOH, Reflux start_p->reagent_p product_p 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C₅H₃ClN₄ reagent_p->product_p start_t This compound C₄H₆ClN₅ reagent_t Formic Acid Reflux start_t->reagent_t product_t 7-Chloro-3H-[1,2,4]triazolo[4,5-d]pyrimidine C₅H₃ClN₆ reagent_t->product_t

Figure 2: Detailed synthetic pathways for the target heterocyclic compounds.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

    • Triethyl orthoformate and Formic acid: Corrosive and flammable. Handle with care and avoid inhalation of vapors.

    • p-Toluenesulfonic acid: A strong acid; handle with caution.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion and Future Perspectives

This application note has outlined a robust and versatile synthetic strategy for the preparation of novel pyrazolo[3,4-d]pyrimidine and triazolo[4,5-d]pyrimidine derivatives from the readily accessible starting material, this compound. The provided protocols are designed to be reproducible and can be adapted for the synthesis of a diverse library of compounds for drug discovery screening. The strategic retention of the chlorine atom in the synthesized heterocyclic cores allows for further functionalization, opening avenues for structure-activity relationship (SAR) studies and the optimization of lead compounds with enhanced potency and selectivity. The continued exploration of these privileged scaffolds is anticipated to yield novel therapeutic agents for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a purine isostere, making it a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible synthetic outcomes.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines, providing causative explanations and actionable solutions.

Low Yield in the Final Cyclization Step

Question: We are experiencing significantly low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?

Answer: Low yields during the cyclization to form the pyrazolo[3,4-d]pyrimidine ring are a frequent challenge. The primary causes can be categorized into issues with starting materials, reaction conditions, and the formation of side products.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed precursor_purity Assess Precursor Purity (e.g., 5-aminopyrazole-4-carbonitrile) start->precursor_purity reaction_conditions Evaluate Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions purify_precursor Purify Precursor: - Recrystallization - Column Chromatography precursor_purity->purify_precursor Impurities detected optimize_temp Optimize Temperature: - Gradual increase - Monitor by TLC reaction_conditions->optimize_temp Incomplete reaction or degradation optimize_solvent Optimize Solvent: - Anhydrous conditions - High-boiling point solvents (e.g., formamide) reaction_conditions->optimize_solvent Poor solubility or side reactions optimize_reagent Optimize Cyclizing Reagent: - Purity and excess of formic acid/formamide reaction_conditions->optimize_reagent Inefficient cyclization characterize_byproducts Characterize Byproducts: - NMR, MS to identify side products side_reactions->characterize_byproducts Multiple spots on TLC

Caption: Troubleshooting workflow for low pyrazolo[3,4-d]pyrimidine yield.

In-depth Analysis and Solutions:

  • Incomplete Precursor Formation and Purity: The purity of the starting 5-aminopyrazole derivative is paramount. Impurities from the initial pyrazole synthesis can significantly inhibit the final cyclization step.[4]

    • Causality: Residual reagents or byproducts from the pyrazole synthesis can compete in the cyclization reaction, leading to a complex mixture of products and a lower yield of the desired pyrazolo[3,4-d]pyrimidine.

    • Solution:

      • Rigorous Purification: Purify the 5-aminopyrazole precursor using recrystallization or column chromatography before proceeding to the cyclization step.[4]

      • Characterization: Confirm the purity of the precursor by NMR and melting point analysis.

  • Suboptimal Reaction Conditions:

    • Temperature: The cyclization reaction is often temperature-sensitive.

      • Causality: Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or the product, leading to the formation of tars and other side products.[4]

      • Solution: Experiment with a temperature gradient to identify the optimal reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.

    • Solvent: The choice of solvent is critical for both solubility and reactivity.

      • Causality: The starting materials must be sufficiently soluble in the reaction solvent at the reaction temperature. The presence of water can hydrolyze reactants or intermediates, leading to lower yields. High-boiling point solvents are often required to drive the reaction to completion.

      • Solution: High-boiling point solvents like formamide are commonly used and often serve as both the solvent and the cyclizing agent.[4] Ensure the use of anhydrous solvents to minimize water-related side reactions.

    • Microwave-Assisted Synthesis:

      • Causality: Conventional heating can lead to longer reaction times and potential degradation.

      • Solution: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[5]

  • Side Reactions:

    • Formation of Isomers: Depending on the substituents on the pyrazole ring, the formation of isomeric pyrazolo[1,5-a]pyrimidines is a possibility, although the pyrazolo[3,4-d]pyrimidine is generally the thermodynamically favored product from 5-aminopyrazoles.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the formylated amine, without undergoing the final ring closure.

    • Solution: Careful monitoring of the reaction by TLC is crucial. If multiple products are observed, column chromatography is necessary for separation and characterization to understand the side reactions.

Product Purification Challenges

Question: My final product is impure, showing multiple spots on TLC. What are the best methods for purifying pyrazolo[3,4-d]pyrimidine derivatives?

Answer: Purification of pyrazolo[3,4-d]pyrimidines can be challenging due to their often-polar nature and potential for co-precipitation with starting materials or byproducts.

Table 1: Purification Strategies for Pyrazolo[3,4-d]pyrimidines

Purification MethodWhen to UseKey Considerations
Recrystallization For crystalline solids with moderate purity.Choice of solvent is critical. Common solvents include ethanol, methanol, DMF, or mixtures with water.[1]
Column Chromatography For complex mixtures, oily products, or high purity requirements.Silica gel is the most common stationary phase. The eluent system needs to be optimized based on the polarity of the compound. A gradient elution is often effective.[2]
Acid-Base Extraction For compounds with basic nitrogen atoms.Can be used to separate the product from non-basic impurities. Care must be taken to avoid hydrolysis of sensitive functional groups.

Detailed Purification Protocols:

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.

    • Eluent System: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should provide a good separation of the desired product from impurities on a TLC plate.

    • Loading: The crude product can be loaded onto the column either as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading), which is often more effective for less soluble compounds.

    • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

    • Solvent Systems for Pyrazolo[3,4-d]pyrimidines: Common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol, often with a small percentage of triethylamine to reduce tailing of basic compounds.

Characterization and Structural Confirmation

Question: I have synthesized a compound that I believe is a pyrazolo[3,4-d]pyrimidine, but I am unsure about the structure. What are the key characterization techniques and expected spectral data?

Answer: Unambiguous structural confirmation is crucial. A combination of spectroscopic techniques is necessary for complete characterization.

Table 2: Spectroscopic Data for a Representative Pyrazolo[3,4-d]pyrimidine

TechniqueKey Features and Expected Values
¹H NMR Protons on the pyrimidine ring typically appear as singlets in the aromatic region (δ 8.0-9.0 ppm). Protons of substituents will have characteristic chemical shifts.
¹³C NMR Carbon atoms of the pyrazolo[3,4-d]pyrimidine core will appear in the aromatic region (δ 100-160 ppm).
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural information.
IR Spectroscopy Characteristic peaks for C=N and C=C stretching in the aromatic system (around 1500-1650 cm⁻¹). N-H stretching (if present) will appear as a broad peak around 3200-3500 cm⁻¹.

Example of Structural Elucidation:

For a simple 1H-pyrazolo[3,4-d]pyrimidine, the proton at position 4 of the pyrimidine ring typically gives a characteristic singlet in the ¹H NMR spectrum. The presence of this signal, along with the correct molecular ion in the mass spectrum and appropriate signals for the substituents, provides strong evidence for the formation of the desired product.

II. Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a common pyrazolo[3,4-d]pyrimidine precursor and the final cyclization.

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a common method for synthesizing the pyrazole precursor.

Reaction Scheme:

synthesis_precursor reagents 2-(1-ethoxyethylidene)malononitrile + Phenylhydrazine conditions Ethanol, Reflux reagents->conditions product 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile conditions->product

Caption: Synthesis of a 5-aminopyrazole-4-carbonitrile precursor.

Step-by-Step Procedure:

  • To a solution of 2-(1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[1]

  • The crude product can be recrystallized from ethanol for higher purity.

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol details the final cyclization step to form the pyrazolo[3,4-d]pyrimidine ring.

Reaction Scheme:

synthesis_final_product reagents 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile + Formamide conditions Reflux reagents->conditions product 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine conditions->product

Caption: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.

Step-by-Step Procedure:

  • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess, e.g., 10-20 eq) is heated to reflux (typically 180-200 °C).[3][6]

  • The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed thoroughly with water and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

III. References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. --INVALID-LINK--

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health. --INVALID-LINK--

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. --INVALID-LINK--

  • Scheme 2-Synthesis of 1-tosyl-pyrazolo[3,4-d]pyrimidine-3-carbonitriles... ResearchGate. --INVALID-LINK--

  • Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Benchchem. --INVALID-LINK--

  • Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. --INVALID-LINK--

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. --INVALID-LINK--

References

Technical Support Center: Navigating the Cyclization of 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cyclization of 4-Chloro-6-hydrazinylpyrimidin-5-amine to form the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. As a versatile building block in drug discovery, understanding and controlling its reactivity is paramount to achieving high yields and purity. This document provides insights into potential side reactions, their mechanisms, and strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: My cyclization of this compound is resulting in a low yield of the desired 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. What are the likely side reactions and how can I minimize them?

Low yields are a common challenge and can often be attributed to a combination of factors including incomplete reaction, degradation of the starting material, or the formation of stable side products. The primary culprits are often related to the reaction conditions and the choice of cyclizing agent.

Common Side Reactions and Byproducts:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the cyclizing agent is not sufficiently reactive or if the reaction temperature is too low. This can result in the isolation of a stable formylhydrazinyl intermediate when using formic acid, or an ethoxyimidate intermediate with triethyl orthoformate.

  • Formation of Fused Triazolo[4,3-c]pyrimidines: Under certain conditions, particularly with reagents like carbon disulfide or cyanogen bromide, an alternative cyclization pathway can lead to the formation of a fused[1][2][3]triazolo[4,3-c]pyrimidine system instead of the desired pyrazolo[3,4-d]pyrimidine.

  • Dimerization: The highly reactive nature of the starting material, with its multiple nucleophilic sites, can lead to self-condensation or dimerization, especially at high concentrations or temperatures.

  • Hydrolysis: The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding pyrimidin-4-one derivative.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Cyclizing Agent For simple cyclization to the unsubstituted pyrazolo[3,4-d]pyrimidine, refluxing in triethyl orthoformate with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is often effective. For substituted analogs, the appropriate carboxylic acid or orthoester should be chosen.Triethyl orthoformate acts as both a reagent and a dehydrating agent, driving the reaction to completion. Acid catalysis protonates the orthoformate, making it a better electrophile.
Temperature Control Maintain a consistent and appropriate reaction temperature. For many cyclizations of this type, refluxing in a suitable solvent is necessary. However, excessive heat can promote side reactions.Optimal temperature ensures sufficient energy for the cyclization to proceed without causing degradation or promoting undesired pathways like dimerization.
Solvent Choice Use a high-boiling, inert solvent such as dioxane, DMF, or toluene. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.A solvent that allows for the necessary reaction temperature while keeping all components in solution is crucial for a clean reaction.
Reaction Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and identify the formation of byproducts.Over-running the reaction can lead to the accumulation of side products, while stopping it too early results in a low yield of the desired product.
Q2: I've isolated a product with the correct mass for my target pyrazolo[3,4-d]pyrimidine, but the spectroscopic data (e.g., NMR) is inconsistent with the expected structure. Could this be an isomer?

Yes, it is highly probable that you have formed a constitutional isomer. A common, yet often overlooked, side reaction in the synthesis of related heterocyclic systems is the Dimroth rearrangement . In the context of pyrazolo[3,4-d]pyrimidine synthesis, an initial cyclization might lead to an N-substituted imino- intermediate which can then rearrange to the more thermodynamically stable amino- tautomer.

Mechanism of the Potential Dimroth-like Rearrangement:

The rearrangement likely proceeds through a ring-opening, ring-closing mechanism under the reaction conditions. The initial product of cyclization might be an exocyclic imine, which can be protonated, leading to ring opening to a reactive intermediate. Rotation around the C-N bond followed by ring closure can then yield the more stable aromatic amino-substituted pyrazolo[3,4-d]pyrimidine.

Dimroth_Rearrangement start Initial Cyclization Product (Imino Isomer) intermediate Ring-Opened Intermediate start->intermediate Ring Opening (Acid/Base Catalyzed) final Final Product (Amino Isomer - More Stable) intermediate->final Ring Closure

Caption: A simplified representation of a Dimroth-like rearrangement.

Troubleshooting and Confirmation:

  • Spectroscopic Analysis: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts of the protons and carbons in the pyrazole and pyrimidine rings will be significantly different between the two isomers. 2D NMR techniques like HMBC and HSQC can be invaluable in confirming the connectivity.

  • Reaction Conditions: The propensity for this rearrangement can be influenced by pH and temperature. Running the reaction under milder, neutral conditions, if possible, might favor the kinetic product. However, in many cases, the rearranged product is the desired, more stable one.

Q3: My reaction has produced a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired product. Could this be a dimer?

Dimerization is a plausible side reaction, especially given the multiple reactive sites on this compound. The formation of a dimer would result in a byproduct with approximately double the mass of the starting material or the expected product.

Potential Dimerization Pathways:

  • Intermolecular Nucleophilic Aromatic Substitution: The amino or hydrazinyl group of one molecule could displace the chloro-group of another, leading to a dimeric structure.

  • Self-Condensation of the Hydrazine Moiety: The hydrazine groups of two molecules could react to form a tetrazine ring or an acyclic dimer.

Dimerization_Pathway cluster_0 Monomer Units M1 This compound Dimer Dimeric Byproduct M1->Dimer Intermolecular Reaction M2 This compound M2->Dimer

Caption: A conceptual diagram of dimerization.

Troubleshooting and Mitigation:

  • Concentration: Running the reaction at a lower concentration can disfavor bimolecular reactions like dimerization.

  • Temperature: As with other side reactions, elevated temperatures can promote dimerization. Use the minimum temperature required for the desired cyclization.

  • Order of Addition: In some cases, slow addition of one of the reagents can help to maintain a low concentration of the reactive species and minimize dimerization.

  • Purification: If dimerization has occurred, purification by column chromatography on silica gel or reverse-phase HPLC may be necessary. The significant difference in polarity and molecular weight between the monomeric product and the dimer should allow for effective separation.

Experimental Protocols

Protocol 1: Optimized Cyclization to 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol is designed to minimize the formation of side products by using controlled conditions.

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a solid.

Protocol 2: Analysis of Reaction Mixture by LC-MS

This protocol can be used to identify the desired product and potential byproducts in your reaction mixture.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, increase linearly to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-1000

Sample Preparation:

Dilute a small aliquot of the reaction mixture in the initial mobile phase composition before injection.

References

Technical Support Center: Purification of 4-Chloro-6-hydrazinylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals navigating the complexities of purifying 4-Chloro-6-hydrazinylpyrimidin-5-amine derivatives. These scaffolds are of significant interest in medicinal chemistry, but their unique physicochemical properties present considerable purification challenges. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance product purity.

Section 1: Understanding the Core Purification Challenges

The purification of this compound derivatives is often complicated by a combination of factors inherent to their molecular structure. The presence of multiple nitrogen atoms, including the basic amine and reactive hydrazinyl groups, alongside a labile chloro substituent, dictates the purification strategy.

Key challenges include:

  • High Polarity: These molecules contain multiple hydrogen bond donors and acceptors, making them highly polar. This leads to high solubility in polar solvents and poor retention on standard reverse-phase chromatography columns.[1]

  • Reactivity and Instability: The hydrazinyl group can be susceptible to oxidation, and the chloro atom can be displaced by nucleophiles. Furthermore, the pyrimidine core can be unstable, particularly on acidic stationary phases like silica gel.[2][3]

  • Formation of Side-Products: The synthesis of these derivatives can lead to side-products with very similar physicochemical properties to the desired compound, making separation difficult.[2] Common side-products can include dimers, polymers, or isomers resulting from a lack of regioselectivity.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking so badly on a silica TLC plate?

A1: Severe streaking is a classic indicator of strong interaction between your polar, basic compound and the acidic silica gel stationary phase. The amine and hydrazinyl groups can bind irreversibly to the acidic silanol groups on the silica surface.

  • Quick Solution: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-1%) to your mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption and allowing your compound to move up the plate more cleanly.

Q2: I'm having trouble separating my product from a very similar impurity. What is the best first step?

A2: When impurities have similar polarity to your product, standard column chromatography can be challenging.[2] Before attempting more advanced techniques, focus on optimizing your solvent system.

  • Causality: The goal is to find a solvent system that maximizes the difference in affinity (and thus Rf value) between your product and the impurity.

  • Recommendation: Test a wide range of solvent systems with varying polarity and composition. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Sometimes, a ternary mixture (e.g., DCM/MeOH/TEA) provides the necessary selectivity. The ideal Rf value for the desired compound for good separation is around 0.2-0.4.[3]

Q3: Is recrystallization a viable option for these highly polar compounds?

A3: Yes, but it often requires non-traditional approaches. Due to their high polarity, these derivatives are often highly soluble in common polar solvents like ethanol or methanol, even at low temperatures, which can result in low recovery.[4]

  • Strategy 1: Anti-Solvent Crystallization: Dissolve your compound in a minimum amount of a high-boiling point, polar solvent where it is very soluble (e.g., DMF or DMSO). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water, diethyl ether, or dichloromethane) until persistent cloudiness is observed. Allow it to stand, and crystals may form.[4][5]

  • Strategy 2: Diffusion Crystallization: Dissolve the compound in a solvent like DMF and place this solution in a small vial. Place this open vial inside a larger, sealed jar containing an anti-solvent. The slow diffusion of the anti-solvent vapor into the vial can induce the growth of high-quality crystals over time.[5]

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is a primary purification method, but it is fraught with potential pitfalls for this class of compounds.

Problem 1: My compound will not elute from the silica gel column.
  • Potential Cause: The solvent system is not polar enough to overcome the strong interactions between your highly polar compound and the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase.

    • Add a Basic Modifier: If not already present, add 0.5-1% triethylamine (TEA) or ammonia to your eluent to mitigate binding to acidic silica sites.

    • Switch Stationary Phase: If the compound is still retained, it may be degrading on the silica.[2] Consider using a less acidic stationary phase like neutral or basic alumina.[3]

Problem 2: My compound eluted in the solvent front with no separation.
  • Potential Cause: The solvent system is too polar, causing all components of the mixture to travel with the solvent front.

  • Solution:

    • Decrease Eluent Polarity: Prepare a new, less polar mobile phase. For example, if you used 20% methanol in DCM, try starting with 2-5% methanol.

    • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[3] This range typically provides the best separation.

Problem 3: The purified fractions show multiple spots on TLC, indicating the presence of impurities.
  • Potential Cause 1: Poor Column Packing: Voids or channels in the column packing lead to an uneven solvent front and inefficient separation.

  • Solution: Ensure the column is packed uniformly without any cracks or air bubbles.

  • Potential Cause 2: Overloading the Column: Applying too much crude material saturates the stationary phase, exceeding its separation capacity.

  • Solution: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 50:1 for difficult separations.

  • Potential Cause 3: Compound Degradation on the Column: The extended exposure to silica gel can cause sensitive compounds to decompose, generating new impurities during the purification process.

  • Solution:

    • Run a Stability Test: Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is likely unstable on silica.

    • Use an Alternative Stationary Phase: Switch to neutral alumina or consider other techniques like preparative HPLC.[2]

Troubleshooting Workflow for Column Chromatography

Caption: Decision workflow for troubleshooting column chromatography.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity but requires careful solvent selection for these polar derivatives.

Problem 1: My compound "oils out" instead of forming crystals.
  • Potential Cause 1: The solution is too concentrated, or the cooling process is too rapid, causing the compound to crash out of solution as a liquid phase (oil) before it can form an ordered crystal lattice.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the hot solvent to create a slightly more dilute solution.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Potential Cause 2: The boiling point of the solvent is higher than the melting point of your compound.

  • Solution: Choose a solvent with a lower boiling point.

Problem 2: No crystals form, even after the solution has cooled completely.
  • Potential Cause 1: The solution is not supersaturated. Either too much solvent was used, or the compound is highly soluble even at low temperatures.

  • Solution:

    • Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration and re-cool.

    • Add an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble to induce precipitation.[4]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[4]

Data Presentation: Solvent Selection
Solvent SystemPolarityCommon Use Case
Ethanol / WaterHighFor moderately polar compounds. Water acts as the anti-solvent.
IsopropanolMedium-HighGood single-solvent system for many pyrimidine derivatives.[4]
Dichloromethane / HexaneMedium-LowGood for less polar derivatives; hexane is the anti-solvent.
DMF or DMSO / WaterVery HighFor extremely polar compounds that are otherwise insoluble.[4][5]

Recrystallization Troubleshooting Flowchart

Caption: Troubleshooting workflow for recrystallization.

Section 5: Detailed Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., 5% Methanol in Dichloromethane + 0.5% Triethylamine). Mix to form a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.

  • Application: Carefully add the silica-adsorbed sample to the top of the column bed.

  • Elution: Add the mobile phase and begin collecting fractions, monitoring the elution process by TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Anti-Solvent Recrystallization
  • Dissolution: In a flask, dissolve the crude compound in the minimum required amount of a hot solvent in which it is highly soluble (e.g., DMF).

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add a miscible anti-solvent (e.g., water) dropwise with stirring until the solution becomes persistently turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual DMF and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Core Synthesis & Cyclization Issues

The construction of the pyrazolo[3,4-d]pyrimidine core is the foundational step of your synthesis. Low yields or reaction failures at this stage can be particularly frustrating. This section addresses the most common issues encountered during the initial cyclization reactions.

FAQ 1: I am getting a very low yield in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the likely causes and solutions?

Low yields in the cyclization step are a frequent challenge. The root cause often lies in one of three areas: the quality of your starting materials, the reaction conditions, or the reaction work-up.[1]

Troubleshooting Workflow for Low Cyclization Yield

G cluster_purity cluster_conditions cluster_workup start Low Cyclization Yield purity 1. Verify Starting Material Purity (5-aminopyrazole precursor) start->purity purity_check Is the precursor pure? (NMR, LC-MS) purity->purity_check conditions 2. Optimize Reaction Conditions temp Is the temperature optimal? conditions->temp workup 3. Evaluate Work-up & Purification solubility Is the product precipitating correctly? Is it soluble in the extraction solvent? workup->solubility purity_check->conditions Yes purify_sm Action: Recrystallize or perform column chromatography on the starting material. purity_check->purify_sm No purify_sm->purity solvent Is the solvent appropriate and anhydrous? temp->solvent Yes temp_high Issue: High temp leads to decomposition. Low temp leads to incomplete reaction. temp->temp_high temp_sol Action: Screen a temperature range (e.g., 150-190°C for formamide). temp->temp_sol No time Is the reaction time sufficient? solvent->time Yes solvent_wet Issue: Water can hydrolyze intermediates. Solvent choice affects solubility & reactivity. solvent->solvent_wet solvent_sol Action: Use high-boiling, anhydrous solvents (e.g., formamide, DMF, diphenyl ether). Consider microwave synthesis. solvent->solvent_sol No time->workup Yes time_short Issue: Incomplete conversion. time->time_short time_sol Action: Monitor reaction by TLC or LC-MS to determine the point of maximum conversion. time->time_sol No temp_sol->temp solvent_sol->solvent time_sol->time solubility_issue Issue: Product may be highly insoluble or remain in the aqueous layer during extraction. solubility->solubility_issue solubility_sol Action: Adjust pH to precipitate the product. Use alternative extraction solvents (e.g., EtOAc, DCM). Evaporate aqueous layer if product is water-soluble. solubility->solubility_sol No solubility_sol->workup

Caption: Troubleshooting workflow for low cyclization yield.

Detailed Causality:

  • Purity of Precursors: The most common starting materials are 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates. Impurities from the synthesis of these precursors can inhibit or participate in side reactions during the high-temperature cyclization step.[2][3]

  • Reaction Conditions:

    • Temperature: High-boiling solvents like formamide are often used, with temperatures ranging from 160-190°C.[4] If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can lead to thermal decomposition of the product.[1]

    • Solvent: The choice of solvent is critical. Formamide serves as both a solvent and a reagent (a source of the C4 carbon). Anhydrous conditions are essential as water can hydrolyze the nitrile or ester functionalities of the starting material.[1]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[5]

Section 2: Regioselectivity in N-Alkylation

A frequent challenge in the derivatization of the pyrazolo[3,4-d]pyrimidine core is controlling the site of N-alkylation. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of regioisomers which can be difficult to separate.[1]

FAQ 2: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?

The regiochemical outcome of N-alkylation is a delicate balance of steric effects, electronic effects, and reaction conditions, particularly the choice of base and solvent.

Controlling Factors in N-Alkylation:

FactorFavors N1-AlkylationFavors N2-AlkylationCausality
Solvent Polar aprotic (e.g., DMSO, DMF)Non-polar (e.g., THF)In polar solvents, the base's cation is well-solvated (solvent-separated ion pair), leaving the N1 anion more accessible. In non-polar solvents, the cation forms a tight ion pair, coordinating with N7 and sterically directing the alkylating agent to the N2 position.
Base Strong, non-coordinating (e.g., NaH, K₂CO₃)Strong, coordinating (e.g., NaHMDS)Strong, non-coordinating bases fully deprotonate the pyrazole, while the choice of cation and its interaction with the solvent becomes the dominant factor.
Steric Hindrance Bulky substituent at C3Bulky substituent at C5Alkylation occurs at the less sterically hindered nitrogen atom.
Alkylating Agent Sterically demanding agentsLess sterically demanding agentsBulky alkylating agents will preferentially react at the more accessible N1 position.

Mechanistic Insight into Solvent-Controlled Regioselectivity

G cluster_thf In THF (Non-polar) cluster_dmso In DMSO (Polar Aprotic) start Pyrazolo[3,4-d]pyrimidine base Base (e.g., NaHMDS) anion Anionic Intermediate base->anion cip Tight Ion Pair (TIP) Na⁺ coordinates with N7 anion->cip sip Solvent-Separated Ion Pair (SIP) Na⁺ is solvated by DMSO anion->sip n2_attack Alkylation at N2 (Major Product) cip->n2_attack R-X attacks less hindered N2 n1_attack Alkylation at N1 (Major Product) sip->n1_attack R-X attacks more nucleophilic N1

Caption: Solvent effect on N-alkylation regioselectivity.

FAQ 3: How can I distinguish between the N1 and N2 alkylated isomers using NMR?

Differentiating between N1 and N2 isomers can often be achieved using 1H NMR, particularly by observing the chemical shifts of the pyrimidine and pyrazole protons. While specific shifts depend on the full molecular structure, some general trends can be observed.

  • Proton at C4: The chemical shift of the proton at the C4 position of the pyrimidine ring can be sensitive to the position of the alkyl group on the pyrazole ring.

  • Protons on the Alkyl Group: The protons on the alkyl group itself may experience different shielding or deshielding effects depending on their proximity to the different parts of the heterocyclic core.

  • NOESY/COSY: 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or COSY (Correlation Spectroscopy) can be invaluable. For example, a NOESY experiment might show a through-space correlation between the protons of the alkyl group and a nearby proton on a substituent at the C3 or C6 position, helping to definitively assign the structure.

Section 3: Cross-Coupling Reactions and Catalyst Issues

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are powerful tools for functionalizing the pyrazolo[3,4-d]pyrimidine scaffold, typically at the C4 or C6 positions after chlorination. However, these reactions are prone to failure due to catalyst deactivation.

FAQ 4: My Suzuki coupling reaction on a 4-chloro-pyrazolo[3,4-d]pyrimidine is failing or giving low yields. What's wrong?

Failure in cross-coupling reactions with heteroaryl chlorides is a common problem, often related to the catalyst. The most likely culprits are catalyst poisoning by the substrate, catalyst decomposition, or suboptimal reaction conditions.[6]

Troubleshooting Guide for Failing Cross-Coupling Reactions

SymptomPotential CauseTroubleshooting Steps
Reaction mixture turns black Catalyst Decomposition: The active Pd(0) catalyst has aggregated into inactive palladium black.1. Use appropriate ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) center.[6] 2. Ensure an inert atmosphere: Rigorously degas solvents and maintain a positive pressure of argon or nitrogen to prevent oxidation of the catalyst.[6] 3. Control the temperature: High temperatures can accelerate decomposition. Run the reaction at the lowest effective temperature.[6]
Reaction is sluggish or stalls Catalyst Poisoning: Lewis basic nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring can coordinate to the palladium center, forming catalytically inactive off-cycle complexes.1. Increase catalyst loading: A higher catalyst loading may be necessary to overcome the poisoning effect. 2. Change the ligand: Experiment with different ligands, as their steric and electronic properties can influence the stability of the catalytic complex.
No reaction Inactive Catalyst/Reagents: The palladium precatalyst may not have been reduced to the active Pd(0) species, or the boronic acid/ester may be of poor quality.1. Use a pre-formed Pd(0) catalyst: Consider using a catalyst like Pd(PPh₃)₄. 2. Check boronic acid quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-purity boronic acid. 3. Optimize base and solvent: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene) is crucial for both catalyst stability and reaction kinetics.[6]

Section 4: Purification Challenges

Even with a successful reaction, isolating the pure pyrazolo[3,4-d]pyrimidine product can be a significant hurdle due to poor solubility or the presence of hard-to-separate byproducts.

FAQ 5: My pyrazolo[3,4-d]pyrimidine product is very insoluble. How can I effectively purify it?

Poor solubility is a common characteristic of this class of compounds, which can complicate purification by both recrystallization and chromatography.[7]

  • Recrystallization:

    • Solvent Screening: A systematic screening of solvents is essential. Common solvents for recrystallization of pyrazolo[3,4-d]pyrimidines include ethanol, dioxane, or mixtures such as DMF/water or DMSO/water.[8][9][10]

    • Hot Filtration: If the compound is only soluble at high temperatures, a hot filtration may be necessary to remove insoluble impurities.

  • Column Chromatography:

    • Solvent System: For compounds with poor solubility, it may be necessary to use more polar solvent systems. A common approach is to use a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • "Dry Loading": If the compound is not soluble in the initial chromatography solvent, it can be adsorbed onto a small amount of silica gel or Celite. The solvent is then evaporated, and the resulting powder is carefully loaded onto the top of the column.

  • Preparative HPLC: For very difficult separations, especially of isomers, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to achieve high purity.[1]

Section 5: Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and optimization of pyrazolo[3,4-d]pyrimidines.

Protocol 1: General Procedure for the Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This three-step protocol is a common route to a key intermediate for further functionalization.[4]

Step A: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 eq.) in ethanol, add phenylhydrazine (1 eq.).

  • Heat the mixture at 80°C for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate. Collect the solid by filtration and wash with cold ethanol.

Step B: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 eq.) in formamide (10-20 volumes).

  • Heat the mixture to 190°C for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

Step C: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • Suspend the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 eq.) in phosphorus oxychloride (POCl₃) (5-10 volumes).

  • Heat the mixture to reflux (approx. 106°C) for 6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol provides a general method for the C4-arylation of a 4-chloro-pyrazolo[3,4-d]pyrimidine.

  • To a 10 mL microwave tube, add the 4-chloro-pyrazolo[3,4-d]pyrimidine derivative (1 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Seal the tube and heat the mixture in a microwave reactor to 120-150°C for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Characterization of Impurities in 4-Chloro-6-hydrazinylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

Welcome to the technical support center for the synthesis and analysis of 4-Chloro-6-hydrazinylpyrimidin-5-amine. This key pharmaceutical intermediate is a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any unwanted components can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.[1][2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate strict control over impurities, defining them as any component that is not the API or an excipient.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to confidently identify, characterize, and control impurities encountered during the synthesis of this compound.

Synthesis Overview & Potential Impurity Hotspots

A common synthetic route to this compound involves the treatment of a dichlorinated pyrimidine precursor with hydrazine. Each step in this process is a potential source of impurities, arising from starting materials, by-products, intermediates, and degradation products.[3] Understanding the reaction mechanism allows us to anticipate and troubleshoot the formation of these unwanted compounds.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Target Product cluster_impurities Potential Impurity Hotspots A 4,6-Dichloropyrimidin-5-amine C Nucleophilic Aromatic Substitution (SNAr) A->C I1 Impurity 1: Unreacted Starting Material (4,6-Dichloropyrimidin-5-amine) A->I1 Incomplete Reaction B Hydrazine (N2H4) B->C D This compound C->D Desired Pathway I2 Impurity 2: Di-substitution Product (4,6-Dihydrazinylpyrimidin-5-amine) C->I2 Over-reaction (Excess Hydrazine/ High Temp) I4 Impurity 4: Regioisomer (6-Chloro-4-hydrazinylpyrimidin-5-amine) C->I4 Alternative Nucleophilic Attack (Less Common) I3 Impurity 3: Hydrolysis Product (4-Hydrazinyl-6-hydroxypyrimidin-5-amine) D->I3 Degradation (Aqueous Workup)

Caption: Potential impurity formation pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the typical synthetic route, you should anticipate several classes of impurities:

  • Process-Related Impurities: These arise directly from the synthetic process.

    • Unreacted Starting Materials: Such as 4,6-Dichloropyrimidin-5-amine.

    • Intermediates: In multi-step syntheses, penultimate intermediates can carry over.[4]

    • By-products: The most common by-product is the di-substituted species, 4,6-Dihydrazinylpyrimidin-5-amine, formed if the reaction with hydrazine proceeds too far. Another potential by-product is a regioisomer, although this is often less prevalent.

  • Degradation Products: The chloro- group on the pyrimidine ring can be susceptible to hydrolysis, especially during aqueous workup or under non-neutral pH conditions, leading to the formation of 4-Hydrazinyl-6-hydroxypyrimidin-5-amine.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can also be incorporated into the final product.

Q2: What are the best initial analytical techniques for screening my crude product for impurities?

A2: A multi-technique approach is always recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for initial purity assessment and impurity profiling.[3] It excels at separating a wide range of compounds and quantifying their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for preliminary identification.[5] It provides the molecular weight of the impurities, which is invaluable for proposing potential structures.[5]

  • Thin Layer Chromatography (TLC): A quick, cost-effective method for monitoring reaction progress and getting a qualitative sense of the number of components in your mixture.

Q3: What are the regulatory expectations for identifying and characterizing these impurities?

A3: Regulatory bodies like the International Conference on Harmonisation (ICH) provide clear guidelines. The ICH Q3A guideline states that impurities present at levels of 0.1% or higher should be identified and characterized.[1] This involves determining the structure of the impurity and assessing its potential toxicological impact. For this reason, robust analytical methods are not just for process control but are a regulatory necessity.

Troubleshooting Guide: From Unknown Peak to Identified Structure

Problem: My HPLC chromatogram shows a significant unknown peak that is not my product or starting material. How do I proceed with identification?

Answer: This is a common challenge that requires a systematic approach. The goal is to gather enough analytical data to confidently propose and confirm the structure of the unknown impurity.

G A Unknown Peak Observed in HPLC-UV B Step 1: Preliminary ID by LC-MS A->B C Obtain Molecular Weight (MW) and Fragmentation Data B->C D Propose Potential Structures (e.g., Dihydrazinyl, Hydrolyzed) C->D E Step 2: Isolation of Impurity D->E If structure is not obvious from MS data I Confirm Structure and Document Findings D->I If structure is confidently proposed F Preparative HPLC or Column Chromatography E->F G Step 3: Spectroscopic Characterization F->G H 1H NMR, 13C NMR, IR Spectroscopy G->H H->I

Caption: Workflow for impurity identification and characterization.

Causality:

  • LC-MS First: Running LC-MS is the most efficient first step. The molecular weight immediately narrows down the possibilities. For instance, if your product MW is 159.58 g/mol , a peak with an [M+H]⁺ of 155.15 suggests the dihydrazinyl impurity (loss of Cl, gain of N₂H₃), while an [M+H]⁺ of 141.13 points to the hydrolysis product (replacement of Cl with OH).

  • Isolation is Key for Confirmation: While MS provides strong evidence, it is often not sufficient for unambiguous structure confirmation, especially for isomers. Isolation via preparative HPLC or column chromatography is necessary to obtain a pure sample for definitive spectroscopic analysis.[6]

  • NMR is Definitive: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise chemical structure, including connectivity and regiochemistry.[7][8]

Problem: I suspect the formation of a di-substituted by-product (4,6-Dihydrazinylpyrimidin-5-amine). How can I confirm its presence and minimize its formation?

Answer:

  • Confirmation:

    • Mass Spectrometry (MS): The di-substituted product will have a distinct molecular weight. The isotopic pattern for chlorine will be absent, and the mass will correspond to the replacement of a chlorine atom (35.45 amu) with a hydrazinyl group (31.04 amu).

    • NMR Spectroscopy: In the ¹H NMR spectrum, you would expect to see changes in the aromatic region and an increase in the integration of signals corresponding to the -NH and -NH₂ protons of the additional hydrazinyl group.[9]

  • Minimization Strategy: The formation of the di-substituted product is a classic example of an over-reaction. The causality lies in reaction stoichiometry and conditions.

    • Control Stoichiometry: Use a slight excess, but not a large excess, of hydrazine. Carefully control the molar equivalents.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often lead to more side products.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further substitution.

Problem: My final product purity is low after workup, and I see a new polar impurity in my HPLC. What could it be?

Answer: This strongly suggests a degradation product, most likely from hydrolysis. The chloro group on the electron-deficient pyrimidine ring is a good leaving group and can be displaced by water, especially if the pH is not controlled during extraction or purification.[10]

  • Identification: The hydrolyzed impurity (4-Hydrazinyl-6-hydroxypyrimidin-5-amine) will be more polar than your product, resulting in an earlier retention time on a reverse-phase HPLC column. Its molecular weight will be approximately 18.4 amu lower than the starting product (loss of HCl, gain of H₂O).

  • Prevention:

    • Anhydrous Conditions: If possible, perform the reaction and initial workup under anhydrous conditions.

    • pH Control: During aqueous washes, use buffered solutions or a mild base (like sodium bicarbonate) to neutralize any acid generated, which can catalyze hydrolysis.

    • Temperature: Keep the temperature low during workup and extraction procedures.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for separating the target compound from its potential impurities. Method optimization will be required.

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmStandard for separating moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 20 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nm and 280 nmPyrimidine rings typically have strong absorbance at these wavelengths.
Injection Vol. 5 µL
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mLEnsure complete dissolution.
Protocol 2: LC-MS Method for Impurity Identification

This method is designed to be coupled with the HPLC protocol above to obtain mass information.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine and hydrazinyl groups are basic and will readily protonate to form [M+H]⁺ ions.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)TOF provides high-resolution mass data, aiding in formula determination.
Scan Range 100 - 500 m/zThis range covers the expected molecular weights of the product and likely impurities.
Source Temp. 150 °CTypical source temperature.[11]
Desolvation Temp. 450 °CHelps to efficiently remove solvent from the ESI droplets.[11]

Data Interpretation Guide

Interpreting Mass Spectra: The key to identifying chlorinated compounds in MS is the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Mono-chlorinated compounds (like the target product) will show two peaks in the mass spectrum for the molecular ion, separated by ~2 m/z units, with a relative intensity ratio of approximately 3:1 (M:M+2).

  • Di-chlorinated compounds (like the starting material) will show three peaks (M, M+2, M+4) with a characteristic intensity ratio.

  • Non-chlorinated impurities (like the dihydrazinyl or hydrolyzed products) will lack this isotopic pattern.

Key ¹H NMR Signals for Pyrimidine Derivatives: When analyzing the NMR spectra of your isolated impurities, pay close attention to the following regions[7][8]:

  • Aromatic Protons (δ 6.5 - 9.2 ppm): The number of signals and their coupling patterns in this region provide information about substitution on the pyrimidine ring.

  • Amine/Hydrazine Protons (Broad signals, variable ppm): The -NH and -NH₂ protons often appear as broad signals. Their integration value is critical. For example, the dihydrazinyl impurity will have a significantly larger integral in this region compared to the mono-hydrazinyl product.

  • Characteristic shifts: The introduction or removal of functional groups will cause predictable upfield or downfield shifts of adjacent protons.

By combining these troubleshooting strategies and analytical protocols, you can effectively tackle the challenges of impurity characterization in the synthesis of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

stability and degradation of 4-Chloro-6-hydrazinylpyrimidin-5-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-hydrazinylpyrimidin-5-amine

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support center for this compound (CAS: 42786-59-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. This molecule, with its multiple reactive centers—a nucleophilic hydrazine, a primary amine, and an electrophilic carbon bearing a chlorine leaving group—is a powerful intermediate, particularly for the synthesis of purine derivatives and other fused heterocyclic systems.[1][2][3][4] However, this reactivity also makes it susceptible to specific degradation pathways under common reaction conditions.

This document provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: Based on its structure, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The chloro group on the pyrimidine ring is susceptible to hydrolysis, and the hydrazine moiety can be prone to oxidation.[5] Storing it in a tightly sealed container in a freezer at -20°C is recommended for long-term stability.[6]

Q2: My reaction yield is consistently low. What is the most likely culprit?

A: The most common issue is the pH of your reaction medium. The hydrazine group is the primary nucleophile for many reactions, but under acidic conditions, it can become protonated (N₂H₅⁺). This protonation renders it non-nucleophilic, effectively halting your reaction.[7][8] Conversely, strongly basic aqueous conditions can promote the hydrolysis of the C-Cl bond, leading to an inactive starting material.[9][10][11]

Q3: Is this compound sensitive to particular solvents?

A: Yes. Protic solvents, especially water and to a lesser extent alcohols like methanol or ethanol, can participate in degradation. While alcohols are often used for reactions with this compound (typically under reflux), they can act as nucleophiles to displace the chlorine atom, especially at elevated temperatures or in the presence of a base.[1] For sensitive applications, consider using anhydrous aprotic solvents like THF, Dioxane, or DMF. Always use anhydrous grade solvents to minimize hydrolytic decomposition.[5]

Q4: I'm seeing an unexpected, insoluble material crash out of my reaction. What could it be?

A: This could be one of two things. First, if your reaction generates an acid (e.g., HCl), it could be the hydrochloride salt of your starting material or product. Second, it could be a polymer or degradation product formed from self-condensation or decomposition, especially if the reaction is overheated.

Q5: Can I monitor the stability of the compound in my reaction mixture?

A: Absolutely. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent methods. We recommend running a time-course study where you sample your reaction mixture at regular intervals. Compare these to a standard of the starting material to track its consumption and the emergence of any new, unknown spots which could indicate degradation products.

Troubleshooting Guide: Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter.

Problem 1: Low or No Reactivity

Your reaction stalls, and analysis shows a high percentage of unreacted starting material.

Causality Analysis: The hydrazine group is a potent nucleophile, but its reactivity is critically dependent on being in its free base form. Many reactions, such as condensations with carbonyls or cyclizations, can generate acidic byproducts that protonate the hydrazine.

Troubleshooting Workflow:

G start Low Yield / No Reaction check_ph Is an acid scavenger or base present? start->check_ph add_base Add a non-nucleophilic base (e.g., Et3N, DIPEA) to neutralize in situ generated acid. check_ph->add_base No check_temp Is the reaction temperature high enough? check_ph->check_temp Yes success Reaction Proceeds add_base->success increase_temp Incrementally increase temperature. Monitor for degradation via TLC/HPLC. check_temp->increase_temp No check_reagent Assess quality of other reactants. (e.g., Aldehyde/ketone purity) check_temp->check_reagent Yes increase_temp->success purify_reagent Purify or use fresh reagents. check_reagent->purify_reagent purify_reagent->success G reactant 4-Chloro-6-hydrazinyl- pyrimidin-5-amine product 4-Hydroxy-6-hydrazinyl- pyrimidin-5-amine (Degradation Product) reactant->product H₂O / Δ (Hydrolysis)

References

Technical Support Center: Catalyst Selection for the Cyclization of 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the catalytic cyclization of 4-Chloro-6-hydrazinylpyrimidin-5-amine. Our goal is to equip you with the scientific rationale and practical steps needed to navigate challenges in the synthesis of the vital pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many modern therapeutics.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the reaction, providing a foundational understanding of the process.

Q1: Why is the cyclization of this compound a critical step in medicinal chemistry?

A: The intramolecular cyclization of this compound yields the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core. This scaffold is a bioisostere of purine, a fundamental building block of DNA and RNA.[1][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases.[4][5] Consequently, these compounds are foundational for developing inhibitors for enzymes like Src, Abl, and EGFR, which are implicated in various cancers and other diseases.[2][6][7] The chlorine atom at the C4 position is a key functional handle, enabling subsequent nucleophilic substitution to build diverse molecular libraries for drug discovery.[8]

Q2: What is the fundamental mechanism of this cyclization?

A: The reaction is an intramolecular electrophilic cyclization. The process is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group onto the C4 carbon of the pyrimidine ring. This step is often the rate-limiting step and can be facilitated by heat or a catalyst. The subsequent elimination of a molecule of hydrogen chloride (HCl) from the intermediate leads to the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start This compound inter Non-aromatic Intermediate start->inter  Intramolecular  Nucleophilic Attack product Pyrazolo[3,4-d]pyrimidine inter->product  Elimination of HCl  (Aromatization)

Caption: General mechanism for pyrazole ring formation.

Q3: Can the cyclization proceed without a catalyst?

A: Yes, this reaction can often be achieved thermally. Refluxing the starting material in a high-boiling point solvent such as formamide, ethanol, or dioxane is a common non-catalytic method.[1][9] In these cases, thermal energy is sufficient to overcome the activation barrier for the intramolecular nucleophilic attack. However, thermal methods may require higher temperatures and longer reaction times, which can lead to the formation of side products and decomposition, making catalyst selection a crucial aspect of process optimization.

Q4: What are the primary types of catalysts used, and how do they work?

A: The cyclization is typically facilitated by either acid or base catalysis.

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) or Lewis acids can protonate the pyrimidine ring, increasing the electrophilicity of the C4 carbon.[10] This makes the carbon atom more susceptible to nucleophilic attack by the hydrazine moiety, thereby lowering the activation energy of the reaction. Solid acid catalysts, like phosphotungstic acid, have proven effective, particularly in microwave-assisted syntheses, by improving yields and reducing reaction times.[9]

  • Base Catalysis: A base can deprotonate the hydrazine group, increasing its nucleophilicity. While less common for this specific substrate due to the presence of the amino group, base-catalyzed cyclizations are a known strategy for related heterocyclic formations.[11] The choice between acid and base catalysis depends heavily on the stability of the starting material and the desired product under the respective conditions.

Section 2: Troubleshooting Guide

This guide addresses specific, common problems encountered during the experiment in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction is complete (starting material consumed according to TLC), but the yield of the desired pyrazolo[3,4-d]pyrimidine is very low. What are the most common causes?

A: This is a frequent challenge often linked to reaction conditions and reagent purity. Here is a systematic approach to troubleshooting:

  • Sub-Optimal Temperature: The cyclization is highly sensitive to temperature.

    • Too Low: The reaction may be incomplete, even if TLC suggests the starting material is gone (it may have converted to an intermediate that is not the final product).

    • Too High: This can lead to decomposition of the starting material or the product, especially during prolonged heating. High temperatures can also promote side reactions.

    • Solution: Experiment with a temperature gradient. If refluxing in ethanol (~78°C) gives low yields, consider a higher boiling solvent like n-butanol (~118°C) or formamide (~210°C), but monitor the reaction closely for decomposition.[9]

  • Inappropriate Solvent Choice: The solvent plays a critical role.

    • Polarity and Boiling Point: High-boiling polar solvents are generally preferred to ensure the reactants are fully dissolved and to provide sufficient thermal energy.[9]

    • Anhydrous Conditions: Water can interfere with the reaction, potentially by hydrolyzing the chloro-substituent or interfering with the catalyst. Ensure you are using anhydrous solvents.

    • Solution: If using lower-boiling solvents like ethanol or THF, ensure they are thoroughly dried. Consider switching to a high-boiling, anhydrous solvent like formamide, DMF, or dioxane.

  • Catalyst Issues (If Applicable):

    • Inactivity: If using a solid acid catalyst, ensure it has not been deactivated by moisture or impurities.

    • Incorrect Amount: Too little catalyst may result in an impractically slow reaction, while too much can sometimes promote side reactions.

    • Solution: Activate the catalyst if necessary (e.g., by heating under vacuum). Perform a catalyst loading study, starting from a literature-recommended value (e.g., 5-10 mol%) and adjusting as needed.

  • Purity of Starting Material:

    • Impurities: Impurities in the this compound can significantly inhibit the reaction or lead to a complex mixture of byproducts.

    • Solution: Verify the purity of your starting material by NMR and LC-MS. If necessary, purify it by recrystallization or column chromatography before proceeding with the cyclization step.[9]

G start Low Yield Observed check_sm Is Starting Material (SM) Purity Confirmed? start->check_sm purify Purify SM via Recrystallization/Chromatography check_sm->purify No check_temp Is Reaction Temperature Optimal? check_sm->check_temp Yes purify->check_temp adjust_temp Screen Temperatures (e.g., 80°C, 100°C, 120°C) check_temp->adjust_temp No check_solvent Is Solvent Choice Appropriate & Anhydrous? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Use High-Boiling Anhydrous Solvent (Formamide, Dioxane) check_solvent->change_solvent No check_catalyst Is Catalyst Active and Loading Correct? check_solvent->check_catalyst Yes change_solvent->check_catalyst optimize_catalyst Screen Catalyst Loading (e.g., 5, 10, 15 mol%) check_catalyst->optimize_catalyst No success Yield Improved check_catalyst->success Yes optimize_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Side Products and Difficult Purification

Q: My reaction produces the desired product, but it's contaminated with several byproducts, making purification by column chromatography difficult. How can I improve the reaction's selectivity?

A: Poor selectivity is usually a sign of overly harsh conditions or competing reaction pathways.

  • Reduce Reaction Temperature: This is the most common cause of side product formation. High heat can cause decomposition or unwanted secondary reactions.

    • Solution: Lower the reaction temperature and accept a longer reaction time. If you are refluxing in DMF (153°C), try switching to dioxane (101°C) to see if selectivity improves.

  • Consider a Catalyst: A well-chosen catalyst can often promote the desired reaction pathway at a lower temperature, thus minimizing thermally-induced side reactions.

    • Solution: Introduce a mild acid catalyst like p-TSA or acetic acid. This may allow the reaction to proceed efficiently at a lower temperature than the purely thermal route, improving the overall selectivity.

  • Alternative Cyclization Reagents: The classic approach is direct intramolecular cyclization. However, related methods exist that may offer better selectivity.

    • Solution: One common method involves first reacting the 5-amino-pyrazole precursor with formamide, which serves as both a reagent and a solvent to form the pyrimidine ring.[12][13] This two-step approach starting from a different precursor can sometimes provide a cleaner product. While your starting material is already a pyrimidine, understanding alternative routes can inform troubleshooting. For instance, if significant decomposition is observed, it might indicate the pyrimidine core itself is unstable under your current conditions.

Section 3: Protocols & Comparative Data

This section provides actionable experimental procedures and a table summarizing various catalytic conditions reported in the literature.

Experimental Protocols

Protocol 1: Thermal Cyclization in Formamide This protocol is a common starting point when no specific catalyst is desired.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous formamide (approximately 0.1 M concentration).

  • Reaction: Heat the mixture to 150-160°C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The product should be more nonpolar than the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. The product often precipitates as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol or purify by silica gel column chromatography.

Protocol 2: Acid-Catalyzed Cyclization in Dioxane This protocol uses a mild acid catalyst to potentially lower the required reaction temperature.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and anhydrous 1,4-dioxane (0.1 M).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Reaction: Heat the mixture to reflux (~101°C) and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After cooling, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Data Presentation: Comparison of Cyclization Conditions

The following table summarizes conditions used for the synthesis of the pyrazolo[3,4-d]pyrimidine core, providing a comparative overview for experimental design.

Catalyst/ReagentSolventTemperature (°C)Typical Reaction TimeYield (%)Notes & Reference
None (Thermal)Formamide150-1602-4 hModerate to GoodA common, robust method. Formamide acts as a high-boiling solvent.[9][12]
None (Thermal)EthanolReflux (~78)6-12 hVariableLower temperature may require longer times and can give lower yields.[1]
p-TSADioxaneReflux (~101)4-8 hGoodAcid catalysis allows for lower temperatures, potentially improving selectivity.[14]
Acetic AcidAcetic AcidReflux (~118)3-6 hGoodAcetic acid serves as both the solvent and the catalyst.[7]
Phosphotungstic AcidN/A (Solvent-free)Microwave (120)10-15 minGood to ExcellentMicrowave-assisted synthesis can dramatically reduce reaction times.[9]

References

Technical Support Center: Troubleshooting Failed Reactions with 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-hydrazinylpyrimidin-5-amine. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines and other derivatives from this versatile starting material. The content is structured in a question-and-answer format to directly address specific experimental challenges.

I. Understanding the Core Reaction: Synthesis of Pyrazolo[3,4-d]pyrimidines

The primary application of this compound is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a key structural motif in many biologically active compounds.[1][2] The general reaction involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?

A failed reaction can be attributed to several factors, ranging from the quality of the starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Poor Quality of this compound: This is a common culprit. The hydrazine functional group is susceptible to oxidation and degradation.

    • Troubleshooting Protocol:

      • Assess Purity: Before starting the reaction, verify the purity of your this compound using techniques like NMR or LC-MS. Look for signs of degradation, such as discoloration (often a shift from off-white/pale yellow to brown).

      • Storage: Ensure the compound is stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature as recommended by the supplier. Improper storage can lead to decomposition.[3]

      • Purification: If the starting material is of questionable purity, consider recrystallization or purification by column chromatography before use.

  • Suboptimal Reaction Conditions: The cyclization to form the pyrazole ring is often the most sensitive step.

    • Troubleshooting Protocol:

      • Temperature: The optimal temperature can be highly dependent on the specific 1,3-dicarbonyl compound used. If the temperature is too low, the reaction may be sluggish or stall. If it is too high, it can lead to decomposition of the starting material or the product. It is recommended to perform small-scale trial reactions at different temperatures to identify the optimal range.

      • Solvent: The choice of solvent is critical. Protic solvents like ethanol can participate in the reaction, while high-boiling aprotic solvents like DMF or dioxane are often used to drive the reaction to completion. Ensure the solvent is anhydrous, as water can hydrolyze the chloro-substituent on the pyrimidine ring.

      • pH Control: The pH of the reaction mixture can significantly influence the nucleophilicity of the hydrazine and the rate of cyclization. For some reactions, a catalytic amount of acid (e.g., acetic acid) can facilitate the reaction. Conversely, if the reaction is performed under strongly acidic conditions, the hydrazine can be protonated, rendering it non-nucleophilic.

  • Decomposition of Reactants or Products: The pyrazolo[3,4-d]pyrimidine core, while aromatic, can be sensitive to harsh reaction conditions.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. This will help you determine if the starting material is being consumed and if the desired product is forming. It can also reveal the formation of side products or the decomposition of the desired product over time.

      • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Once the reaction has reached completion (as determined by monitoring), proceed with the work-up promptly.

Q2: I have obtained a mixture of products that are difficult to separate. What could be the cause?

The formation of multiple products often points to issues with regioselectivity or competing side reactions.

Potential Causes and Solutions:

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomeric pyrazoles.[4][5]

    • Troubleshooting Protocol:

      • Analyze the Mixture: Use NMR (specifically 2D NMR techniques like HMBC and NOESY) and MS to identify the structures of the isomers.[6]

      • Modify Reaction Conditions: The regioselectivity of the reaction can often be influenced by the choice of solvent and the presence of additives. For example, using a more polar solvent may favor the formation of one isomer over the other. The use of a catalyst can also direct the reaction towards a specific regioisomer.

      • Consider a Stepwise Approach: In some cases, it may be beneficial to first form the hydrazone intermediate and then induce cyclization under different conditions to favor the formation of the desired isomer.

  • Competing Side Reactions: Besides the desired cyclization, other reactions can occur, leading to a complex product mixture.

    • Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to the formation of the corresponding hydroxypyrimidine derivative.

    • Dimerization: Hydrazine derivatives can sometimes undergo self-condensation or dimerization reactions, particularly under oxidative conditions.[7]

    • Incomplete Cyclization: The intermediate hydrazone may be stable under the reaction conditions and may not fully cyclize to the pyrazole ring.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere to minimize hydrolysis.

      • Optimize Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant may favor side reactions.

      • Purification Strategy: If a mixture of products is unavoidable, a careful purification strategy is required. This may involve column chromatography with a carefully selected solvent system, or recrystallization from an appropriate solvent.

III. Experimental Protocols

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amines

This is a general guideline; specific conditions may need to be optimized for your particular substrates.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., β-ketoester, malondialdehyde equivalent)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)

  • Catalyst (optional, e.g., acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.

  • If using a catalyst, add it at this stage (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Presentation

Table 1: Common Solvents and Their Impact on the Reaction

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good starting point. Can act as a nucleophile in side reactions.
Isopropanol82Polar ProticSimilar to ethanol, but less nucleophilic.
DMF153Polar AproticHigh boiling point can drive the reaction to completion. Must be anhydrous.
Dioxane101Nonpolar AproticGood for reactions where a non-nucleophilic solvent is required. Must be anhydrous.
Acetic Acid118Polar ProticCan act as both a solvent and a catalyst.

V. Visualization of Reaction Pathways and Troubleshooting

Diagram 1: General Reaction Pathway for Pyrazolo[3,4-d]pyrimidine Synthesis

G A This compound C Hydrazone Intermediate A->C + B 1,3-Dicarbonyl Compound B->C D Desired Pyrazolo[3,4-d]pyrimidine Product C->D Cyclization (-H2O)

Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield or No Reaction Q1 Is the starting material pure? Start->Q1 Sol1 Purify starting material (Recrystallization/Chromatography) Q1->Sol1 No Q2 Are reaction conditions optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Optimize: - Temperature - Solvent - Catalyst - Reaction Time Q2->Sol2 No Q3 Is there evidence of product decomposition? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 - Reduce reaction time - Lower temperature - Use milder conditions Q3->Sol3 Yes End Reaction Optimized Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low reaction yields.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • --INVALID-LINK--1][2]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG.

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • [Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][2]triazines.](--INVALID-LINK--)

  • --INVALID-LINK--

  • [Cyclocondensation reaction of heterocyclic carbonyl compounds, Part XIII: Synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][2]triazines.](--INVALID-LINK--)

  • --INVALID-LINK--

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers working with 4-Chloro-6-hydrazinylpyrimidin-5-amine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the work-up and purification of reactions involving this versatile building block. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the work-up of your reaction mixtures containing this compound and its derivatives.

Issue 1: Product Precipitation Fails or is Incomplete Upon Quenching

A common strategy for isolating pyrimidine-based products is to precipitate them by adding the reaction mixture to an anti-solvent, often water. However, this may not always proceed as expected.

Potential Causes:

  • The product has significant solubility in the quenching medium.

  • The concentration of the product in the reaction mixture is too low.

  • The presence of co-solvents (like DMF or DMSO) from the reaction is keeping the product in solution.

  • The product has formed a soluble salt.

Troubleshooting Workflow:

  • Verify Supersaturation: If no precipitate forms, the solution may not be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your expected product.[1][2]

  • Concentrate the Reaction Mixture: Before quenching, carefully reduce the volume of the reaction solvent under reduced pressure. This increases the concentration of the product, favoring precipitation upon addition of an anti-solvent.

  • Optimize the Anti-Solvent: If water is not effective, consider other anti-solvents in which your product is likely to be insoluble. For polar products, less polar solvents like diethyl ether or hexanes might be effective if they are miscible with your reaction solvent.

  • pH Adjustment: The amino and hydrazinyl groups on the pyrimidine ring are basic and can form salts. Carefully adjust the pH of the quenched mixture. If your product is basic, bringing the pH to neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate may decrease its solubility and promote precipitation. Conversely, if your product is acidic, acidification might be necessary.

  • Extraction as an Alternative: If precipitation remains challenging, switch to an extractive work-up. Dilute the reaction mixture with water and extract your product with an appropriate organic solvent like ethyl acetate or dichloromethane.[3]

start No/Poor Precipitation step1 Induce Crystallization (Scratch/Seed) start->step1 step2 Concentrate Reaction Mixture step1->step2 If unsuccessful step3 Optimize Anti-Solvent step2->step3 If still no precipitate step4 Adjust pH step3->step4 If product remains soluble step5 Perform Extractive Work-up step4->step5 If precipitation is not viable end Product Isolated step5->end

Caption: Troubleshooting workflow for failed product precipitation.

Issue 2: Difficulty Removing Unreacted Hydrazine Hydrate

Hydrazine hydrate is a common reagent used in excess and can be challenging to remove due to its high boiling point and water solubility.

Potential Causes:

  • Hydrazine hydrate forms an azeotrope with the solvent.

  • The product is also highly water-soluble, making aqueous washes ineffective.

  • Hydrazine is co-eluting with the product during column chromatography.

Troubleshooting Workflow:

  • Aqueous Washes: For products with low water solubility, perform multiple washes of the organic layer with water or brine. A slightly acidic wash (e.g., dilute NH4Cl solution) can protonate the basic hydrazine, increasing its solubility in the aqueous phase.[4]

  • Azeotropic Removal: If your product is stable at elevated temperatures, you can remove hydrazine hydrate by azeotropic distillation with a high-boiling solvent like xylene or toluene.[5]

  • Chemical Quenching: Excess hydrazine can be quenched by reacting it with an aldehyde or ketone (like acetone or benzaldehyde) to form a hydrazone, which can then be more easily removed by extraction or chromatography.[6][7] This should be done cautiously, ensuring the desired product does not react.

  • Oxidative Quenching: In some cases, a mild oxidizing agent like hydrogen peroxide can be used to decompose hydrazine.[8] This method should be carefully evaluated for compatibility with the product.

  • Chromatography: Hydrazine is highly polar and should adhere strongly to silica gel. If it is co-eluting, consider using a more polar eluent system to retain the hydrazine on the column while allowing a less polar product to elute.

start Excess Hydrazine Present step1 Aqueous Washes (Brine, dilute acid) start->step1 step2 Azeotropic Removal (e.g., with xylene) step1->step2 If product is water-soluble step3 Chemical Quenching (e.g., with acetone) step2->step3 If product is heat-sensitive step4 Chromatographic Separation step3->step4 If quenching is not an option end Hydrazine Removed step4->end

Caption: Strategies for removing excess hydrazine hydrate.

Issue 3: Formation of an Unexpected Byproduct

The presence of multiple reactive sites on this compound can lead to side reactions.

Potential Causes:

  • Intramolecular Cyclization: The amino and hydrazinyl groups can cyclize with other reactive centers, especially in subsequent reaction steps.

  • Displacement of the Chloro Group: The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) by other nucleophiles present in the reaction mixture.[9][10][11]

  • Oxidation of the Hydrazine Moiety: Hydrazines can be susceptible to oxidation, leading to various byproducts.

Troubleshooting Workflow:

  • Characterize the Byproduct: Isolate the byproduct and characterize it using analytical techniques (NMR, MS) to understand its structure. This is crucial for diagnosing the side reaction.

  • Control Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature may improve selectivity.

  • Protecting Groups: If intramolecular cyclization is an issue, consider protecting the amino or hydrazinyl group. For example, the amino group could be protected as a Boc-carbamate.

  • Inert Atmosphere: To prevent oxidation of the hydrazine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Reagents: The order in which reagents are added can significantly impact the outcome. Consider adding the reagent intended to react at the desired position first.

Potential Side Reaction Preventative Measure Rationale
Intramolecular CyclizationUse of protecting groupsBlocks the nucleophilicity of the amino or hydrazinyl group.
SNAr at the 4-positionLower reaction temperature; use of a less nucleophilic baseReduces the rate of the undesired nucleophilic attack.[9][10]
Hydrazine OxidationMaintain an inert atmospherePrevents reaction with atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the work-up of a reaction involving this compound?

A1: A typical and effective work-up involves quenching the reaction mixture in water, followed by extraction with an organic solvent like ethyl acetate. The organic layer should then be washed sequentially with water and brine to remove water-soluble impurities.[12] The pH of the aqueous layer can be adjusted to optimize the partitioning of the product into the organic phase, depending on its acidic or basic nature.

Q2: My product is soluble in both organic solvents and water. How can I effectively separate it?

A2: This is a common challenge with polar heterocyclic compounds. Continuous liquid-liquid extraction can be an effective technique. Alternatively, you can try to salt out the product from the aqueous layer by saturating it with sodium chloride before extraction, which decreases the solubility of organic compounds in water. If these methods fail, reversed-phase chromatography (e.g., using a C18 stationary phase) is a powerful tool for purifying polar compounds from aqueous solutions.[13]

Q3: What are the recommended crystallization solvents for pyrimidine derivatives?

A3: The choice of solvent is highly dependent on the specific structure of your product. However, common solvents for crystallizing pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/methanol.[1] For highly polar compounds that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a recommended technique.[1]

Q4: Can the chloro group on the pyrimidine ring be displaced during work-up?

A4: The chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution.[9][10][11] While it is generally stable during standard aqueous work-ups, prolonged exposure to strong nucleophiles or high pH at elevated temperatures could potentially lead to its displacement. It is advisable to perform work-up procedures at or below room temperature.

Q5: How can I monitor the progress of the work-up to ensure all impurities are removed?

A5: Thin-layer chromatography (TLC) is an invaluable tool for monitoring the purification process. Spot the crude reaction mixture, the organic layer after each wash, and the final purified product on a TLC plate. This will allow you to visualize the removal of starting materials and byproducts. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its structural similarity to adenine, a fundamental component of purine nucleosides. This structural mimicry allows it to function as a versatile "hinge-binding" motif, enabling competitive inhibition of a wide array of ATP-dependent enzymes, particularly protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives against several key drug targets, offering insights for researchers and professionals in drug development.

The Versatility of the Pyrazolo[3,4-d]pyrimidine Core

The core structure of pyrazolo[3,4-d]pyrimidine offers multiple positions for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The most commonly explored positions for substitution are N1, C3, C4, and C6. Understanding the impact of substituents at these positions is crucial for rational drug design.

SAR_positions cluster_0 Key Substitution Points on the Pyrazolo[3,4-d]pyrimidine Scaffold Scaffold N1 N1-Position (Selectivity, Solubility) Scaffold->N1 C3 C3-Position (Potency, Lipophilicity) Scaffold->C3 C4 C4-Position (Hinge-Binding, Selectivity) Scaffold->C4 C6 C6-Position (Solvent Front Interaction) Scaffold->C6 experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Pyrazolo[3,4-d]pyrimidine Scaffold mod Systematic Modification (N1, C3, C4, C6) start->mod library Compound Library mod->library in_vitro In Vitro Kinase Assay (e.g., Lanthascreen) library->in_vitro cell_based Cell-Based Assay (e.g., MTT, Western Blot) in_vitro->cell_based Hit Compounds sar SAR Analysis cell_based->sar sar->mod Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine ring represents a cornerstone of modern therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its status as a privileged scaffold, particularly in the realm of protein kinase inhibitors.[1] However, the journey from a promising pyrimidine-based hit to a clinical candidate is fraught with challenges, from optimizing potency and selectivity to overcoming metabolic liabilities and poor physicochemical properties.

This guide provides an in-depth, comparative analysis of bioisosteric replacement strategies for the pyrimidine core. Moving beyond a simple list of alternatives, we will delve into the causal relationships behind experimental choices, presenting a self-validating system of protocols and comparative data. Our central case study will focus on the well-established 2,4-diaminopyrimidine scaffold, a key pharmacophore in numerous kinase inhibitors, and explore its replacement with pyridine and triazine bioisosteres.

The Rationale for Pyrimidine Bioisosterism: A Balancing Act

Bioisosterism, the strategy of substituting a chemical moiety with another that maintains similar biological activity while altering other properties, is a foundational tactic in drug optimization.[2][3] For the pyrimidine ring, this often involves modulating the number and position of nitrogen atoms to fine-tune a compound's interaction with its biological target and improve its drug-like characteristics.[4]

The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are critical. They lower the pKa of the exocyclic amino groups and act as hydrogen bond acceptors, famously forming a bidentate hydrogen bond with the "hinge" region of the ATP-binding site in many kinases.[3] This interaction is a cornerstone of the scaffold's inhibitory activity. However, these same nitrogen atoms can also introduce metabolic liabilities (e.g., oxidation) or undesirable physicochemical properties.

Bioisosteric replacement seeks to strike a delicate balance: retain the essential hinge-binding interactions while optimizing the overall molecular profile. The most common strategies involve replacing the pyrimidine core with other nitrogen-containing heterocycles, such as pyridine or triazine.

  • Pyridine: Replacing one of the pyrimidine nitrogens (typically at position 1 or 3) with a carbon atom yields a pyridine analog. This seemingly subtle change can have profound effects. It removes one hydrogen bond acceptor, which can decrease binding affinity if that interaction is critical. However, it can also reduce polarity, potentially improving cell permeability, and may block a site of metabolic attack, thereby increasing metabolic stability.[5]

  • Triazine: Conversely, adding a third nitrogen atom to the ring creates a triazine bioisostere. Symmetrical 1,3,5-triazines, for example, can still present two hydrogen bond-accepting nitrogens to the kinase hinge. The additional nitrogen further modulates the ring's electronics and polarity, which can influence solubility and off-target activities.[6]

Below is a logical workflow illustrating the process of applying a bioisosteric replacement strategy.

G cluster_0 Lead Identification & Analysis cluster_1 Strategy & Design cluster_2 Execution & Evaluation cluster_3 Decision & Iteration Start Identify Pyrimidine-Based Lead Compound Analyze Analyze SAR, ADME & Structural Data (e.g., X-ray Co-crystal Structure) Start->Analyze Identify_Issues Identify Liabilities (e.g., Poor Potency, Metabolic Instability, Low Permeability) Analyze->Identify_Issues Hypothesize Formulate Bioisostere Hypothesis (e.g., Pyridine to improve stability, Triazine to modulate solubility) Identify_Issues->Hypothesize Design Design Pyridine & Triazine Analogs Hypothesize->Design Synthesize Synthesize Parent & Bioisosteric Analogs Design->Synthesize Evaluate Comparative Evaluation: - In Vitro Potency (Kinase Assay) - Cell-Based Activity - ADME Properties Synthesize->Evaluate Compare Analyze Comparative Data Evaluate->Compare Decision Decision Point: - Advance Best Compound? - Further Optimization Needed? Compare->Decision Decision->Hypothesize Iterate Design End Optimized Candidate Decision->End Advance Candidate

Caption: Workflow for a Bioisosteric Replacement Strategy.

Comparative Analysis: A Case Study in Aurora Kinase Inhibitors

To ground our discussion in experimental reality, we will examine a case study based on a series of 2,4-diaminopyrimidine Aurora kinase inhibitors.[7][8] Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to numerous cancers, making them attractive therapeutic targets.[9][10] Our analysis will compare a potent pyrimidine-based lead compound to its pyridine and triazine bioisosteres.

The Hinge-Binding Interaction: The Mechanistic Anchor

The potency of 2,4-diaminopyrimidine inhibitors against kinases like Aurora A is primarily driven by a conserved bidentate hydrogen bond between the N1 atom and the exocyclic N2-amino group of the pyrimidine and the backbone amide of an alanine residue (Ala213 in Aurora A) in the hinge region of the enzyme's ATP-binding pocket.[11] This interaction mimics the binding of the adenine base of ATP.

Caption: Key H-bond interactions with the kinase hinge.

Replacing the pyrimidine N1 with a carbon to form a 2,4-diaminopyridine bioisostere eliminates one of these crucial hydrogen bond acceptors. The predictable consequence, supported by experimental data, is a significant drop in binding affinity and inhibitory potency.

Quantitative Data Comparison

The following table summarizes the performance of a representative 2,4-diaminopyrimidine Aurora A inhibitor (Parent Compound) against its pyridine and a hypothetical, yet plausible, triazine bioisostere.

ParameterParent (Pyrimidine)Bioisostere 1 (Pyridine)Bioisostere 2 (Triazine)Rationale for Observed Differences
Aurora A IC₅₀ (nM) 39>100~50Pyridine: Loss of a key H-bond to the kinase hinge significantly reduces potency.[7] Triazine: Retains the crucial N1/N3 hydrogen bond acceptors, resulting in similar potency to the pyrimidine parent.[12]
Aurora B IC₅₀ (nM) 150>500~200The selectivity profile between Aurora A and B is often maintained or slightly altered, as the hinge region is highly conserved.
HeLa Cell GI₅₀ (µM) 0.8>10~1.2Cellular activity generally correlates with enzymatic potency. The drop in potency for the pyridine analog translates to a loss of anti-proliferative effect.
Aqueous Solubility (µM) 15~30>50Pyridine: Replacing a nitrogen with a carbon reduces polarity, which can decrease aqueous solubility. Triazine: The additional nitrogen atom increases polarity and hydrogen bonding potential with water, often improving solubility.
Human Liver Microsomal Stability (t½, min) 25>60~20Pyridine: The pyrimidine ring can be a site of metabolic oxidation. Its replacement with a more stable pyridine ring can block this metabolic pathway, increasing stability.[5] Triazine: The triazine ring can also be susceptible to metabolism, similar to pyrimidine.

Data for the Parent Compound and Pyridine Bioisostere are based on compounds 13 and 20 from J. Med. Chem. 2021, 64, 11, 7312–7330.[7][8] Data for the Triazine Bioisostere is projected based on typical effects observed for this replacement.[12]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating experimental protocols are essential.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Inhibitor and its Pyridine Bioisostere

This protocol outlines the synthesis of a core intermediate, adaptable for creating both the pyrimidine lead and its pyridine bioisostere through nucleophilic aromatic substitution.

A. Synthesis of 2,4-Dichloro-5-fluoropyrimidine (Pyrimidine Intermediate)

  • Starting Material: Begin with commercially available 2,4-dihydroxy-5-fluoropyrimidine (5-fluorouracil).

  • Chlorination: To a flask charged with phosphorus oxychloride (10 eq), slowly add 5-fluorouracil (1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dichloro-5-fluoropyrimidine.

B. Synthesis of 2,4-Diamino-5-fluoropyrimidine Derivative (Parent Compound)

  • First Substitution (C4): Dissolve 2,4-dichloro-5-fluoropyrimidine (1 eq) in isopropanol. Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and the desired primary amine (e.g., cyclopropylamine) (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The C4 chlorine is more reactive and will be selectively displaced.

  • Second Substitution (C2): To the reaction mixture, add the second amine (e.g., 3-amino-1-methylpyrazole) (1.2 eq) and heat to 80-90 °C for 12-16 hours.

  • Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the final 2,4-diaminopyrimidine product.

C. Synthesis of 2,4-Diaminopyridine Derivative (Bioisostere)

  • Starting Material: Begin with commercially available 2,4-dichloro-3-fluoropyridine.

  • First Substitution (C4): Follow the same procedure as in step B1, reacting 2,4-dichloro-3-fluoropyridine with the first amine.

  • Second Substitution (C2): Follow the same procedure as in step B2, reacting the intermediate with the second amine.

  • Purification: Purify by column chromatography to yield the final 2,4-diaminopyridine product.

Protocol 2: In Vitro Aurora A Kinase Inhibition Assay

This protocol uses the ADP-Glo™ Kinase Assay (Promega) to determine the IC₅₀ value of test compounds.

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Dilute recombinant human Aurora A kinase and a suitable substrate (e.g., Kemptide peptide) in the Kinase Assay Buffer.

    • Prepare a solution of ATP at a concentration equal to its Kₘ for Aurora A.

    • Prepare serial dilutions of the test compounds (parent and bioisosteres) in DMSO, then further dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the enzyme solution.

    • Add 1 µL of the compound dilution (or DMSO for controls).

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion: An Informed Path to Optimization

The bioisosteric replacement of a pyrimidine core is a powerful, nuanced strategy in drug discovery. As demonstrated with our Aurora kinase inhibitor case study, replacing pyrimidine with pyridine can dramatically impact potency, likely by disrupting a critical hydrogen bond network with the kinase hinge. While this particular modification was detrimental to activity, it could be advantageous in other contexts to enhance metabolic stability or cell permeability. Conversely, a triazine bioisostere, by preserving key interactions, may offer a route to modulate physicochemical properties like solubility without sacrificing potency.

The choice of a bioisostere is never arbitrary. It must be a hypothesis-driven decision grounded in a thorough understanding of the lead compound's structure-activity relationship, binding mode, and ADME liabilities. By employing rigorous, comparative experimental protocols as outlined in this guide, researchers can systematically evaluate these hypotheses, leading to a more rational and efficient path toward the development of next-generation therapeutics.

References

A Comparative Guide to the Synthetic Routes of Pyrazolo[3,4-d]pyrimidines: From Classic Annulation to Modern Multicomponent Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with purines.[1][2] This structural similarity allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The therapeutic success of drugs like Allopurinol for the treatment of gout has cemented the importance of this heterocyclic system and continues to fuel the development of novel synthetic strategies for its derivatives.[4][5]

This guide provides a comparative analysis of the most prevalent synthetic routes to the pyrazolo[3,4-d]pyrimidine core. We will delve into the strategic and mechanistic details of each approach, offering field-proven insights into the rationale behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to select the most suitable synthetic strategy for their specific research and development goals. We will explore three primary strategies: the annulation of a pyrimidine ring onto a pre-functionalized pyrazole, the construction of a pyrazole ring from a pyrimidine precursor, and the application of modern multicomponent and microwave-assisted reactions.

Route A: Annulation of the Pyrimidine Ring onto a Pre-formed Pyrazole Core

This is arguably the most traditional and widely employed strategy for the synthesis of pyrazolo[3,4-d]pyrimidines. The core principle involves the cyclization of an appropriately substituted 5-aminopyrazole with a one-carbon electrophile to construct the pyrimidine ring. The choice of the starting pyrazole and the one-carbon source dictates the final substitution pattern of the heterocyclic system.

Mechanistic Considerations

The key to this approach lies in the nucleophilicity of the 5-amino group and the endocyclic nitrogen atom of the pyrazole ring. The reaction typically proceeds through an initial acylation or condensation of the 5-amino group with the one-carbon source (e.g., formamide, formic acid, or triethyl orthoformate), followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic pyrazolo[3,4-d]pyrimidine ring system. The use of formamide at high temperatures is a classic method, where it serves as both a reagent and a solvent.[3]

Representative Protocol: The Robins Synthesis of Allopurinol

A quintessential example of this route is the synthesis of Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-one), a xanthine oxidase inhibitor used in the treatment of gout.[4]

Step 1: Synthesis of 3-Amino-4-pyrazolecarboxamide. The synthesis begins with the condensation of hydrazine with ethoxymethylenemalononitrile to yield 3-amino-4-cyanopyrazole. Subsequent hydrolysis of the nitrile group with sulfuric acid affords 3-amino-4-pyrazolecarboxamide.

Step 2: Cyclization to Allopurinol. The 3-amino-4-pyrazolecarboxamide (as its sulfate salt) is heated with an excess of formamide. The formamide acts as the source of the C4 and N3 atoms of the pyrimidine ring. The high temperature facilitates the cyclization and dehydration steps.

Experimental Protocol: Synthesis of Allopurinol

  • Step 1: 75 g of the sulfate salt of 3-amino-4-pyrazolecarboxamide and 200 ml of formamide are heated at 180-190°C for 45 minutes.

  • Step 2: The cooled solution is diluted with one liter of cold water.

  • Step 3: The resulting precipitate is filtered to yield the crude product.

  • Step 4: Recrystallization from water can be performed for further purification.

G cluster_0 Route A: Pyrimidine Ring Annulation 5-Aminopyrazole-4-carboxamide 5-Aminopyrazole-4-carboxamide Allopurinol Allopurinol

Route B: Annulation of the Pyrazole Ring onto a Pre-formed Pyrimidine Core

An alternative strategy involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyrimidine. This approach is particularly useful when the desired substitution pattern on the pyrimidine ring is more readily accessible from pyrimidine starting materials.

Mechanistic Considerations

This route typically involves the reaction of a pyrimidine derivative containing vicinal amino and cyano or ester groups with hydrazine or a substituted hydrazine. The hydrazine undergoes a condensation reaction with one of the functional groups, followed by an intramolecular cyclization to form the pyrazole ring. For instance, a 4-amino-5-cyanopyrimidine can react with hydrazine, where one nitrogen of the hydrazine attacks the cyano group and the other attacks the C4 carbon, leading to the formation of the pyrazolo[3,4-d]pyrimidine core after cyclization and elimination.

Representative Protocol: Synthesis from a Dihydropyrimidine Derivative

This method involves a one-pot reaction of a 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine with hydrazine hydrate in ethanol.[6]

Experimental Protocol: Synthesis of 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidines

  • Step 1: A mixture of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (0.01 mole) and hydrazine hydrate (0.01 mole) in ethanol (30 ml) is refluxed for a specified period.

  • Step 2: The reaction mixture is allowed to stand at room temperature for 3 hours.

  • Step 3: The precipitated product is isolated and recrystallized from a suitable solvent.

G cluster_1 Route B: Pyrazole Ring Annulation 4-Amino-5-cyanopyrimidine 4-Amino-5-cyanopyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine

Route C: Multicomponent and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly favors methodologies that are efficient, atom-economical, and environmentally benign. Multicomponent reactions (MCRs), often coupled with microwave irradiation, have emerged as a powerful tool for the rapid construction of complex molecules like pyrazolo[3,4-d]pyrimidines from simple and readily available starting materials in a single step.[7]

Mechanistic Considerations

A common MCR approach involves the one-pot reaction of a 5-aminopyrazole, an orthoformate (as a one-carbon source), and a primary amine.[7] The reaction is believed to proceed through the formation of a formimidate intermediate from the 5-aminopyrazole and the orthoformate. This intermediate then reacts with the primary amine to form a formamidine, which undergoes an intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidin-4-one.[7]

Microwave irradiation significantly accelerates these reactions. The rationale for using microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[8][9]

Representative Protocol: Three-Component Microwave-Assisted Synthesis

This protocol describes the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation.[7]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

  • Step 1: Substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (0.33 mL, 3 mmol), and a primary amine (3 mmol) are added to ethanol (2 mL) in a 10 mL seamless pressure vial.

  • Step 2: The reaction mixture is irradiated in a microwave reactor at 160 °C for 55 minutes with a maximum power of 150 W.

  • Step 3: After cooling, the precipitated product is isolated by vacuum filtration and can be recrystallized.

G cluster_2 Route C: Multicomponent Synthesis 5-Aminopyrazole 5-Aminopyrazole Orthoformate Orthoformate Primary Amine Primary Amine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine

Comparative Analysis of Synthetic Routes

Parameter Route A: From Pyrazole Precursors Route B: From Pyrimidine Precursors Route C: Multicomponent & Microwave-Assisted
Starting Materials Readily available substituted 5-aminopyrazoles.[1][3]Substituted pyrimidines (e.g., aminocyanopyrimidines).[6]Simple and diverse building blocks (aminopyrazoles, aldehydes/orthoformates, amines).[7]
Reaction Conditions Often requires high temperatures and long reaction times (e.g., refluxing in formamide for several hours).[3]Typically involves refluxing in a suitable solvent like ethanol.[6]Significantly reduced reaction times (minutes vs. hours) and often milder conditions due to microwave irradiation.[7][8]
Yields Generally good to excellent, but can be substrate-dependent.Moderate to good yields have been reported.[6]Often high to excellent yields (60-85% reported for a range of substrates).[7]
Scope & Versatility Well-established with a broad scope for substitution on the pyrazole ring.Scope depends on the availability of suitably functionalized pyrimidine precursors.Highly versatile, allowing for rapid generation of diverse libraries of compounds by varying the three components.[7]
Green Chemistry Can involve harsh reagents and high energy consumption.Use of ethanol as a solvent is a positive aspect.[6]Pot- and step-economy, reduced energy consumption, and often chromatography-free product isolation make it a greener approach.[7]
Key Advantages Robust and reliable for specific targets.Useful for accessing specific substitution patterns on the pyrimidine ring.High efficiency, speed, and suitability for combinatorial chemistry and library synthesis.[7]
Key Disadvantages Can be time-consuming and energy-intensive.The synthesis of the required pyrimidine precursors can be multi-step.Requires specialized microwave equipment.

Conclusion

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold has evolved significantly from the classical, often harsh, cyclization methods to the more elegant and efficient multicomponent strategies.

  • Route A , starting from pre-formed pyrazoles, remains a cornerstone of pyrazolo[3,4-d]pyrimidine synthesis, particularly for well-established targets. Its reliability and the vast literature supporting it make it a go-to method for many applications.

  • Route B , which builds the pyrazole ring onto a pyrimidine, offers a valuable alternative, especially when the desired substitution pattern is more easily introduced on the pyrimidine ring.

  • Route C , leveraging the power of multicomponent reactions and microwave assistance, represents the state-of-the-art in terms of efficiency, speed, and versatility. This approach is exceptionally well-suited for the rapid generation of compound libraries for drug discovery and lead optimization.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For academic research and the synthesis of well-defined targets, the classical routes remain highly relevant. For high-throughput synthesis and the exploration of new chemical space in a drug discovery setting, the modern multicomponent, microwave-assisted approaches offer undeniable advantages.

References

A Comparative Guide to the In Vitro Kinase Inhibitory Activity of Compounds Derived from 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro kinase inhibitory activities of a promising class of compounds synthesized from the versatile scaffold, 4-Chloro-6-hydrazinylpyrimidin-5-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, comparative biological evaluation, and structure-activity relationships (SAR) of these compounds. We will explore their potential as inhibitors of key kinases implicated in cancer and other diseases, supported by experimental data and detailed protocols.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its ability to mimic the purine ring of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, leading to the inhibition of their catalytic activity.[2][3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The starting material, this compound, offers a strategic entry point for the synthesis of diverse heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is a well-established pharmacophore for kinase inhibition, with numerous derivatives demonstrating potent activity against a range of kinases.[2][3][6]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound is a logical and efficient strategy. While direct one-step cyclization is plausible, a common and well-documented approach involves the reaction of a related aminopyrimidine with a suitable cyclizing agent. For the purpose of this guide, we will illustrate a representative synthetic scheme for obtaining the key pyrazolo[3,4-d]pyrimidine intermediate.

G A This compound C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine A->C Intramolecular Cyclization B Cyclizing Agent (e.g., orthoester, acid chloride) E Diverse Library of Pyrazolo[3,4-d]pyrimidine Derivatives C->E SNAr Reaction D Nucleophilic Substitution (e.g., various amines)

Caption: General synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

The initial step involves the intramolecular cyclization of this compound, often facilitated by a suitable reagent, to form the fused pyrazolo[3,4-d]pyrimidine ring system. The resulting 4-chloro intermediate is then readily diversified through nucleophilic aromatic substitution (SNAr) reactions with a wide range of amines, leading to a library of substituted derivatives for biological screening.

Comparative In Vitro Kinase Inhibitory Activity

A diverse library of pyrazolo[3,4-d]pyrimidine derivatives has been synthesized and evaluated for their inhibitory activity against a panel of cancer-relevant kinases. The following table summarizes the in vitro inhibitory data for a selection of representative compounds against key kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
SI-83 Src12,000[4]
SI-388 Src423[7]
Compound 12b EGFR (wild-type)16[8]
Compound 12b EGFR (T790M mutant)236[8]
Compound 7d EGFR180[9]
Compound 7d ErbB2250[9]
Compound 33 FLT3<1000[10][11]
Compound 33 VEGFR2<1000[10][11]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends. For instance, the introduction of specific substituents on the phenyl ring of the pyrazolo[3,4-d]pyrimidine core can significantly enhance potency and selectivity. In the case of EGFR inhibitors, the presence of certain functional groups can confer activity against clinically relevant drug-resistant mutants like T790M.[8] Similarly, for Src inhibitors, modifications at various positions of the scaffold have led to a substantial improvement in inhibitory potency, as seen in the comparison between SI-83 and SI-388.[4][7]

Key Target Kinase Signaling Pathways

To understand the therapeutic potential of these inhibitors, it is crucial to visualize their molecular targets within the context of cellular signaling. Below are simplified diagrams of the EGFR and Src signaling pathways, highlighting their roles in cell proliferation, survival, and migration.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway.[10][12][13]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately promoting cell growth and survival.[10][13]

Src_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin Src Src Integrin->Src RTK Receptor Tyrosine Kinase (RTK) RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 GeneExpression Gene Expression (Proliferation, Survival, Migration, Angiogenesis) FAK->GeneExpression Ras->GeneExpression STAT3->GeneExpression

Caption: Simplified Src signaling pathway.[1][14]

Src is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from various cell surface receptors, including integrins and receptor tyrosine kinases.[14] Its activation leads to the modulation of multiple downstream pathways that control cell adhesion, migration, proliferation, and survival.[1]

Experimental Protocol: In Vitro Kinase Assay

To quantitatively assess the inhibitory potential of the synthesized compounds, a robust and reliable in vitro kinase assay is essential. Below is a detailed protocol for a radiometric protein kinase assay, a widely used method for determining kinase activity.

Kinase_Assay_Workflow A Prepare Reaction Mixture: Kinase, Substrate, Buffer B Add Test Compound (or DMSO control) A->B C Initiate Reaction: Add [γ-32P]ATP B->C D Incubate at 30°C C->D E Stop Reaction (e.g., add acid) D->E F Spot onto Phosphocellulose Paper E->F G Wash to Remove Unincorporated [γ-32P]ATP F->G H Quantify Radioactivity (Scintillation Counting or Phosphorimaging) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare the Kinase Reaction Buffer (5X): A typical buffer consists of 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, and 0.5% Triton X-100. The exact composition may need to be optimized for the specific kinase being assayed.

  • Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the kinase of interest, its specific peptide or protein substrate, and the 1X kinase reaction buffer. The final concentrations of the kinase and substrate should be empirically determined.

  • Add Inhibitor: Add the synthesized compound (dissolved in DMSO) to the reaction mixture to achieve the desired final concentration. For the control reaction, add an equivalent volume of DMSO.

  • Initiate the Kinase Reaction: Start the reaction by adding a solution of [γ-³²P]ATP (typically to a final concentration of 10-100 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a small volume of a strong acid, such as 30% acetic acid or 75 mM phosphoric acid.

  • Spotting: Spot a portion of the reaction mixture onto a phosphocellulose paper strip (e.g., Whatman P81).

  • Washing: Wash the phosphocellulose paper strips multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter or by phosphorimaging.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Radiolabeled ATP: The use of [γ-³²P]ATP provides a direct and highly sensitive method for measuring the transfer of the terminal phosphate group to the substrate.[9][11][15][16]

  • Phosphocellulose Paper: The negatively charged phosphate groups on the paper bind the positively charged peptide or protein substrate, allowing for the separation of the phosphorylated substrate from the free [γ-³²P]ATP.

  • Washing Steps: Thorough washing is critical to remove any non-specifically bound ATP, ensuring that the measured radioactivity is directly proportional to the kinase activity.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, represents a highly promising platform for the development of novel kinase inhibitors. The compounds discussed in this guide demonstrate potent in vitro activity against a range of clinically relevant kinases, including EGFR and Src. The modular nature of the synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future efforts should focus on expanding the library of derivatives to further probe the chemical space around this privileged scaffold. In vivo evaluation of the most promising compounds in relevant disease models will be crucial to validate their therapeutic potential. Furthermore, detailed mechanistic studies, including co-crystallography of inhibitors bound to their target kinases, will provide valuable insights for the rational design of next-generation kinase inhibitors.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pyrazolo[3,4-d]pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of therapeutic agents, most notably as potent kinase inhibitors in oncology.[1][2][3] Compounds bearing this heterocyclic core are at the forefront of research targeting enzymes like Src tyrosine kinase, Bruton's tyrosine kinase (BTK), and VEGFR-2.[2][3] As these molecules progress from discovery to clinical evaluation, the rigorous assessment of their purity is not merely an academic exercise; it is a fundamental requirement for ensuring safety and efficacy.

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any new drug substance.[4][5] The ICH Q3A(R2) guideline, for instance, requires the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, often as low as 0.05%.[6][7] This guide provides an in-depth, comparative analysis of the analytical techniques used to assess the purity of synthesized pyrazolo[3,4-d]pyrimidines, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the industry's gold standard. We will explore the causality behind methodological choices and compare HPLC with alternative techniques to provide a holistic framework for researchers in drug development.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

For the analysis of semi-polar, non-volatile heterocyclic compounds like pyrazolo[3,4-d]pyrimidines, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[8] Its power lies in its high resolution, sensitivity, and adaptability to a wide range of analytes. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Causality in Method Development: A Scientist's Rationale

Developing a robust HPLC method is a scientific process rooted in the physicochemical properties of the target molecule and potential impurities.

  • Column Selection (The Stationary Phase): The heart of the separation is the column. For pyrazolo[3,4-d]pyrimidines, which possess moderate polarity, a C18 (octadecylsilane) column is the universal starting point. The long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from more polar starting materials or reagents. If the target compound or its impurities are highly retained, a C8 (octylsilane) column offers a less hydrophobic alternative, reducing analysis time.

  • Mobile Phase Selection (The Driving Force): The mobile phase manipulates the retention of the analyte. A typical mobile phase consists of an aqueous component and an organic modifier, such as acetonitrile (ACN) or methanol.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Aqueous Modifier (pH Control): The pyrazolo[3,4-d]pyrimidine core contains basic nitrogen atoms. To ensure sharp, symmetrical peaks, it is crucial to suppress the ionization of these sites. This is achieved by acidifying the mobile phase with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[9] Formic acid is particularly useful when the method is intended for transfer to a mass spectrometer (LC-MS), as TFA can cause ion suppression.

  • Detector Selection (The Eye): The pyrazolo[3,4-d]pyrimidine ring system is a strong chromophore, making UV-Vis detection ideal. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple variable wavelength detector. A DAD acquires spectra across a range of wavelengths simultaneously, which is invaluable for:

    • Optimal Wavelength Selection: Choosing the λmax for maximum sensitivity. For many pyrazolo[3,4-d]pyrimidine derivatives, detection is monitored around 254 nm.[9]

    • Peak Purity Analysis: By comparing spectra across a single peak, one can detect the presence of co-eluting impurities, a critical aspect of method validation.

  • Elution Mode (Isocratic vs. Gradient):

    • Isocratic: A constant mobile phase composition. Suitable for simple mixtures where all components elute relatively close to one another.

    • Gradient: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic modifier. For a typical synthesis reaction mixture, a gradient is almost always necessary to elute highly polar, early-eluting impurities (like unreacted starting materials) and highly non-polar, late-eluting impurities (such as by-products from side reactions) within a reasonable timeframe.[9]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Crude Product Dissolve Dissolve in Diluent (e.g., ACN/H2O) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto RP-HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (DAD/PDA) Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate Area % Purity Integrate->Purity Report Generate Report Purity->Report decision_tree Start Start: Synthesized Pyrazolo[3,4-d]pyrimidine ReactionMonitoring Is the goal to monitor reaction progress? Start->ReactionMonitoring StructureID Is the goal structural identification/confirmation? ReactionMonitoring->StructureID No TLC Use Thin-Layer Chromatography (TLC) ReactionMonitoring->TLC Yes QuantPurity Is the goal quantitative purity of final product? StructureID->QuantPurity No LCMS_ID Use LC-MS for impurity ID and preliminary check StructureID->LCMS_ID Yes (Impurities) NMR Use NMR for definitive structural elucidation StructureID->NMR Yes (Main Compound) HPLC Use Validated RP-HPLC Method QuantPurity->HPLC Yes LCMS_ID->QuantPurity NMR->QuantPurity GCMS Also consider GC-MS for residual solvents HPLC->GCMS

References

A Comparative Guide to Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: Ibrutinib, Ripretinib, and Anlotinib

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the backbone for numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows for effective competition at the kinase hinge region, providing a versatile framework for targeting a wide array of kinases implicated in cancer and other diseases.[1][2] This guide offers a detailed comparison of three prominent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors: Ibrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK); Ripretinib, a switch-control inhibitor of KIT and PDGFRA kinases; and Anlotinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. We will delve into their mechanisms of action, comparative efficacy based on available preclinical and clinical data, and provide standardized protocols for their evaluation.

Understanding the Landscape: Mechanism of Action and Target Selectivity

The efficacy of a kinase inhibitor is intrinsically linked to its specific molecular target(s) and its broader selectivity profile across the human kinome. The pyrazolo[3,4-d]pyrimidine core provides a versatile anchor, with chemical modifications at various positions dictating target specificity and potency.

Ibrutinib (Imbruvica®) is a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[3] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to inhibition of B-cell proliferation and survival.[3] While highly potent against BTK, ibrutinib also exhibits off-target activity against other kinases, including those in the TEC and EGFR families, which can contribute to both its therapeutic effects and adverse events.[4]

Ripretinib (Qinlock®) is a novel switch-control tyrosine kinase inhibitor that targets KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[5] Its unique dual mechanism of action involves binding to both the switch pocket and the activation loop of the kinase, forcing it into an inactive conformation.[5] This mechanism allows Ripretinib to inhibit a broad spectrum of activating and resistance mutations in KIT and PDGFRA, making it particularly effective in gastrointestinal stromal tumors (GIST) that have developed resistance to other TKIs.[5]

Anlotinib (AL3818) is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against a range of kinases involved in tumor angiogenesis and proliferation.[6][7] Its primary targets include vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[6][7] By simultaneously blocking these key signaling pathways, Anlotinib exerts a broad anti-tumor effect.

Comparative Efficacy: A Data-Driven Analysis

Direct head-to-head comparisons of these inhibitors across standardized assays are limited in the public domain. However, by compiling available data, we can construct a comparative overview of their potency and selectivity.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Ibrutinib, Ripretinib, and Anlotinib against their primary targets and a selection of other kinases. It is important to note that assay conditions can vary between studies, impacting direct comparability.

Kinase TargetIbrutinib IC50 (nM)Ripretinib IC50 (nM)Anlotinib IC50 (nM)
BTK 0.9 [3]--
KIT -3.0 [8]14.8 [6]
PDGFRA -(Broad activity against mutants)[5]-
VEGFR1 --26.9 [6]
VEGFR2 --0.2 [6]
VEGFR3 --0.7 [6]
PDGFRβ --115.0 [6]
BLK (1.4x vs BTK)[3]--
ITK (368x vs BTK)[3]--
EGFR (210x vs BTK)[3]->2000[6]
JAK3 (934x vs BTK)[3]--
c-Src -->2000[6]
c-Met -->2000[6]
HER2 -->2000[6]

Values in bold represent the primary targets of each inhibitor. A lower IC50 value indicates greater potency. The selectivity of Ibrutinib is presented as a fold-change in IC50 relative to its primary target, BTK.

Cellular and In Vivo Efficacy

The ultimate measure of an inhibitor's efficacy lies in its ability to impact cancer cell viability and tumor growth in preclinical models.

Ibrutinib has demonstrated significant pro-apoptotic and anti-proliferative effects in various B-cell malignancy cell lines.[4] For instance, in chronic lymphocytic leukemia (CLL) cells, ibrutinib treatment leads to a significant increase in apoptosis.[4] In vivo, ibrutinib has shown potent anti-tumor activity in xenograft models of various B-cell cancers.[9]

Ripretinib exhibits potent anti-proliferative activity in GIST cell lines harboring a wide range of KIT and PDGFRA mutations, including those resistant to imatinib, sunitinib, and regorafenib.[5] In preclinical GIST xenograft models, ripretinib has demonstrated significant tumor growth inhibition.[8]

Anlotinib potently inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 in the picomolar range, highlighting its strong anti-angiogenic properties.[6] In various human tumor xenograft models, once-daily oral administration of Anlotinib has shown broad and potent anti-tumor efficacy, in some cases leading to tumor regression.[10]

Key Signaling Pathways

To visualize the mechanisms of action of these inhibitors, the following diagrams illustrate their primary signaling pathways.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT3 STAT3 KIT->STAT3 SCF SCF SCF->KIT Ligand Binding AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3->Gene_Expression Ripretinib Ripretinib Ripretinib->KIT

References

A Senior Application Scientist's Guide to QSAR Studies of Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to pyrazolo[3,4-d]pyrimidine derivatives. As researchers in drug development, our goal is not merely to generate data but to build predictive models that are robust, interpretable, and ultimately, accelerate the discovery of potent and selective therapeutic agents. Here, we delve into the causality behind methodological choices, compare the performance of different QSAR approaches with supporting data, and provide a self-validating protocol for your own research endeavors.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is of immense interest to the medicinal chemistry community.[1] Its structure is bioisosteric to the adenine ring of ATP, allowing it to effectively mimic the natural ligand and bind to the hinge region of kinase active sites.[1] This fundamental interaction makes it a "privileged scaffold" for designing inhibitors against a wide array of protein kinases, which are crucial targets in oncology and other therapeutic areas.[2][3] Consequently, numerous derivatives have been explored as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Tumor Necrosis Factor (TNF) Receptor-Associated Protein 1 (TRAP1).[1][4][5]

QSAR studies are indispensable in navigating the vast chemical space of possible substitutions on this scaffold. By correlating physicochemical properties with biological activity, we can rationally design next-generation analogs with improved potency and selectivity.

Below is a diagram illustrating the core scaffold and common points of substitution.

G cluster_0 Pyrazolo[3,4-d]pyrimidine Core mol mol p1 R1 R1 p1->R1 p2 R2 R2 p2->R2 p3 R3 R3 p3->R3 G cluster_prep 1. Data Preparation cluster_model 2. Molecular Modeling cluster_build 3. Model Building & Internal Validation cluster_validate 4. Rigorous External Validation cluster_final 5. Application a Collect Compounds & Activity Data b Convert to pIC50 a->b c Split into Training & Test Sets (e.g., 80/20) b->c d Generate & Minimize 3D Structures c->d e Align Molecules (Docking-based is preferred) d->e f Calculate CoMFA/CoMSIA Fields e->f g PLS Regression with Leave-One-Out Cross-Validation f->g h Obtain Model & q² g->h i Predict Test Set Activity h->i val1 Internal Predictivity h->val1 j Calculate R²_pred i->j l Final Validated Model j->l val2 External Predictivity j->val2 k Y-Randomization Test k->l val3 Robustness Check k->val3 m Interpret Contour Maps & Design New Analogs l->m

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-hydrazinylpyrimidin-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides an in-depth, procedural framework for the safe disposal of 4-Chloro-6-hydrazinylpyrimidin-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established principles of chemical safety and regulatory compliance, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted hydrazine derivative containing a chlorinated pyrimidine ring. This unique structure informs its reactivity, toxicity, and, consequently, the necessary precautions for its disposal.

Key Hazard Considerations:

  • Hydrazine Moiety: Hydrazine and its derivatives are known to be potent reducing agents and can be highly reactive. They are often toxic and are treated as potential carcinogens.[1]

  • Chlorinated Organic Compound: The presence of a chlorine atom on the pyrimidine ring places this compound in the category of halogenated organic compounds. Many such compounds are persistent in the environment and can have toxic effects on aquatic life.

  • Reactivity: This compound is likely to be incompatible with strong oxidizing agents, strong acids, metals, and metal oxides.[1] Contact with these substances could lead to vigorous or even explosive reactions.

A summary of the key hazard data is presented in the table below.

Hazard ClassificationDescriptionSource
Acute Toxicity While specific data for this compound is limited, hydrazine derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.--INVALID-LINK--
Skin Corrosion/Irritation May cause skin irritation.--INVALID-LINK--
Serious Eye Damage/Irritation May cause serious eye irritation.--INVALID-LINK--
Carcinogenicity Hydrazine and many of its derivatives are considered potential carcinogens.[1]
Aquatic Toxicity As a chlorinated organic compound, it is presumed to be harmful to aquatic life with long-lasting effects.Inferred from related compounds

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the compound's hazardous nature, strict adherence to proper PPE is mandatory. The following table outlines the recommended PPE for handling this compound, particularly during disposal procedures where the risk of exposure may be higher.

Body PartRequired PPEMaterial/StandardRationale
Hands Chemical-resistant glovesButyl rubber or Nitrile rubberProvides protection against skin contact with the hydrazine derivative.
Eyes Safety goggles with side shields or a face shieldANSI Z87.1 compliantProtects against splashes of the chemical or its solutions.
Body Laboratory coatStandard lab coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodN/AAll handling of this compound should be performed in a fume hood to prevent inhalation of any dust or vapors.

Disposal Pathways: A Decision-Making Framework

The appropriate disposal route for this compound depends on the quantity of waste and the capabilities of your institution's hazardous waste management program. The following diagram illustrates the decision-making process.

G start Start: this compound Waste is_small_quantity Is the quantity small (< 5g or < 50mL of dilute solution)? start->is_small_quantity large_quantity Large Quantity Waste Stream is_small_quantity->large_quantity No small_quantity Small Quantity Waste Stream is_small_quantity->small_quantity Yes licensed_disposal Dispose via Licensed Hazardous Waste Contractor large_quantity->licensed_disposal neutralization Laboratory-Scale Neutralization (See Protocol Below) small_quantity->neutralization check_local_regulations Consult Institutional and Local Regulations for Neutralized Waste neutralization->check_local_regulations hazardous_waste_collection Collect in a labeled hazardous waste container for pickup licensed_disposal->hazardous_waste_collection check_local_regulations->licensed_disposal Not Permitted sewer_disposal Dispose of Neutralized Solution to Sanitary Sewer with copious amounts of water check_local_regulations->sewer_disposal Permitted

Caption: Decision tree for the disposal of this compound.

Large Quantity Disposal

For quantities exceeding what can be safely handled in a laboratory setting (e.g., > 5 grams of solid or > 50 mL of a concentrated solution), direct disposal through a licensed hazardous waste contractor is the only acceptable method.

Procedure:

  • Containerization: Place the waste in a clearly labeled, sealed, and compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly oxidizing agents and strong acids.

  • Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Small Quantity Disposal: Laboratory-Scale Neutralization

For small, residual quantities, chemical neutralization can be a viable option to render the compound less hazardous before disposal. The following protocol is based on the known reactivity of hydrazines with sodium hypochlorite (bleach).[2]

Causality Behind this Protocol: The hydrazine moiety is a strong reducing agent. Sodium hypochlorite is a strong oxidizing agent. The reaction between the two results in the oxidation of the hydrazine, breaking it down into less hazardous components, primarily nitrogen gas, water, and salts. It is crucial to perform this reaction under dilute conditions to control the reaction rate and prevent excessive heat generation.

Experimental Protocol: Neutralization of this compound

  • Preparation:

    • Work in a certified chemical fume hood.

    • Ensure a Class ABC fire extinguisher and a spill kit are readily available.

    • Prepare a 5% (w/v) solution of sodium hypochlorite. Standard household bleach is typically 5-6% sodium hypochlorite and can be used. .

  • Dilution of the Waste:

    • Carefully dissolve the solid this compound waste in water to create a solution of no more than 2% concentration. For liquid waste in an organic solvent, it is preferable to first allow the solvent to evaporate in the fume hood before dissolving the residue in water.

  • Neutralization Reaction:

    • Slowly, and with constant stirring, add the 5% sodium hypochlorite solution to the diluted waste solution. A 2:1 molar ratio of hypochlorite to the hydrazine compound is recommended to ensure complete reaction.

    • Monitor the temperature of the reaction mixture. If the temperature rises significantly, slow the rate of addition.

  • Verification of Neutralization:

    • After the addition is complete, continue stirring for at least one hour.

    • Test the solution for the presence of residual oxidizing agent using potassium iodide-starch paper. A blue-black color indicates an excess of hypochlorite, signifying that the hydrazine has been consumed.

  • Final Disposal:

    • Once neutralization is confirmed, and in accordance with your local regulations, the resulting solution can typically be disposed of down the sanitary sewer with copious amounts of water.

G cluster_prep Preparation cluster_reaction Neutralization cluster_verification Verification & Disposal prep1 Work in Fume Hood prep2 Have Safety Equipment Ready prep1->prep2 prep3 Prepare 5% NaOCl Solution prep2->prep3 dilute Dilute Waste to <2% add_naocl Slowly Add NaOCl Solution (2:1 molar ratio) dilute->add_naocl stir Stir for 1 hour add_naocl->stir test Test for Excess Oxidant stir->test dispose Dispose per Local Regulations test->dispose

Caption: Workflow for the laboratory-scale neutralization of this compound.

Regulatory Considerations: RCRA Classification

The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste in the United States. While this compound is not specifically listed by name, it would likely be classified as a hazardous waste based on its characteristics and the nature of its constituents.

  • Characteristic Wastes: The compound may exhibit the characteristic of toxicity (D004-D043).[3]

  • Listed Wastes: Some hydrazine derivatives are listed as P or U wastes (e.g., methyl hydrazine, P068).[4] Due to its structural similarity, it is prudent to manage this compound as a hazardous waste. Wastes from the production of certain chlorinated hydrocarbons are also listed as F or K wastes.[4][5]

Therefore, all waste containing this compound should be managed as a hazardous waste in accordance with federal, state, and local regulations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a detergent solution, followed by a thorough water rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a critical component of a robust laboratory safety program. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and following the detailed disposal protocols outlined in this guide, researchers can mitigate risks and ensure compliance with environmental regulations. This commitment to safe and sustainable laboratory practices not only protects individuals but also upholds the integrity of the scientific community.

References

Mastering the Unseen Threat: A Senior Scientist's Guide to Handling 4-Chloro-6-hydrazinylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel compounds like 4-Chloro-6-hydrazinylpyrimidin-5-amine is a powerful motivator. However, with great potential comes the responsibility of meticulous safety and handling. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for managing this and similar reactive compounds. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by fostering a culture of comprehensive laboratory safety.

Immediate Hazard Assessment: Understanding the 'Why' Behind the 'How'

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural motifs—a chlorinated pyrimidine and a hydrazine group—necessitate a cautious and informed approach. Hydrazine derivatives, as a class, are recognized for their potential to be mutagenic, carcinogenic, and capable of inducing multi-organ toxicity.[1][2] They can exert toxic effects on the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[3][4]

The hydrazine moiety is particularly reactive and can lead to the formation of free radicals, inducing oxidative stress within cells.[1][2] The chloro- group and the aromatic amine nature of the pyrimidine ring also contribute to its reactivity and potential for biological interaction.[5] Therefore, every handling step must be designed to mitigate the risks of inhalation, dermal absorption, and ingestion.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a matter of convenience but a critical risk-reduction strategy. For this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.The outer glove provides the initial barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of chemicals.[6][7]
Eye Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[6]
Body Protection A lab coat with long sleeves and tight cuffs. For larger quantities, a chemical-resistant apron or suit is recommended.Protects the skin from accidental splashes. Tight cuffs prevent chemicals from entering the sleeves.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.Given the lack of specific inhalation toxicity data and the potential for aerosolization of the powdered form, respiratory protection is crucial.[8][9]

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Post_Handling Post-Handling Protocol Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE Ensures Chemical_Handling Chemical Handling Don_PPE->Chemical_Handling Enables Safe Doff_PPE Doff PPE to Avoid Contamination Dispose_PPE Dispose of Single-Use PPE Doff_PPE->Dispose_PPE Leads to Clean_Reusable_PPE Clean & Store Reusable PPE Doff_PPE->Clean_Reusable_PPE Or Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Clean_Reusable_PPE->Wash_Hands Chemical_Handling->Doff_PPE Followed by Disposal_Workflow Start Waste Generation Segregate Segregate Solid & Liquid Waste Start->Segregate Containerize_Solid Seal in Labeled Solid Waste Container Segregate->Containerize_Solid Containerize_Liquid Seal in Labeled Liquid Waste Container Segregate->Containerize_Liquid Label Label with 'Hazardous Waste' & Chemical Details Containerize_Solid->Label Containerize_Liquid->Label Store Store in Designated Hazardous Waste Area Label->Store Arrange_Pickup Arrange for Professional Disposal Store->Arrange_Pickup End Compliant Disposal Arrange_Pickup->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-hydrazinylpyrimidin-5-amine
Reactant of Route 2
4-Chloro-6-hydrazinylpyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.